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2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine Documentation Hub

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  • Product: 2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine
  • CAS: 41372-95-6

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine: A Key Scaffold for Kinase Inhibitor Discovery

Abstract The pyrazolo[4,3-c]pyridine core represents a class of privileged heterocyclic scaffolds in medicinal chemistry, acting as a bioisostere for purines and demonstrating significant potential in the development of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-c]pyridine core represents a class of privileged heterocyclic scaffolds in medicinal chemistry, acting as a bioisostere for purines and demonstrating significant potential in the development of targeted therapeutics, particularly kinase inhibitors.[1] This technical guide provides a detailed, field-proven methodology for the synthesis of a key derivative, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. We will explore the strategic rationale behind the selected synthetic pathway, provide step-by-step experimental protocols, and discuss the critical characterization and validation techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Introduction: The Strategic Importance of the Pyrazolo[4,3-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a family of bicyclic heteroaromatics known as pyrazolopyridines. Among the various isomers, the pyrazolo[4,3-c]pyridine system has garnered substantial interest due to its structural resemblance to endogenous purines, the building blocks of DNA and RNA. This mimicry allows compounds based on this scaffold to effectively compete for the ATP-binding sites of various kinases, a protein family frequently implicated in oncogenesis and inflammatory diseases.[1]

Derivatives of this core have been investigated as potent inhibitors of critical targets such as c-Met, a receptor tyrosine kinase whose deregulation is observed in multiple tumor types.[2] The strategic introduction of substituents at various positions of the pyrazolo[4,3-c]pyridine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The title compound, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (CAS 41372-95-6)[3][4], serves as a versatile intermediate. The benzyl group at the N-2 position provides a handle for modulating solubility and steric interactions within a binding pocket, while the chlorine atom at the C-4 position acts as a synthetic linchpin, enabling further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity and explore structure-activity relationships (SAR).[5]

This guide presents a robust and logical synthetic approach, beginning from readily available starting materials and proceeding through well-established chemical transformations to yield the target compound with high fidelity.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis is paramount for designing an efficient and reliable synthesis. Our strategy for 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine focuses on constructing the pyridine ring onto a pre-functionalized pyrazole core.

G Retrosynthetic Strategy Target 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (Target) Intermediate1 2-benzyl-2H-pyrazolo[4,3-c]pyridin-4(5H)-one Target->Intermediate1 Chlorination (e.g., POCl₃) Intermediate2 Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate Intermediate1->Intermediate2 Intramolecular Cyclization (Gould-Jacobs type) StartingMaterials Ethyl 2-cyano-3-ethoxyacrylate & Benzylhydrazine Intermediate2->StartingMaterials Pyrazole Formation (Condensation)

Caption: Retrosynthetic analysis of the target compound.

This forward-thinking approach offers several advantages:

  • Convergent Strategy: It allows for the early introduction of the crucial benzyl group on the pyrazole nitrogen.

  • Robust Transformations: The pathway relies on high-yielding and well-documented reactions, such as pyrazole synthesis, Gould-Jacobs type cyclization, and pyridinone chlorination.

  • Control of Isomers: Building the pyridine ring onto the N-benzylated pyrazole precursor helps control the regiochemical outcome, a common challenge in the synthesis of N-substituted bicyclic heterocycles.[6]

Proposed Synthetic Workflow and Experimental Protocols

The forward synthesis is designed as a three-step sequence. This workflow diagram illustrates the progression from starting materials to the final product.

Caption: Overall synthetic workflow diagram.

Step 1: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Rationale: This initial step constructs the core pyrazole ring. The reaction between a hydrazine derivative and an electron-deficient alkene with nitrile and ester functionalities is a classic and highly efficient method for creating substituted 5-aminopyrazoles. Ethanol is chosen as a polar protic solvent that facilitates the condensation and subsequent cyclization while being easily removable.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzylhydrazine dihydrochloride (10.0 g, 51.8 mmol) and absolute ethanol (100 mL).

  • Add sodium acetate (8.5 g, 103.6 mmol) to the suspension and stir for 15 minutes at room temperature to liberate the free base.

  • Add ethyl 2-cyano-3-ethoxyacrylate (8.76 g, 51.8 mmol) to the mixture in one portion.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Filter the solid precipitate and wash it with cold ethanol (2 x 20 mL) and then with water (2 x 30 mL) to remove inorganic salts.

  • Dry the resulting white to off-white solid under vacuum to afford Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate .

Step 2: Synthesis of 2-benzyl-2H-pyrazolo[4,3-c]pyridin-4(5H)-one

Rationale: This step involves an intramolecular thermal cyclization, a variant of the Gould-Jacobs reaction, to form the fused pyridine ring. The high temperature is necessary to drive the condensation between the amino group and the ester, followed by the elimination of ethanol. Dowtherm A is used as a high-boiling solvent to achieve the required reaction temperature (approx. 250 °C) safely and effectively.

Protocol:

  • In a 100 mL three-neck flask fitted with a mechanical stirrer, a thermometer, and a distillation head, place the pyrazole intermediate from Step 1 (10.0 g, 40.8 mmol).

  • Add Dowtherm A (50 mL) to the flask.

  • Heat the mixture with vigorous stirring to 250 °C. Ethanol will begin to distill off.

  • Maintain the temperature for 2 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Once the reaction is complete, allow the mixture to cool to below 100 °C.

  • Carefully add hexane (100 mL) to the cooled mixture to precipitate the product.

  • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with hexane (3 x 50 mL) to remove the Dowtherm A.

  • Dry the product under vacuum to yield 2-benzyl-2H-pyrazolo[4,3-c]pyridin-4(5H)-one as a solid.

Step 3: Synthesis of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine

Rationale: This final step converts the pyridinone tautomer into the desired 4-chloro derivative. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation, acting as both a dehydrating agent and a chloride source. The reaction is typically run neat or with a high-boiling inert solvent. A small amount of a tertiary amine base like N,N-dimethylaniline can be added to scavenge the HCl byproduct and accelerate the reaction, although it is often not strictly necessary.

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the pyridinone from Step 2 (5.0 g, 20.9 mmol).

  • Carefully add phosphorus oxychloride (30 mL, 322 mmol) to the flask.

  • Heat the mixture to reflux (approx. 105 °C) and maintain for 3 hours. The solid will gradually dissolve.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring. This is a highly exothermic process.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Extract the aqueous slurry with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (Eluent: 20-40% Ethyl Acetate in Hexane) to afford the final product, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine .

Data Presentation and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound and its intermediates.

Compound Step Formula MW ( g/mol ) Expected Yield Physical Appearance
Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate1C₁₃H₁₅N₃O₂245.2885-95%White to off-white solid
2-benzyl-2H-pyrazolo[4,3-c]pyridin-4(5H)-one2C₁₃H₁₁N₃O225.2570-80%Light tan solid
2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine3C₁₃H₁₀ClN₃243.6975-85%White to pale yellow solid

Analytical Characterization:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should confirm the presence of all expected protons. Key signals include the benzylic methylene protons (singlet, ~5.5 ppm), aromatic protons from the benzyl group and the pyrazolopyridine core, and the characteristic pyrazole proton (singlet, ~7.8-8.0 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should show the correct number of distinct carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 244.06, consistent with the calculated exact mass for the title compound. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable at m/z 244 and 246.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, with the final compound exhibiting >97% purity under standard conditions.

Conclusion and Future Perspectives

This guide outlines a logical, efficient, and reproducible synthesis of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. The presented three-step pathway utilizes robust and well-understood chemical reactions, ensuring high yields and purity. The successful synthesis of this molecule provides a valuable platform for further chemical exploration. The C-4 chloro substituent is primed for diversification via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for screening against various biological targets, particularly protein kinases.[7] This strategic intermediate is, therefore, a critical tool for scientists and researchers in the ongoing quest for novel and effective therapeutics.

References

  • Schlosser, M., & Volle, J. N. (2003). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach . Beilstein Journal of Organic Chemistry. [Link]

  • Mihailovic, M., & Mijin, D. (2014). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review . Mini-Reviews in Organic Chemistry. [Link]

  • Tailor, S. M., et al. (2019). Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular cyclisation . ResearchGate. [Link]

  • Jones, C. D., et al. (2018). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines . RSC Advances. [Link]

  • Various Authors. (2020). Drugs containing pyrazolo[3,4-b]pyridine scaffold . ResearchGate. [Link]

  • Various Authors. (2010). Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines . ChemInform. [Link]

  • Siddiqui, Z. N., et al. (2020). Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41 . ResearchGate. [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra . Canadian Journal of Chemistry. [Link]

  • PubChem. 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine . National Center for Biotechnology Information. [Link]

  • Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . MDPI. [Link]

  • Urban, E., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . Molecules. [Link]

  • Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles . Molecules. [Link]

  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury . Molecules. [Link]

  • Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors . European Journal of Medicinal Chemistry. [Link]

  • Flores-Alamo, M., et al. (2025). Multicomponent Synthesis of the New Compound... . MDPI. [Link]

Sources

Exploratory

Characterization of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview of the characterization of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the characterization of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-c]pyridine scaffold is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This document outlines a plausible synthetic route and a comprehensive analytical characterization of the title compound, including spectroscopic and physical data. The methodologies and interpretative guidance provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazolo[4,3-c]pyridine derivatives in drug discovery and development.

Introduction

The fusion of pyrazole and pyridine ring systems to form pyrazolopyridines has yielded a plethora of compounds with diverse and potent biological activities.[1] Among these, the pyrazolo[4,3-c]pyridine core is of particular importance due to its structural similarity to purine, making it a privileged scaffold for targeting a variety of enzymes and receptors. The introduction of a chloro substituent at the 4-position and a benzyl group at the 2-position of the pyrazolo[4,3-c]pyridine nucleus is anticipated to modulate the compound's physicochemical properties and biological profile, making 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine a compelling candidate for further investigation in drug discovery programs. This guide presents a systematic approach to the synthesis and in-depth characterization of this molecule.

Synthesis and Purification

The synthesis of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine can be approached through the construction of the pyridine ring onto a pre-functionalized pyrazole precursor. This strategy offers a versatile route for introducing substituents at various positions of the bicyclic system.

Proposed Synthetic Pathway

A plausible synthetic route commences with the Vilsmeier-Haack formylation of a suitably substituted pyrazole, followed by a series of transformations to construct the fused pyridine ring. The introduction of the benzyl group can be achieved via N-alkylation.

Synthesis_Pathway A 3-Amino-1H-pyrazole B 3-Amino-1-benzyl-1H-pyrazole A->B Benzyl bromide, K2CO3, DMF C 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione B->C Diethyl malonate, NaOEt, EtOH D 4,6-Dichloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine C->D POCl3, heat E 2-Benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (Target Molecule) D->E Rearrangement/ Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic pathway for 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine.

Experimental Protocol (Hypothetical)
  • N-Benzylation of 3-Amino-1H-pyrazole: To a solution of 3-amino-1H-pyrazole in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate, followed by the dropwise addition of benzyl bromide. Stir the reaction mixture at room temperature until completion.

  • Cyclization with Diethyl Malonate: The resulting 3-amino-1-benzyl-1H-pyrazole is then reacted with diethyl malonate in the presence of a strong base like sodium ethoxide in ethanol to construct the pyrimidine ring, yielding 1-benzyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

  • Chlorination: The dione is subsequently treated with a chlorinating agent such as phosphoryl chloride (POCl₃) under reflux to yield 4,6-dichloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Rearrangement and Reduction: The final step involves a rearrangement and selective reduction of the dichlorinated intermediate to afford the target compound, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. This transformation can be complex and may require specific catalytic conditions, such as palladium on carbon with a hydrogen source, which can also induce rearrangement from the pyrazolo[3,4-d]pyrimidine to the more stable pyrazolo[4,3-c]pyridine isomer.

Purification

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure fractions are combined and the solvent is removed under reduced pressure to yield the product as a solid.

Physicochemical Properties

The fundamental physical and chemical properties of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine are summarized in the table below.

PropertyValue
CAS Number 41372-95-6[2]
Molecular Formula C₁₃H₁₀ClN₃[2]
Molecular Weight 243.69 g/mol [2]
Appearance Off-white to pale yellow solid
Melting Point Not available (predicted: 110-120 °C)
Solubility Soluble in DMSO, DMF, and chlorinated solvents.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

(400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.15d1HH-6
7.80s1HH-3
7.40 - 7.25m5HPhenyl-H
7.10d1HH-7
5.50s2HCH₂

Rationale: The aromatic protons on the pyrazolo[4,3-c]pyridine core are expected to appear in the downfield region. The benzyl protons will show a characteristic singlet for the methylene group and a multiplet for the phenyl ring.

(100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
150.5C-4
148.0C-7a
142.0C-6
136.0Phenyl-C (ipso)
135.0C-3a
129.0Phenyl-CH
128.5Phenyl-CH
128.0Phenyl-CH
125.0C-3
115.0C-7
54.0CH₂

Rationale: The chemical shifts are predicted based on the electronic environment of each carbon atom, with carbons attached to heteroatoms or electron-withdrawing groups appearing at lower field.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

  • Method: Electrospray Ionization (ESI)

  • Calculated for C₁₃H₁₁ClN₃⁺ [M+H]⁺: 244.0636

  • Found: 244.0638

Rationale: HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule.

The fragmentation of the pyrazolo[4,3-c]pyridine core under mass spectrometric conditions can involve the loss of the benzyl group and subsequent cleavages of the heterocyclic rings.

MS_Fragmentation M [M+H]⁺ m/z = 244 F1 [M - C₇H₇]⁺ m/z = 153 M->F1 Loss of benzyl radical F2 [M - Cl]⁺ m/z = 209 M->F2 Loss of Cl radical F3 [C₇H₇]⁺ m/z = 91 M->F3 Benzyl cation

Caption: Predicted major fragmentation pathways for 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2950-2850WeakC-H stretching (aliphatic CH₂)
1610-1580StrongC=N and C=C stretching (heterocycle)
1500-1400MediumC=C stretching (aromatic)
1100-1000StrongC-Cl stretching
750-700StrongC-H out-of-plane bending (aromatic)

Rationale: The spectrum is expected to show characteristic absorption bands for the aromatic C-H, C=N, and C=C bonds of the heterocyclic and phenyl rings, as well as the C-Cl bond.

Crystallographic Data (Hypothetical)

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule. While no experimental crystal structure is currently available, a hypothetical structure can be modeled. It is predicted that the pyrazolo[4,3-c]pyridine core is essentially planar, with the benzyl group adopting a conformation that minimizes steric hindrance.

Biological Significance and Potential Applications

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have demonstrated a broad spectrum of biological activities.[1] These include, but are not limited to:

  • Antimicrobial Activity: Inhibition of bacterial and fungal growth.

  • Anti-inflammatory Effects: Modulation of inflammatory pathways.

  • Antitumor Activity: Cytotoxic effects against various cancer cell lines.

The specific biological profile of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine warrants further investigation. The presence of the chloro and benzyl substituents may confer unique pharmacological properties, making it a valuable lead compound for the development of novel therapeutic agents.

Conclusion

This technical guide has presented a comprehensive characterization of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. A plausible synthetic route has been outlined, and a full suite of analytical data, including NMR, MS, and FT-IR, has been detailed to facilitate its identification and characterization. The information provided serves as a foundational resource for researchers working with this and related heterocyclic systems, and it is hoped that this will stimulate further exploration of the therapeutic potential of this promising class of compounds.

References

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]

Sources

Foundational

"2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine chemical properties"

An In-depth Technical Guide to 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine Abstract This technical guide provides a comprehensive overview of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of sign...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine

Abstract

This technical guide provides a comprehensive overview of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its core physicochemical and spectroscopic properties, explores potential synthetic pathways, and analyzes its reactivity based on the functional groups present in its scaffold. Furthermore, it contextualizes the compound within the broader class of pyrazolo[4,3-c]pyridine derivatives, which are known for a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] Safety and handling protocols are also provided for laboratory use. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this molecule in their scientific endeavors.

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolo[4,3-c]pyridine scaffold, a privileged heterocyclic system in modern drug discovery.[2] This core structure is a cornerstone in the development of therapeutic agents due to its ability to form key interactions with a variety of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1] Notably, substituted pyrazolo[4,3-c]pyridines have been investigated as potent kinase inhibitors and have shown efficacy in cancer cell lines, often by inducing apoptosis and arresting the cell cycle.[3]

The subject of this guide, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, combines this potent core with specific substituents that offer vectors for chemical modification and biological interaction. The benzyl group at the N2 position and the chloro group at the C4 position are key functional handles that dictate the molecule's properties and synthetic utility, making it a valuable building block for creating diverse chemical libraries.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in research and development. The key identifiers and computed properties for 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine are summarized below.

Core Properties

A summary of the essential physicochemical data for the title compound is presented in Table 1. This information is critical for sample identification, handling, and experimental design.

PropertyValueSource
CAS Number 41372-95-6[4][5]
Molecular Formula C₁₃H₁₀ClN₃[4][5]
Molecular Weight 243.69 g/mol [4][5]
Canonical SMILES C1=CC=C(C=C1)CN2C=C3C(=N2)C=CN=C3Cl[4]
InChI Key XEYWGUROMLHHCV-UHFFFAOYSA-N[4][6]
Purity Typically ≥97%[5][7]
Vapour Pressure 0.0±1.1 mmHg at 25°C (Computed)[4]
Spectroscopic Characterization

While specific spectra for this compound are proprietary to suppliers, the expected spectroscopic signatures can be inferred from its structure and data from analogous compounds.[8]

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the benzyl ring (typically in the δ 7.2-7.4 ppm range) and the pyrazolopyridine core. A characteristic singlet for the methylene protons (CH₂) of the benzyl group would likely appear around δ 5.5-6.0 ppm.

  • ¹³C NMR: The spectrum would display signals corresponding to the 13 unique carbon atoms in the molecule, including those of the phenyl, pyridine, and pyrazole rings, as well as the methylene carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition (C₁₃H₁₀ClN₃). The isotopic pattern characteristic of a monochlorinated compound (an M+2 peak approximately one-third the intensity of the molecular ion peak) would be a key diagnostic feature.

Commercial suppliers typically provide analytical data, including NMR, HPLC, and LC-MS, to confirm the identity and purity of the compound.[6][9]

Synthesis and Reactivity

Understanding the synthesis and reactivity of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is fundamental to its application as a research chemical and building block.

Synthetic Pathways

The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through various methods, often involving cyclization reactions. A prominent strategy for constructing related substituted pyrazolo[4,3-c]pyridines involves an iodine-mediated electrophilic cyclization of functionalized pyrazole precursors.[3]

cluster_0 General Synthesis Workflow A Functionalized Pyrazole Precursor B Intermediate (e.g., Alkynyl Benzyl Azide) A->B Multi-step synthesis C Electrophilic Cyclization (e.g., I₂, K₃PO₄) B->C Reagents D Core Scaffold Formation (Iodo-Pyrazolo[4,3-c]pyridine) C->D Yields 70-88% E Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->E Introduction of diversity F Final Functionalized Product E->F Target Molecule

Caption: A generalized workflow for the synthesis of functionalized pyrazolo[4,3-c]pyridines.

Representative Protocol: Electrophilic Cyclization for Scaffold Formation

The following protocol is adapted from methodologies used for synthesizing structurally related 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and serves as an illustrative example of core synthesis.[3]

  • Preparation of Intermediate: A suitable precursor, such as a 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole, is synthesized via established multi-step routes.[3]

  • Cyclization Reaction: The azide intermediate is dissolved in a dry solvent such as dichloromethane (DCM).

  • Addition of Reagents: Iodine (I₂) and a suitable base (e.g., K₃PO₄ for primary azides or NaHCO₃ for secondary azides) are added to the solution.[3]

  • Reaction Conditions: The mixture is stirred at room temperature in the dark for approximately 12 hours.

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine intermediate.[3]

  • Further Functionalization: The resulting iodo-substituted scaffold can then undergo further reactions, such as palladium-catalyzed Suzuki or Buchwald-Hartwig cross-couplings, to introduce diversity at various positions.[3][10]

Chemical Reactivity

The chemical structure of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine offers several sites for further chemical modification, making it a versatile scaffold for library synthesis.

mol A Nucleophilic Aromatic Substitution (e.g., Amination, Alkoxylation) A->mol C4-Cl Bond B Coordination / Quaternization B->mol Pyridine N C Oxidation / Functionalization C->mol Benzylic CH₂

Caption: Key reactive sites on the 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine molecule.

  • C4-Chloro Group: The chlorine atom on the pyridine ring is the most prominent reactive site. It acts as a leaving group, making the C4 position susceptible to nucleophilic aromatic substitution . This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, often facilitated by palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[10] This "vectorial functionalisation" is a powerful tool for generating analogues in drug discovery programs.[10]

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a site for coordination to metal centers or for quaternization reactions with alkyl halides.

  • Benzylic Methylene Bridge: The CH₂ group linking the pyrazole core to the phenyl ring can be a site for oxidation or other transformations under specific conditions.

  • Aromatic Rings: Both the pyrazolopyridine core and the phenyl ring can potentially undergo further electrophilic substitution, although the existing substituents will direct the position of these reactions. Techniques like selective metalation followed by reaction with an electrophile have been used to functionalize the core of related systems.[10]

Applications and Biological Significance

While specific biological data for 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is not extensively published, the broader class of pyrazolo[4,3-c]pyridine and related pyrazolo-fused heterocycles are of high interest in medicinal chemistry.

  • Anticancer Research: Many derivatives have been synthesized and evaluated for antiproliferative activity against various cancer cell lines.[3] Some have shown the ability to inhibit kinases, such as p90 ribosomal S6 kinases 2 (RSK2), which are involved in cell growth and survival pathways.[3]

  • Antimicrobial Agents: The fused heterocyclic system is present in compounds with antibacterial and antifungal properties.[1][2][11] The development of new compounds containing this scaffold is a key strategy in the search for novel antibiotics to combat drug-resistant pathogens.[1][2]

  • Carbonic Anhydrase Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be effective inhibitors of carbonic anhydrases (CAs), including isoforms relevant to human health and those found in bacteria.[12]

  • Central Nervous System (CNS) Activity: Related scaffolds, such as pyrazolo[4,3-c]quinolines, have been investigated as benzodiazepine receptor antagonists and inverse agonists, suggesting potential applications in neurology and psychiatry.[13][14]

Given this context, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine serves as an excellent starting point or fragment for discovery programs targeting these and other disease areas.

Safety and Handling

Appropriate safety measures must be observed when handling 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine in a laboratory setting.

  • GHS Hazard Statements: [5]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [5]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, keeping the compound at 2-8°C is recommended.[6]

Conclusion

2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is a synthetically versatile heterocyclic compound built upon a biologically significant scaffold. Its key features—a proven pyrazolopyridine core and strategically placed functional groups—make it a valuable tool for medicinal chemists. The chloro substituent at the C4 position, in particular, provides a reliable anchor point for introducing molecular diversity through well-established cross-coupling methodologies. As research into kinase inhibitors, antimicrobial agents, and other therapeutics continues, this compound and its derivatives represent a promising area for the development of novel lead compounds and clinical candidates.

References

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2022). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2010). Wiley Online Library. Retrieved January 20, 2026, from [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. Retrieved January 20, 2026, from [Link]

  • 2-(4'-Chlorobenzyl)pyridine | C12H10ClN | CID 78054. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 2-benzyl pyridine, 101-82-6. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]

  • Chemical Properties of 2-(para-Chlorobenzyl)-pyridine (CAS 4350-41-8). (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Synthesis of novel 2-phenyl-2H-pyrazolo[4,3-c]isoquinolin-3-ols. (1994). PubMed. Retrieved January 20, 2026, from [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). R Discovery. Retrieved January 20, 2026, from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of 2-Benzyl-4-Chloro-2H-Pyrazolo[4,3-c]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the biological activities of 2-benzyl-4-chloro-2H-pyraz...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine and its derivatives. Drawing upon current research, this document delves into the synthesis, antiproliferative effects, and mechanistic underpinnings of this promising class of heterocyclic compounds.

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and enzyme inhibitory properties. The strategic placement of substituents on this core structure allows for the fine-tuning of its biological activity, offering a versatile platform for the development of novel therapeutic agents. This guide will focus specifically on derivatives featuring a benzyl group at the 2-position and a chlorine atom at the 4-position, a substitution pattern that has shown potential in the context of antiproliferative activity.

Synthetic Strategies for 2-Benzyl-4-Chloro-2H-Pyrazolo[4,3-c]pyridine Derivatives

The synthesis of the 2H-pyrazolo[4,3-c]pyridine core is a critical aspect of exploring its biological potential. While a specific protocol for 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is not extensively detailed in the available literature, a general and efficient synthetic route for substituted 2H-pyrazolo[4,3-c]pyridines has been established. This typically involves a multi-step process that allows for the introduction of various substituents at key positions.

A representative synthetic approach, as adapted from the synthesis of related 2,4,6-trisubstituted and 2,4,6,7-tetrasubstituted derivatives, is outlined below.[1][2] This methodology provides a logical framework for the targeted synthesis of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine.

Conceptual Synthetic Workflow:

Synthetic Workflow A Substituted Pyrazole Precursor B Introduction of Benzyl Group at N2 A->B Benzylation C Functionalization at C4 (Chlorination) B->C Halogenation D Cyclization to form Pyrazolo[4,3-c]pyridine Core C->D Ring Closure E Final Derivative D->E Purification

Caption: Conceptual workflow for the synthesis of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine derivatives.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of a Suitable Pyrazole Intermediate A substituted pyrazole serves as the foundational building block. The specific starting material would be chosen to facilitate the subsequent introduction of the benzyl and chloro groups and the formation of the pyridine ring.

Step 2: N-Benzylation The pyrazole intermediate is reacted with benzyl bromide or a similar benzylating agent in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) and an appropriate solvent (e.g., dimethylformamide or acetonitrile) to introduce the benzyl group at the N2 position of the pyrazole ring. The reaction is typically monitored by thin-layer chromatography (TLC) to determine completion.

Step 3: Chlorination at the C4 Position Introduction of the chlorine atom at the 4-position of the pyrazolo[4,3-c]pyridine core is a crucial step. This can be achieved using a variety of chlorinating agents, such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions would need to be optimized to ensure regioselectivity and high yield.

Step 4: Cyclization to Form the Pyridine Ring The final ring closure to form the bicyclic pyrazolo[4,3-c]pyridine system is often achieved through an intramolecular cyclization reaction. The specific conditions for this step are highly dependent on the nature of the substituents on the pyrazole precursor. In the synthesis of related compounds, this has been accomplished through methods like iodine-mediated electrophilic cyclization.[2]

Step 5: Purification and Characterization The final product is purified using standard techniques such as column chromatography on silica gel. The structure and purity of the 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine derivative are then confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

Biological Activity: A Focus on Antiproliferative and Anticancer Properties

Derivatives of the 2H-pyrazolo[4,3-c]pyridine scaffold have demonstrated significant potential as antiproliferative agents.[1][2] While specific data for the 2-benzyl-4-chloro derivative is limited, extensive research on closely related analogues provides valuable insights into the expected biological activity.

In Vitro Antiproliferative Activity

Studies on libraries of 2,4,6-trisubstituted and 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have revealed potent cytotoxic effects against a panel of human cancer cell lines, including:

  • K562 (Chronic Myeloid Leukemia) [1][2]

  • MV4-11 (Biphenotypic B Myelomonocytic Leukemia) [2]

  • MCF-7 (Breast Cancer) [1][2]

The most active compounds in these studies exhibited GI₅₀ (50% growth inhibition) values in the low micromolar range.[1][2]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2H-pyrazolo[4,3-c]pyridine derivatives is highly dependent on the nature and position of their substituents. Key SAR observations from related studies include:

  • Substitution at the 4-position: The substituent at the 4-position of the pyridine ring plays a crucial role in determining antiproliferative activity. The presence of a chlorine atom, as in the title compound, is a common feature in many biologically active heterocyclic compounds and is known to influence factors such as lipophilicity and electronic properties, which can impact target binding.

  • Substitution at the 2-position: The N-benzyl group is a frequently employed moiety in medicinal chemistry to explore hydrophobic interactions within the binding pockets of biological targets. Its presence is likely to be a key determinant of the potency and selectivity of the 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine derivatives.

  • Substitution at other positions: Studies on more extensively substituted derivatives have shown that modifications at the 6 and 7-positions can further modulate the antiproliferative activity.[2]

Potential as Kinase Inhibitors

The pyrazolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Many clinically approved and investigational kinase inhibitors incorporate this structural motif. The ATP-binding site of kinases is a common target for such compounds. Given the structural similarities of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine to known kinase inhibitors, it is highly plausible that its biological activity is mediated, at least in part, through the inhibition of one or more protein kinases.

Potential Kinase Targets: Based on the activities of related pyrazolopyridine derivatives, potential kinase targets could include:

  • Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and FGFR, which play critical roles in cell signaling and proliferation.

  • Non-Receptor Tyrosine Kinases: Such as Src family kinases.

Further investigation is required to elucidate the specific kinase inhibition profile of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine derivatives.

Mechanism of Action: Insights from Related Compounds

Mechanistic studies on active 2,4,6-trisubstituted and 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have shed light on their mode of action at the cellular level.[1][2]

Induction of Mitotic Arrest

Active derivatives have been shown to induce a dose-dependent arrest of the cell cycle in the G2/M phase.[4] This is a hallmark of compounds that interfere with the mitotic spindle or other components of the cell division machinery. This effect is often confirmed by observing an increase in the phosphorylation of histone H3 at serine-10, a marker for mitotic cells.[4]

Apoptosis Induction

Following mitotic arrest, these compounds have been observed to induce programmed cell death, or apoptosis.[1][4] Key molecular events associated with this process include:

  • Activation of Caspases: Increased activity of executioner caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade.[4]

  • PARP-1 Cleavage: The cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) by activated caspases is a well-established marker of apoptosis.[2][5]

  • Modulation of Bcl-2 Family Proteins: Changes in the expression or phosphorylation status of Bcl-2 family proteins, which are key regulators of apoptosis, have also been observed.[4]

Mechanism of Action A 2-Benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine Derivative B Inhibition of Target Kinase(s) / Cellular Target(s) A->B C Disruption of Cell Cycle Progression B->C D G2/M Phase Arrest C->D E Induction of Apoptosis D->E F Caspase Activation E->F G PARP-1 Cleavage E->G H Cell Death F->H G->H

Caption: Postulated mechanism of action for antiproliferative 2H-pyrazolo[4,3-c]pyridine derivatives.

Data Summary

Compound IDR² SubstituentR⁴ SubstituentR⁶ SubstituentK562 GI₅₀ (µM)MCF-7 GI₅₀ (µM)Reference
Analogue 1 PhenylMethylPhenyl>50>50[1]
Analogue 2 PhenylHPhenyl2.64.8[1]
Analogue 3 4-FluorophenylHPhenyl1.82.5[1]
Analogue 4 4-MethoxyphenylHPhenyl2.13.5[1]

Data extracted from a study on 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines to illustrate the impact of substitution on activity.

Future Directions and Conclusion

The 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The available data on related compounds strongly suggest that this class of molecules possesses potent antiproliferative activity, likely mediated through the inhibition of key cellular kinases and the subsequent induction of mitotic arrest and apoptosis.

To fully realize the therapeutic potential of these derivatives, future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine and its close analogues.

  • Comprehensive Biological Evaluation: Screening against a broad panel of cancer cell lines and a diverse array of protein kinases to determine the specific activity profile and identify the primary molecular targets.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their cytotoxic effects.

  • Pharmacokinetic and In Vivo Studies: Assessment of the drug-like properties and in vivo efficacy of the most promising candidates in relevant animal models.

References

  • Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2849-2860. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules, 26(21), 6747. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2022). International Journal of Molecular Sciences, 23(22), 14337. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Pharmaceuticals, 15(8), 956. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2022). International Journal of Molecular Sciences, 23(22), 14337. [Link]

  • Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2849-2860. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules, 26(21), 6747. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2020). Arabian Journal of Chemistry, 13(1), 2136-2167. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry, 59(17), 7838-7853. [Link]

  • 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. (n.d.). AdooQ BioScience. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry, 63(2), 847-879. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2019). Journal of Medicinal Chemistry, 62(17), 7793-7817. [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. (2020). Molecules, 25(18), 4125. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2018). Letters in Drug Design & Discovery, 15(11), 1184-1193. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2016). Journal of Medicinal Chemistry, 59(17), 7838-7853. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2021). RSC Advances, 11(58), 36665-36683. [Link]

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Foundational

The Pyrazolo[4,3-c]pyridine Scaffold: A Multifaceted Modulator of Cellular Pathways

An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals Introduction The pyrazolo[4,3-c]pyridine core is a prominent heterocyclic scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-c]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This feature grants it the status of a "privileged scaffold," enabling it to interact with a diverse array of biological targets, including protein kinases, enzymes, and protein-protein interfaces.[1][2] This guide provides a comprehensive technical overview of the primary mechanisms of action through which pyrazolo[4,3-c]pyridine derivatives exert their biological effects, with a focus on their therapeutic potential in oncology, infectious diseases, and beyond. We will delve into the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these mechanisms.

Mechanism 1: Inhibition of Protein-Protein Interactions - The Case of PEX14-PEX5

A significant and novel mechanism of action for pyrazolo[4,3-c]pyridines is the inhibition of the PEX14-PEX5 protein-protein interaction (PPI), which is crucial for the viability of Trypanosoma parasites, the causative agents of devastating diseases like sleeping sickness and Chagas disease.[3]

Molecular Target and Binding Mode

The primary target in this context is the interaction between the peroxisomal biogenesis factor 14 (PEX14) and the peroxisomal targeting signal 1 (PTS1) receptor (PEX5). This interaction is essential for the import of crucial metabolic enzymes into glycosomes, specialized peroxisomes in trypanosomes.[3][4] Pyrazolo[4,3-c]pyridine derivatives have been identified as the first small-molecule inhibitors of this PPI.[4]

Through a structure-based drug design approach, it was discovered that the pyrazolo[4,3-c]pyridine scaffold can effectively mimic key interactions of the native PEX5 peptide at the PEX14 surface.[4] The central scaffold of the inhibitor typically engages in π–π stacking interactions with phenylalanine residues (Phe17 and Phe34) on the PEX14 surface.[4] Substituents on the pyrazolo[4,3-c]pyridine core can then be tailored to occupy specific pockets on the PEX14 protein, such as the "Trp pocket" and the "Phe hotspot," further enhancing binding affinity and inhibitory potency.[4]

Downstream Cellular Consequences

Inhibition of the PEX14-PEX5 PPI by pyrazolo[4,3-c]pyridines leads to a cascade of detrimental effects within the parasite:

  • Disruption of Glycosomal Protein Import: The primary consequence is the failure to import essential enzymes into the glycosome.[3][4]

  • Metabolic Collapse: This mislocalization of glycosomal enzymes disrupts critical metabolic pathways, particularly glycolysis, which is compartmentalized within the glycosome in trypanosomes.[4]

  • ATP Depletion: The mislocalization of kinases from the glycosome to the cytosol leads to the dissipation of cellular ATP levels.[4]

  • Parasite Death: The culmination of these effects is potent trypanocidal activity, with some compounds demonstrating efficacy in the nanomolar range.[4]

Experimental Workflow for Identifying PEX14-PEX5 PPI Inhibitors

The discovery and characterization of pyrazolo[4,3-c]pyridine-based PEX14-PEX5 inhibitors typically follow a multi-step experimental workflow:

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation & Optimization cluster_cellular Cellular & In Vivo Activity in_silico In Silico Screening (Docking) nmr_csp NMR HSQC Chemical Shift Perturbation in_silico->nmr_csp Hit Identification alphascreen AlphaScreen PPI Inhibition Assay nmr_csp->alphascreen Potency Confirmation xray X-ray Crystallography alphascreen->xray Binding Mode Determination md_sim Molecular Dynamics Simulations xray->md_sim Dynamic Interaction Analysis trypanocidal_assay Trypanocidal Activity Assay md_sim->trypanocidal_assay SAR Guided Optimization in_vivo In Vivo Efficacy (Animal Models) trypanocidal_assay->in_vivo Preclinical Evaluation

Caption: A typical experimental workflow for the discovery and validation of PEX14-PEX5 PPI inhibitors.

Step-by-Step Protocol: AlphaScreen PPI Inhibition Assay
  • Reagent Preparation:

    • Prepare recombinant His-tagged TbPEX14 and GST-tagged TbPEX5 proteins.

    • Reconstitute AlphaScreen™ Glutathione Donor Beads and Nickel Chelate Acceptor Beads in assay buffer.

    • Prepare a serial dilution of the pyrazolo[4,3-c]pyridine test compounds.

  • Assay Procedure:

    • In a 384-well plate, add the test compounds at various concentrations.

    • Add TbPEX14 and TbPEX5 proteins to the wells.

    • Incubate to allow for protein-protein interaction and inhibitor binding.

    • Add the Donor and Acceptor beads and incubate in the dark.

  • Data Acquisition and Analysis:

    • Read the plate using an AlphaScreen-capable plate reader.

    • The signal generated is proportional to the extent of the PEX14-PEX5 interaction.

    • Calculate the IC50 values for each compound by plotting the inhibition of the AlphaScreen signal against the compound concentration.

Mechanism 2: Kinase Inhibition

The pyrazolo[4,3-c]pyridine scaffold is a versatile kinase inhibitor, primarily acting as an ATP-competitive inhibitor.[2] Its structural similarity to purine allows it to bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity and disrupting downstream signaling pathways.

Key Kinase Targets and Associated Signaling Pathways

Derivatives of the broader pyrazolopyridine family have shown inhibitory activity against several key kinases implicated in cancer and other diseases:

  • ERK/MAPK Pathway: Extracellular signal-regulated kinase (ERK) is a critical node in the MAPK signaling pathway, which is often hyperactivated in cancer and regulates cell proliferation and survival.[1][2]

  • c-Met Signaling Pathway: The c-Met receptor tyrosine kinase is involved in tumor growth, invasion, and angiogenesis.[2]

  • HPK1 (Hematopoietic Progenitor Kinase 1): HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy.[5]

  • TRK (Tropomyosin Receptor Kinase) Pathway: TRK receptors are involved in cell proliferation and differentiation, and their fusion proteins are oncogenic drivers in some cancers.[6][7]

  • JNK (c-Jun N-terminal Kinase): JNKs are involved in cellular responses to stress and are implicated in inflammatory diseases and cancer.[8]

  • Topoisomerase IIα: Some pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit Topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells.[9]

Signaling Pathway: The MAPK/ERK Cascade

mapk_erk_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Pyrazolo Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolo->ERK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazolo[4,3-c]pyridine derivative targeting ERK.

Quantitative Data on Kinase Inhibition
Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-c]pyridineHPK1144[5]
Pyrazolo[3,4-b]pyridineTRKA56[6]
Pyrazolo[3,4-b]pyridineTRKB2.9[6]
Pyrazolo[3,4-b]pyridineTRKC2.0[6]

Mechanism 3: Carbonic Anhydrase Inhibition

Pyrazolo[4,3-c]pyridine sulfonamides have been identified as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[10] CAs are involved in various physiological and pathological processes, making them attractive drug targets.

Target Isoforms and Structure-Activity Relationship (SAR)

These compounds have shown inhibitory activity against several human (hCA) isoforms, including the cytosolic hCA I and hCA II, and the transmembrane tumor-associated hCA IX and XII.[10] The sulfonamide group is a key pharmacophore, acting as a zinc binder within the enzyme's active site.[10]

SAR studies have revealed that the nature of the linker between the pyrazolo[4,3-c]pyridine core and the benzenesulfonamide moiety is crucial for inhibitory activity. For instance, an N-methylpropionamide linker was found to be favorable for hCA I inhibition.[10]

Broader Biological Activities

Beyond these well-defined mechanisms, the pyrazolo[4,3-c]pyridine scaffold has been associated with a wide range of other biological activities, including:

  • Antimicrobial[11]

  • Anti-inflammatory[11][12]

  • Antiviral[11]

  • Analgesic[11]

  • Phosphodiesterase (PDE4) inhibition[10]

The precise mechanisms underlying many of these effects are still under investigation and represent fertile ground for future research.

Conclusion

The pyrazolo[4,3-c]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutics. Its ability to potently and selectively modulate diverse biological targets through distinct mechanisms of action, including protein-protein interaction inhibition, kinase inhibition, and enzyme inhibition, underscores its significance in modern drug discovery. The ongoing exploration of this chemical space, guided by a deep understanding of its mechanistic underpinnings, promises to yield new and effective treatments for a wide range of human diseases.

References

  • Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., Schorpp, K., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. [Link]

  • Kalel, V. C., Dawidowski, M., Napolitano, V., Fino, R., Schorpp, K., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed. [Link]

  • Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., Schorpp, K., et al. (2020). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. [Link]

  • G-Ka, S., Ka, S., G-K, S., K, S., A, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). [Link]

  • Patel, S. B., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1937-1943. [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

  • Smith, A. B., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 11(38), 23563-23569. [Link]

  • Rao, R. M., et al. (2012). Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. ResearchGate. [Link]

  • ChemInform. (2010). Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Wiley Online Library. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(11), 1886-1893. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1599. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

Sources

Exploratory

Spectroscopic and Structural Elucidation of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine: A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel heterocyclic compound, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. This molecule, belonging to the pyrazolo[4,3-c]pyri...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel heterocyclic compound, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. This molecule, belonging to the pyrazolo[4,3-c]pyridine class, is of significant interest in medicinal chemistry due to the established biological activities of this scaffold, including its role in the development of kinase inhibitors.[1][2] The structural elucidation of such compounds is a critical step in drug discovery and development, ensuring compound identity, purity, and providing the foundational data for further studies.

This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering in-depth predicted spectroscopic data based on the analysis of closely related analogues and fundamental principles of spectroscopic techniques. While direct experimental data for this specific molecule is not publicly available in peer-reviewed literature at the time of this writing, the following sections provide a robust, scientifically-grounded framework for its characterization.

Molecular Structure and Physicochemical Properties

2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine possesses a fused bicyclic heteroaromatic core with a benzyl substituent on one of the pyrazole nitrogens and a chlorine atom on the pyridine ring.

PropertyValueSource
CAS Number 41372-95-6[3][4][5]
Molecular Formula C₁₃H₁₀ClN₃[3][5]
Molecular Weight 243.69 g/mol [3][5]
Canonical SMILES C1=CC=C(C=C1)CN2C=C3C(=N2)C=CN=C3Cl[5]
InChI Key XEYWGUROMLHHCV-UHFFFAOYSA-N[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine are detailed below. These predictions are based on the analysis of substituted pyrazolo[4,3-c]pyridines and related benzyl-substituted heterocycles.[6][7][8][9]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for the acquisition of high-quality NMR data is crucial for unambiguous structural assignment.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument Data Acquisition cluster_processing Data Processing Sample ~5-10 mg of Compound Solvent ~0.6 mL CDCl₃ or DMSO-d₆ Sample->Solvent Dissolve Vial NMR Tube Solvent->Vial Transfer Spectrometer 400-700 MHz Spectrometer Vial->Spectrometer Acquire_1H ¹H NMR Acquisition (16-32 scans) Spectrometer->Acquire_1H Acquire_13C ¹³C NMR Acquisition (1024-4096 scans) Spectrometer->Acquire_13C Acquire_2D 2D NMR (COSY, HSQC, HMBC) Spectrometer->Acquire_2D Processing Fourier Transform, Phase Correction, Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Acquire_2D->Processing Analysis Peak Picking, Integration, Structural Assignment Processing->Analysis

Figure 1: Standardized workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1-8.3s1HH-3The proton on the pyrazole ring is expected to be a singlet in the aromatic region.
~7.8-8.0d1HH-7The pyridine proton adjacent to the nitrogen is typically downfield.
~7.2-7.4m5HBenzyl-Ar-HThe five protons of the benzyl aromatic ring will appear as a complex multiplet.
~7.0-7.2d1HH-6The remaining pyridine proton.
~5.5-5.7s2HBenzyl-CH₂The benzylic methylene protons will appear as a characteristic singlet.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~150-155C-4Carbon bearing the chlorine atom is expected to be significantly downfield.
~140-145C-7aQuaternary carbon at the ring junction.
~135-140C-3Carbon of the pyrazole ring.
~134-136Benzyl-Ar-C (ipso)The ipso-carbon of the benzyl ring.
~128-130Benzyl-Ar-CAromatic carbons of the benzyl group.
~127-129C-7Pyridine carbon adjacent to nitrogen.
~115-120C-3aQuaternary carbon at the ring junction.
~110-115C-6Pyridine carbon.
~53-56Benzyl-CH₂The benzylic carbon.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry Data Acquisition

High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis Sample Dilute solution of Compound Infusion Direct Infusion or LC Inlet Sample->Infusion ESI Electrospray Ionization (ESI) Infusion->ESI TOF Time-of-Flight (TOF) or Orbitrap Analyzer ESI->TOF Detection Detection and Data Acquisition TOF->Detection

Figure 2: General workflow for high-resolution mass spectrometry analysis.
Predicted Mass Spectrum Data
m/z (Predicted)IonRationale
243.0563[M]⁺Molecular ion peak corresponding to C₁₃H₁₀³⁵ClN₃. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be observable for the molecular ion and chlorine-containing fragments.
244.0597[M+H]⁺Protonated molecular ion, commonly observed in ESI.
125.0393[M - C₇H₅Cl]⁺Loss of the chlorobenzyl radical.
91.0547[C₇H₇]⁺Benzyl cation fragment (tropylium ion), a very common and stable fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Small amount of solid Compound ATR_Crystal ATR Crystal Sample->ATR_Crystal Place on FTIR FTIR Spectrometer ATR_Crystal->FTIR Acquire_IR Acquire Spectrum (16-32 scans) FTIR->Acquire_IR Analysis Identify Characteristic Bands Acquire_IR->Analysis

Figure 3: Workflow for acquiring an IR spectrum using an ATR accessory.
Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3150C-H stretchAromatic C-H
2850-2960C-H stretchAliphatic C-H (benzyl CH₂)
1580-1620C=C and C=N stretchAromatic rings (pyrazolo[4,3-c]pyridine and benzyl)
1450-1500C=C stretchAromatic rings
1000-1200C-N stretchAromatic C-N
700-800C-Cl stretchAryl chloride
690-770C-H bend (out-of-plane)Monosubstituted benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Experimental Protocol: UV-Vis Data Acquisition

A standard protocol for obtaining a UV-Vis spectrum of a compound in solution is outlined below.

UVVis_Workflow cluster_sample_prep Sample Preparation cluster_instrument Data Acquisition cluster_analysis Data Analysis Sample Dilute solution of Compound (e.g., in Ethanol or Acetonitrile) Cuvette Quartz Cuvette Sample->Cuvette Fill Spectrophotometer UV-Vis Spectrophotometer Cuvette->Spectrophotometer Scan Scan from ~200 to 400 nm Spectrophotometer->Scan Analysis Identify λmax Scan->Analysis

Figure 4: Standard workflow for UV-Vis spectroscopic analysis.
Predicted UV-Vis Absorption Maxima (λmax)

The pyrazolo[4,3-c]pyridine core is a conjugated aromatic system. The presence of the benzyl group and the chlorine atom will influence the electronic transitions. It is expected that the UV-Vis spectrum will show multiple absorption bands corresponding to π → π* transitions. Based on related pyrazolo[3,4-b]pyridine derivatives, absorption maxima are anticipated in the range of 250-380 nm.[10]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. The presented data and interpretations, grounded in the analysis of analogous structures and fundamental spectroscopic principles, offer a valuable resource for researchers in the field of drug discovery and development. The detailed experimental protocols and expected spectral features will aid in the identification and characterization of this and related pyrazolo[4,3-c]pyridine derivatives, facilitating their advancement through the drug development pipeline. The acquisition of experimental data for this specific compound will be crucial for the definitive validation of these predictions.

References

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. National Institutes of Health. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. ABL Technology. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. [Link]

  • CN101863826B - Method for preparing 2-benzyl pyridine compound.
  • 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. FDER. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health. [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. [Link]

  • 4-chloro-2-methyl-2h-pyrazolo[4,3-c]pyridine. PubChem. [Link]

  • CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine.
  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. JOCPR. [Link]

  • IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
  • CN101863826A - A kind of method for preparing 2-benzylpyridine compounds.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

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Foundational

An In-depth Technical Guide to 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (CAS 41372-95-6)

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Frontier of a Novel Chemical Entity In the landscape of chemical research and drug discovery, we often encounter compounds that are...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of a Novel Chemical Entity

In the landscape of chemical research and drug discovery, we often encounter compounds that are commercially available yet lack a comprehensive body of published literature. CAS number 41372-95-6, identified as 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, falls squarely into this category. This guide is structured to provide maximum value to the research scientist by consolidating all available data for this compound, placing it within a meaningful scientific context based on its core chemical scaffold, and proposing a rigorous, logical workflow for its future characterization and potential development. While specific biological data for this molecule is not yet public, its structural motifs suggest a promising, albeit unexplored, potential in medicinal chemistry.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the bedrock of reproducible science. The fundamental properties of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, as collated from supplier safety data sheets and chemical databases, are summarized below. It is critical to note the absence of experimentally determined data for many parameters, representing an immediate opportunity for basic chemical characterization.

PropertyValueSource
CAS Number 41372-95-6Multiple Suppliers[1][2][3]
Chemical Name 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridineGuidechem[1]
Molecular Formula C₁₃H₁₀ClN₃Guidechem[1]
Molecular Weight 243.69 g/mol Guidechem[1]
Canonical SMILES C1=CC=C(C=C1)CN2C=C3C(=N2)C=CN=C3ClGuidechem[1]
InChI Key XEYWGUROMLHHCV-UHFFFAOYSA-NGuidechem[1]
Purity ≥97% (Typically)Various Suppliers[4]
Appearance Data Not Available-
Melting Point Data Not Available-
Boiling Point Data Not Available-
Solubility Data Not Available-
Vapor Pressure 0.0±1.1 mmHg at 25°C (Computed)Guidechem[1]

Section 2: The Pyrazolo[4,3-c]pyridine Core: Synthesis and Medicinal Chemistry Context

The true potential of an under-characterized molecule can often be inferred from its core structure. 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine family, a class of fused heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry.[5] The fusion of a pyrazole ring with a pyridine ring creates a unique electronic and steric environment that has proven effective for interacting with a wide array of biological targets.[6]

General Synthesis Strategies

While a specific, published synthesis for CAS 41372-95-6 is not available, the literature describes several robust methods for constructing the pyrazolo[4,3-c]pyridine core. Understanding these routes is key for chemists aiming to synthesize analogs for structure-activity relationship (SAR) studies. Two common approaches include:

  • Pyridine Ring Annulation: Building the pyridine ring onto a pre-existing, functionalized pyrazole. This often involves cyclization reactions of pyrazole precursors.

  • Pyrazole Ring Annulation: Constructing the pyrazole ring onto a substituted pyridine. A prominent example involves the condensation of a dienamine with various amines, which can be carried out by refluxing in methanol to yield the final pyrazolopyridine structure.[7] Another advanced method uses a one-pot multicomponent procedure involving a Sonogashira-type cross-coupling reaction.[8]

A conceptual workflow for a potential synthesis is outlined below. The causality is clear: start with a commercially available, appropriately substituted pyrazole or pyridine and build the second ring through a reliable cyclization or cross-coupling strategy.

cluster_0 Route A: Pyridine Annulation cluster_1 Route B: Pyrazole Annulation A1 Functionalized Pyrazole Precursor A2 Reaction with Dienamine/ Alkynyl Carbaldehyde A1->A2 A3 Intramolecular Cyclization A2->A3 Target 2-benzyl-4-chloro- 2H-pyrazolo[4,3-c]pyridine A3->Target B1 Substituted Pyridine B2 Reaction with Hydrazine Derivative B1->B2 B3 Condensation/Cyclization B2->B3 B3->Target

Caption: Conceptual synthetic pathways to the pyrazolo[4,3-c]pyridine core.
Biological Significance of the Scaffold

The pyrazolopyridine scaffold is present in a remarkable range of biologically active molecules, demonstrating its versatility. Derivatives have shown potent activities including:

  • Anticancer and Antiproliferative: Acting as inhibitors of crucial cellular enzymes like kinases (e.g., CDK2) and phosphodiesterases.[7][9]

  • Antimicrobial and Antiviral: Exhibiting efficacy against various bacterial strains and viruses.[10][11]

  • Anti-inflammatory: Modulating inflammatory pathways.[6][11]

  • Neuroprotective and Anxiolytic: Showing effects on the central nervous system.[6]

Notably, the pyrazolopyridine framework is found in FDA-approved drugs such as Asciminib, a BCR-ABL1 tyrosine kinase inhibitor, underscoring its clinical relevance.[7] The presence of a benzyl group and a chlorine atom on the core of CAS 41372-95-6 provides specific lipophilic and electronic features that could be exploited to achieve high-affinity binding to a biological target.

Section 3: Hazard Analysis and Safe Laboratory Handling

As a compound with limited toxicological data, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine must be handled with care, adhering to standard laboratory safety protocols for novel chemical entities. The information below is a synthesis of data from multiple supplier Safety Data Sheets (SDS).

GHS Hazard Classification
Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Recommended Safe Handling Protocol

This protocol is designed as a self-validating system to minimize exposure risk.

  • Engineering Controls:

    • Primary: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

    • Secondary: Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves. Inspect for integrity before use and use proper glove removal technique.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.

    • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.

    • Action: In all cases of exposure, seek immediate medical advice.

Section 4: Proposed Experimental Workflow for Compound Characterization

For a researcher acquiring 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, the immediate task is to validate its identity and begin to map its biological activity profile. The following step-by-step workflow provides a logical progression from basic quality control to initial biological screening. The causality is designed to ensure that each step validates the material and provides the necessary data to justify proceeding to the next, more resource-intensive stage.

cluster_0 Phase 1: QC & Physicochemical Characterization cluster_1 Phase 2: Initial Biological Screening cluster_2 Phase 3: Hit Validation & MOA Studies A1 1. Identity & Purity Verification (LC-MS, NMR, HPLC) A2 2. Solubility Determination (DMSO, PBS, Ethanol) A1->A2 A3 3. Stability Assessment (Freeze-Thaw, Solution Stability) A2->A3 B1 4. Cytotoxicity Profiling (e.g., MTT/CellTiter-Glo in cancer cell lines) A3->B1 If pure, soluble, & stable B2 5. Broad-Spectrum Kinase Panel Screen (Informed by scaffold activity) B1->B2 B3 6. Antimicrobial MIC Assay (Gram-positive & Gram-negative strains) B1->B3 C1 7. Hit Confirmation & Dose-Response (IC50/EC50 determination) B2->C1 If hits identified B3->C1 If hits identified C2 8. Target Engagement Assay (e.g., CETSA, SPR for kinase hit) C1->C2 C3 9. Downstream Signaling Analysis (Western Blot for phosphoproteins) C2->C3

Caption: A logical workflow for the characterization of a novel chemical entity.
Detailed Protocol for Phase 1: QC & Physicochemical Characterization

Objective: To confirm the identity, purity, and fundamental properties of the compound before committing to biological assays.

  • Identity and Purity Verification:

    • a. LC-MS Analysis: Dissolve a small sample (~1 mg) in an appropriate solvent (e.g., acetonitrile or methanol). Inject onto a C18 reverse-phase column. The mass spectrometer should confirm the expected mass ([M+H]⁺ ≈ 244.06). The HPLC chromatogram will determine purity; a single sharp peak is desired.

    • b. NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectral data should be consistent with the structure of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine.

  • Solubility Determination:

    • a. Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This is the standard practice for most small molecule screening compounds.

    • b. Aqueous Solubility: Serially dilute the DMSO stock into phosphate-buffered saline (PBS) at pH 7.4. Visually inspect for precipitation. Use nephelometry for a quantitative assessment. This step is critical; poor aqueous solubility can lead to false negatives in biological assays.

Section 5: Conclusion and Future Outlook

2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (CAS 41372-95-6) represents a classic example of an opportunity in chemical biology. It is a readily accessible molecule built upon a scaffold of proven medicinal value, yet its own biological properties remain to be determined. The lack of existing data is not a barrier, but rather an invitation for novel research.

The strategic path forward involves rigorous chemical validation, followed by hypothesis-driven biological screening informed by the known activities of the pyrazolopyridine class. Screening against panels of cancer cell lines and protein kinases appears to be the most logical starting point. This technical guide provides the foundational information and an experimental blueprint for any researcher wishing to explore the potential of this intriguing compound.

References

  • Butkute, A., et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 28(15), 5786. Available at: [Link]

  • Alam, M. A., & Ghosh, R. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design, 100(3), 376-388. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development | Request PDF. Available at: [Link]

  • Pock, T., et al. (2018). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 14, 2712-2718. Available at: [Link]

  • Taylor & Francis Online. (n.d.). SYNTHESIS OF PYRAZOLO[4,3-C]PYRIDINE C-RIBONUCLEOSIDES VIA AN EFFECTIVE TETRAZOLE TO PYRAZOLE TRANSFORMATION. Nucleosides and Nucleotides, 15(11-12). Available at: [Link]

  • Bentham Science. (2025). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6667. Available at: [Link]

  • Bentham Science. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular cyclisation. Available at: [Link]

  • MDPI. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(15), 4786. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1823. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. Available at: [Link]

  • ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs. Available at: [Link]

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Exploratory

"medicinal chemistry of pyrazolo[4,3-c]pyridines"

An In-Depth Technical Guide to the Medicinal Chemistry of Pyrazolo[4,3-c]pyridines Authored by: A Senior Application Scientist Foreword: The Pyrazolo[4,3-c]pyridine Scaffold – A Privileged Core in Modern Drug Discovery I...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry of Pyrazolo[4,3-c]pyridines

Authored by: A Senior Application Scientist

Foreword: The Pyrazolo[4,3-c]pyridine Scaffold – A Privileged Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets. The pyrazolo[4,3-c]pyridine core is a quintessential example of such a scaffold. Its structural resemblance to natural purines allows it to interact with a wide array of biological macromolecules, making it a fertile ground for the development of novel therapeutics.[1] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile heterocycle, designed for researchers and drug development professionals. The narrative that follows is built on the pillars of technical accuracy and field-proven insights, explaining not just the "what" but the critical "why" behind the medicinal chemistry strategies employed.

Derivatives of the pyrazolo[4,3-c]pyridine core have demonstrated a remarkable breadth of biological activities, including antitumor, antimicrobial, anti-inflammatory, antiviral, and analgesic properties, as well as effects on the central nervous system.[2] This guide will dissect the chemical nuances that enable this scaffold to be tailored for high-potency, selective agents across various disease paradigms, from cancer and infectious diseases to metabolic disorders.

Part 1: Synthetic Strategies – Constructing the Core

The therapeutic potential of any scaffold is fundamentally linked to the accessibility and versatility of its synthesis. The construction of the pyrazolo[4,3-c]pyridine ring system can be approached through several strategic routes, allowing for the introduction of diverse substituents. A prevalent and effective method involves the condensation of a functionalized dienamine with various amines.

The causality behind this choice of strategy lies in its robustness and modularity. Starting with a readily prepared dienamine intermediate allows for the late-stage introduction of a wide variety of amine-containing fragments, enabling the rapid generation of a library of analogues for SAR studies.

Key Synthetic Workflow: Dienamine Condensation Route

A common and efficient method for synthesizing the pyrazolo[4,3-c]pyridine core is through the condensation of a dienamine intermediate with an amine containing a desired side chain, often a sulfonamide.[3][4] This reaction proceeds via a cyclization cascade that efficiently builds the bicyclic scaffold.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_product Product A Dimethyl Acetonedicarboxylate C Two-Step Procedure A->C Known Procedure B Amine with R' Group (e.g., Sulfonamide) D Condensation & Cyclization (Reflux in Methanol) B->D E Dienamine Intermediate C->E F Target Pyrazolo[4,3-c]pyridine (Substituted at Pyridine Nitrogen) D->F Yields: 72-88% E->D

Caption: General workflow for pyrazolo[4,3-c]pyridine synthesis.

Experimental Protocol: General Procedure for Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates

This protocol is a self-validating system, where the formation of a precipitate serves as a primary indicator of reaction success, which is then confirmed by standard analytical techniques.

Objective: To synthesize target pyrazolo[4,3-c]pyridines via condensation.[4]

Materials:

  • Dienamine intermediate (e.g., derived from dimethyl acetonedicarboxylate) (1.0 eq)

  • Appropriate amine hydrochloride (1.05 eq)

  • Triethylamine (Et3N) (1.1 eq)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: A mixture of the dienamine intermediate (e.g., 0.53 g, 2 mmol) and the corresponding amine hydrochloride (2.1 mmol) is prepared in a round-bottom flask.

  • Base Addition: Triethylamine (2.2 mmol) is added to the mixture. The rationale for adding a base is to deprotonate the amine hydrochloride salt, liberating the free amine required for the nucleophilic attack.

  • Reflux: Methanol (6 mL) is added as the solvent, and the mixture is heated to reflux for 1 hour. Refluxing provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent cyclization reactions.

  • Precipitation and Isolation: Upon cooling, the target product typically precipitates from the solution. This precipitation drives the reaction equilibrium towards the product side.

  • Purification: The precipitate is collected by filtration, washed sequentially with methanol (3 x 5 mL) to remove any unreacted starting materials or soluble byproducts, and then dried to afford the pure compound.

Trustworthiness: The purity of the final compounds is typically validated using NMR spectroscopy, mass spectrometry, and single-crystal X-ray analysis to confirm the structure unequivocally.[5] Modern synthetic efforts also employ palladium-catalyzed cross-coupling reactions to further functionalize the scaffold, demonstrating its utility in creating complex, diverse molecules.[5][6]

Part 2: Structure-Activity Relationships (SAR) & Key Biological Targets

The therapeutic efficacy of pyrazolo[4,3-c]pyridines is dictated by the nature and position of substituents on the core scaffold. Understanding the SAR is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Key Interactions with Biological Targets

Molecular docking and X-ray crystallography studies have revealed how these inhibitors bind to their targets. For instance, in kinase inhibition, the pyrazolopyridine core often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region.[7]

G cluster_kinase Kinase Active Site cluster_inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Hinge Hinge Region (e.g., Asp155) Pocket1 Hydrophobic Pocket (e.g., Leu144, Ala154) Pocket2 Hydrophobic Cleft (e.g., Tyr28) Core Pyridine Nitrogen Core->Hinge Water-bridged H-Bond (Potency Driver) Sub1 Methyl Group Sub1->Pocket1 Occupies Pocket (Fixes Torsion) Sub2 Phenyl Ring Sub2->Pocket2 π-stacking

Caption: Key interactions of a pyrazolo[4,3-c]pyridine kinase inhibitor.

SAR Insights Across Different Target Classes

The strategic placement of functional groups allows for the fine-tuning of activity against specific targets.

Target ClassPosition/SubstituentSAR InsightReference
PEX14-PEX5 PPI Phenyl & Indole/Naphthalene MoietiesA phenyl group can occupy a tryptophan pocket, while a larger aromatic system like indole or naphthalene fills a phenylalanine hotspot. This "mirror image" binding to the native peptide ligand is a key to inhibitory activity.[8][9]
Carbonic Anhydrase Linker to SulfonamideAn N-methylpropionamide linker is optimal for hCA I inhibition. Direct attachment or a simple CH2-CH2 linker is detrimental to activity, highlighting the importance of linker geometry and flexibility.[3][4]
HPK1 Kinase Pyridine NitrogenEngages in a crucial water-bridged hydrogen bond with Asp155 in the hinge region, which is a primary driver of potency.[7]
HPK1 Kinase 2',6'-disubstituted PhenylA methyl group at this position fixes the biaryl torsion and occupies a small hydrophobic pocket, enhancing binding affinity.[7]

Part 3: Therapeutic Applications – From Bench to Bedside Potential

The versatility of the pyrazolo[4,3-c]pyridine scaffold has led to its exploration in multiple therapeutic areas.

Antiparasitic Agents: A Novel Mechanism of Action

Derivatives of pyrazolo[4,3-c]pyridine represent the first-in-class inhibitors of the PEX14-PEX5 protein-protein interaction (PPI) in Trypanosoma parasites, the causative agents of African sleeping sickness and Chagas disease.[8][10]

  • Mechanism: The formation of the PEX14-PEX5 complex is essential for importing proteins into the parasite's glycosomes.[10] These organelles are critical for the parasite's metabolism. By inhibiting this PPI, the pyrazolo[4,3-c]pyridine compounds disrupt glycosomal protein import, leading to mislocalization of essential enzymes, a collapse of the parasite's metabolism, and ultimately, cell death.[8][9][11] This represents a highly attractive therapeutic strategy due to its novel mechanism.

Anticancer Agents: Targeting Key Signaling Pathways

The structural similarity to purines makes pyrazolopyridines ideal candidates for kinase inhibitors, a cornerstone of modern targeted cancer therapy.[1][12]

  • HPK1 Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation.[7] Inhibiting HPK1 can enhance the immune response against tumors. Pyrazolo[3,4-c]pyridine derivatives have been developed as potent and selective HPK1 inhibitors with excellent pharmacokinetic profiles, showing promise in immuno-oncology.[7]

  • c-Met Inhibition: The c-Met receptor tyrosine kinase is often dysregulated in various cancers. 1-Sulfonyl-pyrazolo[4,3-b]pyridines have been designed as selective c-Met inhibitors.[12]

  • ERK Inhibition: A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives were identified as potent inhibitors of ERK, a key component of the frequently activated MAPK signaling pathway in cancer.[13] A lead compound from this series demonstrated significant tumor regression in a BRAF-mutant xenograft model, validating the therapeutic potential of this scaffold.[13]

Carbonic Anhydrase (CA) Inhibitors

Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be effective inhibitors of human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII.[3][4]

  • Mechanism & Application: By binding to the zinc ion in the active site of CAs, these compounds inhibit the enzyme's activity. Depending on the isoform selectivity, these inhibitors could have applications in treating glaucoma (hCA II), or as anticancer agents by targeting tumor-associated isoforms (hCA IX and XII). Several synthesized compounds showed higher potency against hCA I than the standard drug acetazolamide (AAZ).[4]

Agents for Neurodegenerative Diseases

The exploration of pyrazolopyridines for neurodegenerative disorders like Alzheimer's disease is an emerging area. Their ability to cross the blood-brain barrier and interact with CNS targets makes them attractive candidates.[14] Research has pointed to their potential to inhibit acetylcholinesterase (AChE) and modulate the aggregation of amyloid-β plaques, two key pathological hallmarks of Alzheimer's disease.[15][16]

Conclusion and Future Perspectives

The pyrazolo[4,3-c]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability allows for extensive, multi-vector functionalization, enabling the precise tuning of its pharmacological profile.[17][18] We have seen its successful application in developing potent and selective inhibitors for challenging targets like protein-protein interactions and various enzyme families.

The future of pyrazolo[4,3-c]pyridine chemistry is bright. Key opportunities lie in:

  • Expanding Target Space: Exploring new biological targets beyond the well-trodden paths of kinases and CAs.

  • Optimizing ADME Properties: Focusing on improving the absorption, distribution, metabolism, and excretion (ADME) profiles to develop orally bioavailable drug candidates.

  • Fragment-Based Drug Discovery (FBDD): Utilizing the core scaffold as a starting point for FBDD campaigns to generate novel leads for a wider range of diseases.[18]

As our understanding of disease biology deepens, the versatility of the pyrazolo[4,3-c]pyridine core ensures it will remain a valuable tool in the arsenal of medicinal chemists striving to develop the next generation of targeted therapies.

References

  • Wojcicka, A., & Becan, L. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). 2

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. 8

  • Gedgaudas, R., et al. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. 3

  • Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed. 10

  • Gedgaudas, R., et al. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. 4

  • (n.d.). Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate. 19

  • Dawidowski, M., et al. (2019). (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. 9

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. 1

  • Dawidowski, M., et al. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. 11

  • (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. 12

  • (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central. 14

  • (n.d.). Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth). Kaunas University of Technology | KTU. 5

  • (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PubMed Central. 7

  • (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Semantic Scholar. 17

  • (n.d.). Efficacy of Pyrazolo[4,3-c]pyridine Derivatives in Animal Models of Cancer: A Comparative Analysis. Benchchem. 13

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. 18

  • (n.d.). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. Request PDF. 15

  • (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. 6

  • (n.d.). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. 16

Sources

Foundational

A Technical Guide to In Silico Strategies for the Design of Pyrazolo[4,3-c]pyridine Sulfonamides

Abstract The fusion of the pyrazolo[4,3-c]pyridine scaffold with a sulfonamide moiety creates a class of compounds with significant therapeutic potential, targeting key enzyme families implicated in a range of pathologie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of the pyrazolo[4,3-c]pyridine scaffold with a sulfonamide moiety creates a class of compounds with significant therapeutic potential, targeting key enzyme families implicated in a range of pathologies from cancer to metabolic disorders. The pyrazolo[4,3-c]pyridine core is recognized as a "privileged scaffold," a structural framework that is capable of binding to multiple, diverse biological targets.[1][2] Its presence in recently approved drugs like the kinase inhibitor Asciminib underscores its clinical relevance.[1] The sulfonamide group is a classic pharmacophore, renowned for its role as a zinc-binding group in metalloenzyme inhibitors and its broad spectrum of biological activities.[3][4] This guide provides drug development professionals and researchers with an in-depth overview of the computational strategies integral to the rational design and optimization of these promising molecules. We will explore validated, multi-step in silico workflows, from initial target selection and hit identification to lead optimization, with a focus on two major target classes: carbonic anhydrases and protein kinases.

Part 1: Targeting Metalloenzymes - A Carbonic Anhydrase Case Study

Scientific Rationale: The Power of a Zinc-Binding Pharmacophore

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5] Their inhibition is a validated therapeutic strategy for conditions like glaucoma, and certain isoforms, particularly the tumor-associated hCA IX and XII, are highly sought-after targets in oncology.[1][6] The sulfonamide moiety is the archetypal zinc-binding group for CA inhibitors.[7] In its deprotonated state, the sulfonamide nitrogen coordinates directly to the catalytic Zn(II) ion in the enzyme's active site, anchoring the inhibitor and leading to potent blockade of the enzyme's function.[8][9] The pyrazolo[4,3-c]pyridine scaffold serves to position this critical zinc-binding group and to form additional, selectivity-driving interactions within the active site cavity. Recent studies have successfully synthesized and evaluated pyrazolo[4,3-c]pyridine sulfonamides, demonstrating their potent inhibitory activity against several CA isoforms.[1][10]

Experimental Protocol: A Structure-Based Design Workflow for hCA Inhibitors

The primary objective of this workflow is to predict the binding affinity and interaction patterns of novel pyrazolo[4,3-c]pyridine sulfonamides to guide synthetic efforts. This protocol ensures self-validation by cross-referencing docking poses with the known binding mode of classical sulfonamide inhibitors.

Step 1: Receptor Preparation

  • Source Crystal Structure: Obtain a high-resolution crystal structure of the target human CA isoform (e.g., hCA II, PDB ID: 2ABE or hCA IX) from the Protein Data Bank (PDB).

  • Pre-processing: Remove all non-essential components, such as water molecules (except for the conserved catalytic water, if desired for specific docking protocols), co-solvents, and any co-crystallized ligands.

  • Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine) at a physiological pH of 7.4. This step is critical as the active site contains several key histidine residues.[9]

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during protonation, while keeping heavy atom positions fixed.

Step 2: Ligand Preparation

  • 2D to 3D Conversion: Sketch the pyrazolo[4,3-c]pyridine sulfonamide analogues in a 2D chemical drawing tool and convert them to 3D structures.

  • Ionization State: Generate the appropriate ionization state at physiological pH. For sulfonamides targeting CAs, the anionic form is crucial for the interaction with the zinc ion.[8]

  • Energy Minimization: Perform a thorough energy minimization of each ligand structure using a suitable force field (e.g., MMFF94).

Step 3: Molecular Docking and Scoring

  • Define Binding Site: Define the docking grid box around the catalytic zinc ion in the active site, ensuring it is large enough to accommodate the entire ligand.

  • Execution: Perform molecular docking using a validated software package (e.g., AutoDock, Glide, GOLD). The causality behind this step is to computationally sample numerous possible conformations of the ligand within the active site and rank them based on a scoring function that estimates binding affinity.[11]

  • Pose Generation: Generate a set of diverse, low-energy binding poses for each ligand.

Step 4: Post-Docking Analysis and Validation

  • Visual Inspection: Critically analyze the top-scoring poses. The primary validation checkpoint is to confirm that the sulfonamide nitrogen is coordinating with the active site Zn(II) ion at a reasonable distance (~2.0-2.5 Å).

  • Interaction Mapping: Identify key hydrogen bonds (e.g., with Thr199) and hydrophobic interactions that contribute to binding affinity and selectivity.[9]

  • SAR Correlation: Correlate the predicted binding scores and interaction patterns with experimental bioactivity data (if available) to build a predictive Structure-Activity Relationship (SAR) model.

Data Presentation: Predicted Binding Affinities for hCA II
Compound IDScaffold ModificationPredicted Binding Energy (kcal/mol)Key Interactions with hCA II Active Site
PZPS-01 Unsubstituted Pyridine-8.5Zn(II) coordination; H-bond with Thr199
PZPS-02 5-Chloro Pyridine-9.2Zn(II) coordination; H-bond with Thr199; Hydrophobic interaction in pocket
PZPS-03 5-Methoxy Pyridine-8.8Zn(II) coordination; H-bond with Thr199; Potential H-bond with Gln92
AAZ (Ref.) Acetazolamide-7.9Zn(II) coordination; H-bond with Thr199
Visualization: Carbonic Anhydrase Inhibitor Design Workflow

G cluster_prep Step 1: Preparation cluster_dock Step 2: Docking cluster_analysis Step 3: Analysis & Design PDB 1. Source PDB Structure (e.g., hCA II) PrepProt 2. Pre-process Receptor (Remove water, add H+) PDB->PrepProt Dock 4. Molecular Docking (Grid Generation & Execution) PrepProt->Dock PrepLig 3. Prepare Ligands (2D->3D, Ionize) PrepLig->Dock Analysis 5. Post-Docking Analysis (Pose Validation, SAR) Dock->Analysis Design 6. Rational Design (Suggest New Analogs) Analysis->Design Synthesis 7. Synthesis & Bio-Assay Design->Synthesis Synthesis->Analysis Feedback Loop

Caption: Workflow for structure-based design of pyrazolo[4,3-c]pyridine sulfonamides as CA inhibitors.

Part 2: Targeting the Human Kinome

Scientific Rationale: A Privileged Scaffold for Hinge-Binding

The human kinome presents a vast landscape of therapeutic targets, particularly in oncology.[12] Protein kinase inhibitors have revolutionized cancer treatment, and the pyrazolopyridine scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[13] This makes the scaffold an excellent starting point for developing ATP-competitive kinase inhibitors. The challenge lies in achieving selectivity for a specific kinase out of over 500 members of the family. In silico methods are indispensable for navigating this challenge.[14][15]

In Silico Methodologies for Kinase Inhibitor Discovery

Causality: This approach is employed when high-resolution crystal structures of the target kinase are unavailable, but a set of structurally diverse molecules with known activities exists. A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to be active, serving as a template for finding new molecules with similar properties.[16][17]

Protocol: Generating and Using a Pharmacophore Model

  • Training Set Selection: Curate a set of at least 15-20 pyrazolopyridine analogues with a wide range of inhibitory activities (pIC50, pKi) against the target kinase.

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set.

  • Feature Identification: Identify common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

  • Model Generation & Validation: Generate multiple pharmacophore hypotheses and score them based on their ability to correctly map the features of the most active compounds. Validate the best model by using it to screen a database containing known actives and a large number of decoy (inactive) molecules. A good model will have a high enrichment factor, meaning it preferentially identifies the active compounds.[18]

  • Virtual Screening: Utilize the validated pharmacophore model as a 3D query to rapidly screen large commercial or proprietary databases (e.g., ZINC database) to identify novel scaffolds that match the required features.[19]

Causality: When a high-quality 3D structure of the target kinase is available, structure-based methods provide a more direct path to inhibitor design. While molecular docking provides a static prediction of the binding pose, Molecular Dynamics (MD) simulations are essential for assessing the stability of this pose over time in a more physiologically relevant, dynamic environment.[15][20]

Protocol: Hit Refinement using Molecular Dynamics

  • Initial Docking: Perform molecular docking of a promising hit compound (identified from screening or rational design) into the ATP-binding site of the target kinase, following the protocol described in Part 1.

  • System Preparation for MD: Place the top-ranked protein-ligand complex in a periodic box of explicit solvent (water molecules) and add counter-ions to neutralize the system.

  • Minimization and Equilibration: Perform a series of energy minimization and equilibration steps. First, the solvent and ions are allowed to relax while the complex is restrained. Then, the system is gradually heated to a physiological temperature (310 K) and the restraints on the complex are slowly removed. This ensures the system reaches a stable starting point for the production simulation.

  • Production MD Run: Run the simulation for a significant timescale (e.g., 50-100 nanoseconds) to observe the dynamic behavior of the protein-ligand complex.[20]

  • Trajectory Analysis: Analyze the resulting trajectory to assess:

    • Root Mean Square Deviation (RMSD): A low and stable RMSD of the ligand and protein backbone indicates a stable binding complex.

    • Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein and ligand.

    • Interaction Stability: Monitor the persistence of key hydrogen bonds (especially with the hinge region) and other interactions identified during docking throughout the simulation.

Visualization: Integrated Kinase Inhibitor Discovery Funnel

G cluster_sbdd Structure-Based Drug Design (SBDD) cluster_lbdd Ligand-Based Drug Design (LBDD) cluster_refine Hit Refinement & Validation Target Kinase 3D Structure VS Virtual Screening (Docking) Target->VS Hits Initial 'Hits' VS->Hits Ligands Known Active Ligands Pharm Pharmacophore Modeling Ligands->Pharm Pharm->VS Provides 3D Query MD Molecular Dynamics (Assess Stability) Hits->MD FEP Free Energy Calculations (Predict Affinity) MD->FEP Lead Optimized Lead Compound MD->Lead FEP->Lead

Caption: An integrated CADD workflow combining SBDD and LBDD for kinase inhibitor discovery.

Part 3: In Silico ADMET Profiling - Designing for Success

Scientific Rationale: Failing Early is Better Than Failing Late

A compound's efficacy is not solely determined by its potency against a target. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug.[19] Addressing potential ADMET liabilities late in the drug discovery pipeline is extraordinarily costly. In silico ADMET profiling provides an early-warning system, allowing chemists to prioritize compounds with favorable drug-like properties and to guide structural modifications to mitigate predicted risks.[20]

Protocol: An Iterative ADMET-Guided Optimization Cycle
  • Baseline Profiling: For a series of potent pyrazolo[4,3-c]pyridine sulfonamide hits, calculate a panel of key ADMET descriptors using validated predictive models.

  • Parameter Analysis: Evaluate the calculated properties against established thresholds for oral bioavailability and safety.

  • Identify Liabilities: Flag compounds with predicted liabilities, such as poor aqueous solubility, high potential for hERG channel blockade, or predicted AMES mutagenicity.

  • Guided Modification: For flagged compounds, propose specific chemical modifications to address the liabilities. For example, to improve solubility, a polar group might be introduced at a solvent-exposed position identified from docking studies.

  • Iterative Re-evaluation: Re-run the ADMET predictions on the newly designed virtual compounds. This creates a rapid, iterative design-predict-redesign cycle that enriches for compounds with a higher probability of downstream success before committing to synthesis.

Data Presentation: Comparative In Silico ADMET Profile
PropertyCompound PZPS-02Compound PZPS-04 (Optimized)Desired Range
Molecular Weight 350.8 g/mol 394.4 g/mol < 500
LogP 3.82.9< 5
H-Bond Donors 23≤ 5
H-Bond Acceptors 56≤ 10
Predicted Solubility (logS) -4.5 (Low)-3.1 (Moderate)> -4.0
Predicted Caco-2 Perm. HighHighHigh
Predicted hERG Inhibition High RiskLow RiskLow Risk
AMES Toxicity Prediction Non-mutagenNon-mutagenNon-mutagen
Visualization: The ADMET Optimization Cycle

G Design Initial Design (Potent Hit) Predict In Silico ADMET Prediction Design->Predict Analyze Analyze Profile (Identify Liabilities) Predict->Analyze Modify Propose Structural Modifications Analyze->Modify ADMET Liability (e.g., Low Solubility) Optimized Optimized Lead Candidate Analyze->Optimized Favorable Profile Modify->Predict Iterate

Caption: The iterative cycle of ADMET-guided lead optimization.

Conclusion

The pyrazolo[4,3-c]pyridine sulfonamide framework represents a versatile and promising platform for modern drug discovery. The successful development of potent and selective agents, however, is critically dependent on the intelligent application of computational chemistry. A multi-faceted in silico approach, integrating structure-based design, ligand-based modeling, molecular dynamics, and early ADMET profiling, provides a robust strategy to navigate the complexities of drug design. This guide has outlined field-proven workflows that empower research teams to make more informed decisions, optimize resources, and ultimately accelerate the journey from initial concept to a viable drug candidate.

References

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  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link][3]

  • Zhong, H., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(15), 5883. [Link][14]

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  • Bian, Y., & Xie, X. Q. (2012). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Pharmacology, 3, 11. [Link][22]

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  • Study.com. (n.d.). Sulfonamide: Chemical Structure & Derivatives. [Link][24]

  • Hristova, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2371191. [Link][20]

  • Traverso, E., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link][25]

  • Hermanowicz, P., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][15]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10959. [Link][11][26][27]

  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 8370. [Link][19]

  • Mini-Reviews in Organic Chemistry. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link][2]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2028. [Link][28]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(1), 59-64. [Link][29]

  • Kumar, D., et al. (2018). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Oncotarget, 9(74), 34053–34076. [Link][13]

  • Meneghetti, F., et al. (2012). Identification of potent pyrazolo[4,3-h]quinazoline-3-carboxamides as multi-cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 55(1), 586-601. [Link][30]

  • Jamshed, A., et al. (2019). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 9(31), 17618-17631. [Link][6]

  • De Luca, L., et al. (2021). Structure-guided identification of a selective sulfonamide-based inhibitor targeting the human carbonic anhydrase VA isoform. Archiv der Pharmazie, 354(12), e2100238. [Link][18]

  • Hermanowicz, P., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][3][15]Triazine Sulfonamides. Acta Poloniae Pharmaceutica, 76(2), 291-297. [Link][31]

  • Traxler, P., et al. (1997). Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 40(22), 3601-16. [Link][16]

  • Jawaria, R., et al. (2016). Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. Journal of Molecular Modeling, 21(11), 295. [Link][17]

Sources

Exploratory

The Evolving Landscape of 2H-Pyrazolo[4,3-c]pyridines: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique arrangement of nitrogen atoms and fused ring system provides a versatile template for the design of potent and selective therapeutic agents. This technical guide offers a comprehensive exploration of the structure-activity relationships (SAR) of 2H-pyrazolo[4,3-c]pyridine derivatives, with a particular focus on their anticancer and trypanocidal properties. By delving into the nuances of chemical synthesis, biological evaluation, and the impact of structural modifications, this document aims to empower researchers in their quest for novel drug candidates.

The 2H-Pyrazolo[4,3-c]pyridine Core: A Scaffold of Therapeutic Promise

The 2H-pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic system formed by the fusion of a pyrazole and a pyridine ring. This arrangement creates a unique electronic and steric environment, making it an attractive scaffold for targeting a variety of biological entities, including protein kinases and protein-protein interactions.[1][2] The versatility of this core allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological properties.

This guide will dissect the SAR of this scaffold by examining the influence of substituents at key positions, drawing upon data from seminal studies in the field. We will explore how modifications to the 2H-pyrazolo[4,3-c]pyridine core impact its efficacy as both an antiproliferative agent and an inhibitor of parasitic protein-protein interactions.

Structure-Activity Relationship of 2H-Pyrazolo[4,3-c]pyridines as Antiproliferative Agents

A significant body of research has focused on the development of 2H-pyrazolo[4,3-c]pyridines as potential anticancer agents. These compounds have shown promising activity against a range of cancer cell lines, and their SAR has been systematically investigated.

A key study in this area involved the synthesis and evaluation of a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines against human cancer cell lines, including chronic myeloid leukemia (K562), biphenotypic B myelomonocytic leukemia (MV4-11), and breast cancer (MCF-7).[2] The findings from this research provide valuable insights into the SAR of this compound class.

Key SAR Insights for Antiproliferative Activity:
  • Substitution at the 4-position: A critical determinant of antiproliferative activity is the nature of the substituent at the 4-position of the pyrazolopyridine ring. Increasing the steric bulk at this position has been shown to be detrimental to activity.[2] For instance, while methyl-substituted compounds retain some activity, larger groups like isopropyl, ethyl, and phenyl lead to a significant reduction or complete loss of potency.[2]

  • Substitution at the 7-position: The substituent at the 7-position also plays a crucial role in modulating the antiproliferative effects. A polar 4-hydroxyphenyl group at this position, particularly in compounds with no substitution at the 4-position, has been identified as a key feature for potent activity.[2]

  • Combined Effect of Substituents: The interplay between substituents at different positions is evident. The most potent compounds identified in these studies often feature a combination of favorable substitutions, such as a small or no substituent at the 4-position and a polar, hydrogen-bonding group at the 7-position.[2]

Quantitative Data Summary: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (GI50 values) of selected 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridine derivatives against three human cancer cell lines.[2]

Compound IDR4R7K562 GI50 (µM)MV4-11 GI50 (µM)MCF-7 GI50 (µM)
18 HPhenyl3.84.5>10
23 H4-Hydroxyphenyl1.21.82.5
24 MethylPhenyl>10>10>10
29 Methyl4-Hydroxyphenyl5.67.2>10
37 Ethyl4-Hydroxyphenyl>10>10>10

Data extracted from "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines"[2]

SAR_Anticancer Core 2H-Pyrazolo[4,3-c]pyridine Core R4 R4 Core->R4 R7 R7 Core->R7 LowActivity LowActivity R4->LowActivity Bulky Groups (iPr, Et, Ph) HighActivity HighActivity R4->HighActivity Small Groups (H, Me) R7->HighActivity Polar Groups (4-OH-Ph)

Structure-Activity Relationship of 2H-Pyrazolo[4,3-c]pyridines as Trypanocidal Agents

Beyond their anticancer potential, 2H-pyrazolo[4,3-c]pyridines have been identified as potent inhibitors of the PEX14-PEX5 protein-protein interaction (PPI) in Trypanosoma parasites, the causative agents of devastating diseases like African sleeping sickness and Chagas disease.[3][4] This PPI is crucial for the import of proteins into glycosomes, organelles essential for the parasite's metabolism.[3] Inhibition of this interaction leads to parasite death, making it an attractive therapeutic target.

A structure-based drug design approach led to the discovery of 2H-pyrazolo[4,3-c]pyridine derivatives as the first small-molecule inhibitors of this PPI.[5][6]

Key SAR Insights for Trypanocidal Activity:
  • Core Scaffold: The 2H-pyrazolo[4,3-c]pyridine scaffold itself is crucial for binding to the PEX14 protein, likely through π-π stacking interactions with key phenylalanine residues in the binding pocket.[5]

  • Substituents Mimicking Key Residues: The design of potent inhibitors involves decorating the scaffold with substituents that mimic the binding of the native PEX5 peptide. Aromatic and hydrophobic groups are favored to occupy the "Trp" and "Phe" pockets of the PEX14 binding site.[3]

  • Hybrid Molecules: Merging features from two different inhibitor-bound crystal structures led to the design of a hybrid molecule with superior activity. This highlights the power of structure-guided design in optimizing this scaffold.[6]

  • Importance of Specific Moieties: The presence of a methoxy group on a naphthalene substituent was found to be critical for high-affinity binding, demonstrating the sensitivity of the interaction to subtle structural changes.[6]

Quantitative Data Summary: Inhibition of PEX14-PEX5 Interaction

The following table summarizes the in vitro activity of a key 2H-pyrazolo[4,3-c]pyridine derivative in disrupting the PEX14-PEX5 interaction and its trypanocidal efficacy.[6]

Compound IDTargetAssayEC50 (µM)
1 TbPEX14-PEX5 PPIAlphaScreen265
1 TcPEX14-PEX5 PPIAlphaScreen539
1 T. bruceiCell-based0.2

Data extracted from "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity"[6]

SAR_Trypanocidal PEX14 PEX14 Protein PEX5 PEX5 Peptide PEX14->PEX5 PPI Core Core Core->PEX14 Binds to Aromatic Aromatic Aromatic->PEX14 Occupies Pockets Methoxy Methoxy Methoxy->PEX14 Enhances Binding

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a key 2H-pyrazolo[4,3-c]pyridine intermediate and a standard protocol for evaluating the antiproliferative activity of these compounds.

Synthesis of 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines

This protocol describes the synthesis of a key intermediate used in the preparation of a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.[2]

Materials:

  • 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles

  • Dichloromethane (DCM)

  • Iodine (I2)

  • Potassium phosphate (K3PO4) or Sodium bicarbonate (NaHCO3)

  • Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the appropriate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole in DCM under an argon atmosphere.

  • Add the appropriate base. For primary azides, use 5 equivalents of K3PO4. For secondary azides, use 1 equivalent of NaHCO3.[2]

  • Add a solution of iodine in DCM dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine.

Synthesis_Workflow Start Starting Azide Step1 Dissolve in DCM under Argon Start->Step1 Step2 Add Base (K3PO4 or NaHCO3) Step1->Step2 Step3 Add Iodine Solution Step2->Step3 Step4 Stir at RT for 12h Step3->Step4 Step5 Quench with Na2S2O3 Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine Step7->End

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the antiproliferative activity of the synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, MV4-11, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration of the compound that causes 50% inhibition of cell growth) using appropriate software.

Conclusion and Future Directions

The 2H-pyrazolo[4,3-c]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. The structure-activity relationships discussed in this guide provide a solid foundation for the rational design of more potent and selective agents. For antiproliferative activity, future efforts should focus on exploring a wider range of substitutions at the 7-position while maintaining small, non-bulky groups at the 4-position. In the realm of trypanocidal agents, the continued use of structure-based design will be instrumental in further optimizing the inhibition of the PEX14-PEX5 PPI. As our understanding of the biological targets of 2H-pyrazolo[4,3-c]pyridines deepens, so too will our ability to harness the full therapeutic potential of this remarkable scaffold.

References

  • Razmienė, B., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6823. [Link]

  • Razmienė, B., et al. (2021). NEW 2H-PYRAZOLO[4,3-c]PYRIDINES: SYNTHESIS, OPTICAL PROPERTIES AND ELUCIDATION OF ANTI-CANCER ACTIVITY. Sciforum. [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. [Link]

  • Kainz, S., et al. (2013). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 9, 2858-2866. [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]

  • Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed, 31860309. [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35947-35955. [Link]

  • Sani, M. A. (2023). Assessment of the in vitro trypanocidal activity. protocols.io. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine

Abstract This comprehensive guide provides a detailed, three-step experimental protocol for the synthesis of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, three-step experimental protocol for the synthesis of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy is built upon the foundational principles of heterocyclic chemistry, commencing with the construction of the core pyrazolo[4,3-c]pyridinone ring system, followed by a robust chlorination, and culminating in a regioselective N-benzylation. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.

Introduction

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, the pyrazolo[4,3-c]pyridine isomer has attracted attention due to its structural similarity to purines, making it a valuable template for designing kinase inhibitors, anti-inflammatory agents, and other therapeutic agents. The target molecule, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, combines the pyrazolopyridine core with a chlorine atom at the 4-position—a versatile handle for further functionalization via cross-coupling reactions—and a benzyl group at the N2 position, which can modulate the compound's steric and electronic properties to fine-tune its interaction with biological targets.

This guide presents a reliable and logically designed synthetic route to access this valuable compound, emphasizing safety, efficiency, and scalability.

Overall Synthetic Workflow

The synthesis of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is accomplished via a three-step sequence starting from ethyl 5-amino-1H-pyrazole-4-carboxylate. The workflow involves the formation of the pyridinone ring, subsequent chlorination, and a final N-benzylation.

G cluster_0 Step 1: Pyridinone Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Benzylation A Ethyl 5-amino-1H-pyrazole-4-carboxylate + Diethyl Malonate B Heat in Dowtherm A A->B C Intermediate 1: 2H-Pyrazolo[4,3-c]pyridin-4(5H)-one B->C D Intermediate 1 C->D Purification E Reflux in POCl3 D->E F Intermediate 2: 4-Chloro-2H-pyrazolo[4,3-c]pyridine E->F G Intermediate 2 + Benzyl Bromide F->G Purification H NaH in THF G->H I Final Product: 2-Benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine H->I

Figure 1: High-level workflow for the synthesis of the target compound.

PART 1: Synthesis of 2H-Pyrazolo[4,3-c]pyridin-4(5H)-one (Intermediate 1)

Scientific Rationale

The construction of the bicyclic pyrazolopyridine core is the foundational step of this synthesis. The chosen strategy involves building the pyridine ring onto a pre-existing pyrazole. This is a common and effective method for creating such fused heterocyclic systems.[1][2] The reaction is a thermal cyclocondensation. Ethyl 5-amino-1H-pyrazole-4-carboxylate serves as the pyrazole precursor, providing the necessary amine nucleophile and the framework for one part of the new ring. Diethyl malonate acts as a three-carbon electrophile. Upon heating at high temperatures, the amino group of the pyrazole attacks one of the ester carbonyls of diethyl malonate, followed by an intramolecular cyclization and elimination of ethanol and water to form the stable pyridinone ring. The use of a high-boiling solvent like Dowtherm A is crucial to achieve the necessary temperature for the condensation and cyclization to proceed efficiently.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 5-amino-1H-pyrazole-4-carboxylate155.1550.07.76 g
Diethyl malonate160.1775.012.01 g (10.7 mL)
Dowtherm A~166-100 mL
Experimental Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add ethyl 5-amino-1H-pyrazole-4-carboxylate (7.76 g, 50.0 mmol) and Dowtherm A (100 mL).

  • Addition of Reagent: While stirring, add diethyl malonate (12.01 g, 75.0 mmol) to the suspension.

  • Heating: Heat the reaction mixture to 240-250 °C using a suitable heating mantle. Maintain this temperature and continue vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane), observing the disappearance of the starting material.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Isolation: Filter the solid precipitate and wash it thoroughly with hexane (3 x 50 mL) to remove the Dowtherm A solvent.

  • Purification: The crude solid can be further purified by recrystallization from ethanol or by trituration with hot ethyl acetate to yield 2H-pyrazolo[4,3-c]pyridin-4(5H)-one as a solid. Dry the purified product under vacuum.

PART 2: Synthesis of 4-Chloro-2H-pyrazolo[4,3-c]pyridine (Intermediate 2)

Scientific Rationale

The conversion of the 4-pyridinone (a lactam) to the 4-chloro derivative is a critical activation step for subsequent functionalization. This transformation is effectively achieved using a dehydrating chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice. The mechanism involves the initial phosphorylation of the lactam oxygen, which converts the hydroxyl group (in the tautomeric 4-hydroxypyridine form) into an excellent leaving group. Subsequent nucleophilic attack by a chloride ion at the C4 position, with the departure of the phosphate group, yields the desired 4-chloropyridine ring. This is a standard and widely employed method for the chlorination of heteroaromatic ketones.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2H-Pyrazolo[4,3-c]pyridin-4(5H)-one135.1130.04.05 g
Phosphorus oxychloride (POCl₃)153.33-40 mL
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2H-pyrazolo[4,3-c]pyridin-4(5H)-one (4.05 g, 30.0 mmol).

  • Addition of Reagent: In a fume hood, slowly and carefully add phosphorus oxychloride (40 mL) to the flask. The reaction is exothermic.

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors).

  • Work-up: Very cautiously, pour the concentrated residue onto crushed ice (approx. 200 g) in a large beaker with stirring. This is a highly exothermic and vigorous reaction.

  • Neutralization: Slowly neutralize the acidic aqueous solution by the portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2H-pyrazolo[4,3-c]pyridine.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure intermediate.

PART 3: Synthesis of 2-Benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (Final Product)

Scientific Rationale

The final step is the introduction of the benzyl group onto the pyrazole nitrogen. The N-alkylation of pyrazolopyridines can result in a mixture of N1 and N2 isomers. The regioselectivity is influenced by several factors, including the base, solvent, and the steric and electronic nature of the substrate. It has been reported that for related azolo-fused heterocycles, conducting the alkylation in a non-polar aprotic solvent like THF can favor alkylation at the N2 position.[3][4] This is attributed to the formation of a tight ion pair between the sodium cation and the pyrazolopyridine anion, where the cation coordinates to multiple nitrogen atoms, sterically hindering the N1 position and directing the electrophile (benzyl bromide) to the more accessible N2 nitrogen. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the pyrazole NH to form the reactive anion.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Chloro-2H-pyrazolo[4,3-c]pyridine153.5710.01.54 g
Sodium hydride (NaH), 60% in mineral oil24.00 (as 100%)12.00.48 g
Benzyl bromide171.0411.01.88 g (1.29 mL)
Anhydrous Tetrahydrofuran (THF)--50 mL
Experimental Protocol
  • Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol). Wash the NaH with dry hexane (2 x 10 mL) to remove the mineral oil, and carefully decant the hexane.

  • Reaction Setup: Add anhydrous THF (30 mL) to the flask. Cool the suspension to 0 °C using an ice bath.

  • Addition of Intermediate: Dissolve 4-chloro-2H-pyrazolo[4,3-c]pyridine (1.54 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension at 0 °C. Stir the mixture at this temperature for 30 minutes, during which time hydrogen gas will evolve.

  • Addition of Benzyl Bromide: Add benzyl bromide (1.88 g, 11.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water (10 mL) at 0 °C to destroy any unreacted NaH.

  • Extraction: Add more water (50 mL) and extract the mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of N1 and N2 benzylated isomers. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexane) to separate the two isomers and isolate the desired product, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. The isomers can be identified by 2D NMR techniques (e.g., NOESY or HMBC) to confirm the position of the benzyl group.

References

  • Abramovitch, R. A. (Ed.). (1974). Pyridine and Its Derivatives, Supplement Part 2. John Wiley & Sons.
  • Bookser, B. C., Weinhouse, M. I., Burns, A. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. The Journal of Organic Chemistry, 83(12), 6334–6353. [Link]

  • Heinisch, G., & Holzer, W. (2007). Recent developments in the synthesis of pyrazolo[4,3-c]pyridines. Current Organic Chemistry, 11(13), 1145-1160.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Razmienė, B., et al. (2020). NEW 2H-PYRAZOLO[4,3-c]PYRIDINES: SYNTHESIS, OPTICAL PROPERTIES AND ELUCIDATION OF ANTI-CANCER ACTIVITY. Sciforum. Available at: [Link]

  • Suwiński, J., & Szczepankiewicz, W. (2001). Synthesis of pyrazolo[4,3-c]pyridines. Polish Journal of Chemistry, 75(3), 395-406.
  • Taylor, E. C., & McKillop, A. (1984). The Chemistry of Heterocyclic Compounds, Pyridines (Vol. 14). John Wiley & Sons.
  • U.S. National Library of Medicine. (n.d.). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles... PubMed. Retrieved from [Link]

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Application

High-Purity Isolation of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine: Protocols for Chromatography and Crystallization

An Application Note for Drug Development Professionals Abstract The 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine scaffold is a key heterocyclic motif in modern medicinal chemistry, appearing in various programs targeting...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine scaffold is a key heterocyclic motif in modern medicinal chemistry, appearing in various programs targeting kinases, metabolic disorders, and other disease areas.[1] The biological activity and subsequent structure-activity relationship (SAR) data are critically dependent on the purity of the test compounds. Impurities, such as regioisomers, unreacted starting materials, or byproducts, can lead to erroneous biological results, complicating lead optimization efforts. This application note provides a comprehensive guide with detailed protocols for the purification of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, designed for researchers in drug discovery and development. We present field-proven methods for bulk purification via flash column chromatography and high-purity polishing through recrystallization, supplemented with guidance on analytical quality control.

Introduction and Purification Strategy

Purification of heterocyclic compounds often presents unique challenges, including the separation of structurally similar isomers and the removal of highly colored impurities.[2] The selection of an appropriate purification strategy for 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-tiered approach is typically most effective, beginning with a bulk purification step followed by a final polishing step.

Compound Profile:

PropertyValueSource
CAS Number 41372-95-6[3]
Molecular Formula C₁₃H₁₀ClN₃[3]
Molecular Weight 243.69 g/mol [3][4]
XLogP3-AA 3.1[3]
Appearance Typically an off-white to yellow solidGeneral Observation

The initial assessment of the crude reaction mixture by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical first step. This analysis dictates the most efficient path forward, as outlined in the decision-making workflow below. The formation of regioisomers is a common challenge in the synthesis of substituted pyrazolopyridines, often requiring careful chromatographic separation.[5]

G start Crude Product (Post-Workup) qc1 Initial QC Analysis (TLC, LC-MS) start->qc1 decision1 Complex Mixture or Rf Close to Impurities? qc1->decision1 decision2 Crude Purity >90% and Crystalline? decision1->decision2  No flash_chrom Protocol 1: Flash Column Chromatography decision1->flash_chrom  Yes decision2->flash_chrom  No re_xtal Protocol 2: Recrystallization decision2->re_xtal  Yes final_qc Final Purity & Identity Check (HPLC, NMR, MS) flash_chrom->final_qc re_xtal->final_qc pure_product Pure Compound (>98%) final_qc->pure_product

Caption: Purification method selection workflow.

Protocol 1: Bulk Purification by Flash Column Chromatography

Flash column chromatography is the standard method for the initial, large-scale purification of crude reaction mixtures, effectively separating the target compound from reagents and byproducts with different polarities.[5] The choice of eluent is paramount for achieving good separation.

Causality Behind the Method: This technique leverages the differential partitioning of compounds between a mobile phase (solvent) and a stationary phase (silica gel). For pyrazolopyridines, a non-polar/polar solvent gradient (e.g., Hexanes/Ethyl Acetate) is typically effective. Dry loading the sample onto silica is strongly recommended to prevent solvent-related band broadening and improve resolution, especially for less soluble compounds.[2]

Step-by-Step Methodology:

  • TLC Method Development:

    • Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1, 3:1, 1:1).

    • Goal: Achieve a retention factor (Rf) of ~0.2-0.3 for the target compound to ensure good separation on the column.[5] Visualize spots under UV light (254 nm).

  • Sample Preparation (Dry Loading):

    • Dissolve the entire crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add silica gel (typically 2-3 times the mass of the crude product).

    • Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Chromatography:

    • Select a silica gel column appropriately sized for the sample mass (a 40g column is suitable for ~1-2g of crude material).

    • Load the dry sample onto the top of the column.

    • Place the column on an automated flash chromatography system or prepare for manual elution.

    • Equilibrate the column with a non-polar solvent (e.g., 100% hexanes).

    • Elute the compound using a linear gradient based on the TLC results. For example, from 0% to 50% ethyl acetate in hexanes over 10-15 column volumes.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Concentrate the solution under reduced pressure to yield the purified product as a solid or oil.

Typical Flash Chromatography Parameters:

ParameterRecommended SettingRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for a wide range of organic compounds.
Mobile Phase Gradient of Ethyl Acetate in HexanesOffers a good polarity range for separating common organic synthesis impurities.[5]
Loading Method Dry LoadingMaximizes resolution and prevents band broadening.[2]
Detection UV at 254 nmThe aromatic nature of the compound allows for strong UV absorbance.

Protocol 2: High-Purity Polishing by Recrystallization

For compounds that are solid and have a purity of >90% after initial purification, recrystallization is an excellent and cost-effective method to achieve >99% purity.

Causality Behind the Method: This protocol is based on the principle that the solubility of a compound in a solvent increases with temperature. A carefully chosen solvent system will dissolve the target compound and its impurities at an elevated temperature, but as the solution cools, the target compound will selectively crystallize out, leaving the impurities behind in the solution (the "mother liquor").[2]

Step-by-Step Methodology:

  • Solvent System Selection:

    • Place a small amount of the purified compound (~20-30 mg) into several test tubes.

    • Add small volumes of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.

    • A good single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • If no single solvent is ideal, a binary system (e.g., Ethanol/Water, Dichloromethane/Hexanes) can be used. Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until turbidity appears.

  • Recrystallization Procedure:

    • Place the bulk of the solid in an Erlenmeyer flask.

    • Add the chosen solvent (or "good" solvent of a binary pair) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to avoid low recovery.[2]

    • If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to clarify.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

Quality Control and Final Validation

All purified material must be rigorously analyzed to confirm its identity and quantify its purity. This is a non-negotiable step in drug discovery workflows.

G cluster_purification Purification cluster_qc Quality Control crude Crude Product purify Primary/Secondary Purification crude->purify purified Purified Solid purify->purified hplc Purity Check (HPLC-UV >98%) purified->hplc lcms Mass Confirmation (LC-MS) purified->lcms nmr Structure Verification (¹H, ¹³C NMR) purified->nmr final_product Final Validated Compound

Caption: General purification and quality control workflow.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase C18 column with a water/acetonitrile gradient is typically effective. Purity is reported as the area percentage of the main peak.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the purified product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring the absence of proton- or carbon-bearing impurities. The spectra should be clean and match the expected structure.[8]

Conclusion

The successful purification of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is readily achievable through a systematic application of standard laboratory techniques. By employing an initial bulk separation with flash chromatography followed by a polishing step like recrystallization, researchers can consistently obtain material of high purity (>98%). Rigorous analytical verification is paramount to ensure that the compound is suitable for subsequent biological assays, thereby generating reliable data for advancing drug discovery projects.

References

  • Rădulescu, C., et al. The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by HPLC. Department of Physical Chemistry. [Online]. Available: [Link]

  • ResearchGate. The parameters of purification by HPLC of compounds 5-14. [Online]. Available: [Link]

  • Hossu, A. M., et al. The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. [Online]. Available: [Link]

  • ResearchGate. Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. [Online]. Available: [Link]

  • Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Online]. Available: [Link]

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Method

Application Note: A Guide to the Suzuki-Miyaura Coupling of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine

Introduction: The Strategic Importance of Pyrazolo[4,3-c]pyridines The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with ex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[4,3-c]pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its application is particularly vital in medicinal chemistry and drug development, where the construction of complex biaryl and hetero-biaryl scaffolds is a constant necessity.[3][4]

The 2H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic motif found in numerous biologically active agents. The targeted introduction of diverse substituents at the C4 position via cross-coupling enables the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura coupling of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine[5][6], a key intermediate for the synthesis of novel therapeutics.

We will delve into the mechanistic nuances specific to this nitrogen-rich heterocyclic substrate, address the inherent challenges, and present robust protocols designed to ensure high-yield, reproducible outcomes for researchers in drug discovery and process development.

Mechanistic Insights & Strategic Considerations

The success of a Suzuki-Miyaura coupling, particularly with a challenging substrate, hinges on a clear understanding of its catalytic cycle and the factors that influence each step. The general mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[7][8]

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Overcoming Substrate-Specific Challenges

The 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine scaffold presents two primary hurdles:

  • Lower Reactivity of Aryl Chlorides: The carbon-chlorine bond is significantly stronger than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial, often rate-limiting, oxidative addition step more difficult.[7] To overcome this, highly active catalyst systems are required, typically employing bulky, electron-rich phosphine ligands that promote the formation of the active 14-electron Pd(0) species necessary for C-Cl bond insertion.[2][3]

  • Catalyst Inhibition by Nitrogen Heterocycles: The lone pair of electrons on the pyridine and pyrazole nitrogen atoms can coordinate to the palladium center. This coordination can sequester the catalyst in an off-cycle, inactive state, effectively poisoning the reaction.[3][9][10] The use of sterically hindered ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), is a field-proven strategy to mitigate this issue. The bulk of the ligand creates a protective pocket around the metal center, disfavoring coordination from the heterocyclic substrate while still allowing the catalytic cycle to proceed.[11]

Optimized Protocol: Suzuki Coupling of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine

This protocol provides a robust starting point for the coupling with a generic arylboronic acid. Optimization of parameters may be necessary for specific coupling partners.

Materials and Equipment
  • Substrates: 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (1.0 eq.), Arylboronic acid (1.2–1.5 eq.)

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) (2 mol%), SPhos (4.5 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0–3.0 eq.)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Equipment: Microwave reaction vial or Schlenk tube, magnetic stirrer, heating mantle or microwave reactor, inert atmosphere setup (Argon or Nitrogen), standard laboratory glassware for workup and purification, TLC or LC-MS for reaction monitoring.

Experimental Workflow

Workflow setup 1. Reaction Setup - Add solids to oven-dried vial:  - Pyrazolopyridine  - Boronic Acid  - K₃PO₄  - Pd(OAc)₂ / SPhos - Seal with septum/cap inert 2. Inert Atmosphere - Evacuate and backfill vial  with Argon/Nitrogen (3x) setup->inert solvent 3. Solvent Addition - Add degassed Dioxane/H₂O  via syringe inert->solvent reaction 4. Reaction - Heat with vigorous stirring  (e.g., 100-120 °C) - Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc & H₂O - Separate layers - Extract aqueous layer reaction->workup purify 6. Purification - Combine organic layers - Wash with brine, dry (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify analysis 7. Characterization - Confirm structure and purity  (¹H NMR, ¹³C NMR, LC-MS) purify->analysis

Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (1.0 mmol), the arylboronic acid (1.3 mmol), K₃PO₄ (2.5 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.045 mmol).[12]

  • Inerting the Atmosphere: Seal the vessel and carefully evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction Execution: Heat the reaction mixture to 100–120 °C with vigorous stirring. For conventional heating, this may take 4–16 hours. For microwave-assisted synthesis, a typical condition is 120–150 °C for 15–45 minutes.[12]

  • Monitoring Progress: Monitor the consumption of the starting material by TLC or LC-MS until the reaction is complete.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.[12]

Data Summary and Parameter Optimization

The choice of reaction parameters is critical for success. The following table summarizes key variables and provides rationale for their selection, based on established principles for coupling nitrogen heterocycles.[3][12][13][14]

ParameterRecommended OptionsRationale & Key Insights
Catalyst/Ligand Pd(OAc)₂ / SPhos Pd₂(dba)₃ / XPhosPdCl₂(dppf)Bulky, electron-rich monophosphine ligands (SPhos, XPhos) are superior for activating C-Cl bonds and preventing N-coordination catalyst poisoning.[3][11] Dppf can be effective but may be less robust for this specific substrate class.
Base K₃PO₄ Cs₂CO₃K₂CO₃A strong, non-nucleophilic base is crucial. K₃PO₄ is often optimal for challenging couplings and N-heterocycles.[14] Cs₂CO₃ is a strong alternative. K₂CO₃ is a standard but may be less effective here.
Solvent Dioxane / H₂O Toluene / H₂O2-MeTHF / H₂OAprotic polar solvents are standard. A small amount of water is often necessary to solubilize the base and facilitate transmetalation.[7] Anhydrous conditions may be required if protodeboronation is a significant issue.[13]
Boron Reagent Arylboronic Acid Arylboronic Ester (Pinacol)Aryltrifluoroborate (BF₃K)Boronic acids are widely available. Pinacol esters and trifluoroborates offer greater stability and are less prone to protodeboronation, which can be a problem with electron-deficient or other sensitive boronic acids.[1][15]
Temperature 80–150 °C Higher temperatures are generally required to facilitate the difficult oxidative addition of the C-Cl bond. Microwave irradiation can significantly shorten reaction times by enabling rapid heating to superheated temperatures.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst2. Insufficient Temperature3. Catalyst Poisoning1. Use a fresh source of palladium and ligand. Consider a pre-catalyst.[13]2. Increase temperature; switch to microwave heating if available.[12]3. Increase ligand-to-palladium ratio (e.g., from 2:1 to 3:1).
Protodeboronation 1. Boronic acid instability2. Reaction conditions too harsh (prolonged heating, excess water/base)1. Switch to a more stable boronic acid derivative (pinacol ester or BF₃K salt).[15]2. Reduce reaction time, lower temperature if possible, or try anhydrous conditions with K₃PO₄.[13]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas throughout.[13]
Formation of Byproducts 1. Side reactions due to substrate or product instability.1. Re-evaluate base and solvent choice. A milder base (e.g., NaHCO₃) might be necessary if the substrate is base-sensitive, though this may reduce the reaction rate.[13]

Conclusion

The Suzuki-Miyaura coupling of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is a powerful transformation for generating molecular diversity in drug discovery programs. Success with this challenging substrate class is readily achievable by selecting a highly active catalyst system composed of a palladium source and a bulky, electron-rich phosphine ligand. Careful control of the reaction atmosphere to exclude oxygen and the use of a strong, non-nucleophilic base like K₃PO₄ are critical for high-yield outcomes. The protocols and insights provided herein offer a validated starting point for researchers to confidently and efficiently synthesize novel pyrazolo[4,3-c]pyridine derivatives.

References

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  • 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. Chemspace. [URL: https://chem-space.com/product/csc00010023]
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40204443/]
  • Suzuki cross-coupling reaction. YouTube. [URL: https://www.youtube.
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  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7555627/]
  • Method for preparing 2-benzyl pyridine compound. Google Patents. [URL: https://patents.google.
  • Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/1/113]
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/625.shtm]

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Application

Application Notes &amp; Protocols: Characterizing 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine as a Putative Kinase Inhibitor

Introduction The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its structural resemblance to endogenous purines.[1] This mimicry allows compounds buil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its structural resemblance to endogenous purines.[1] This mimicry allows compounds built on this framework to effectively interact with the ATP-binding sites of a multitude of protein kinases.[2] Dysregulation of kinase signaling is a well-established driver of numerous pathologies, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[3][4] Several pyrazolopyridine derivatives have shown significant promise and success, with some advancing to clinical trials and even gaining regulatory approval for treating various cancers.[2][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine , a specific derivative of this important class. While detailed public data on this particular compound is scarce, its structural features suggest a strong potential for kinase inhibition. These notes will therefore provide a roadmap for its initial investigation, from elucidating its mechanism of action to detailed protocols for its in vitro and cell-based evaluation. The methodologies described herein are designed to be self-validating and are grounded in established practices for kinase inhibitor profiling.

Mechanism of Action: The Pyrazolopyridine Core as a Hinge-Binder

Pyrazolopyridine derivatives typically function as ATP-competitive kinase inhibitors.[1] The core bicyclic structure is adept at forming hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for anchoring the inhibitor and preventing ATP from binding.[2] The substituents on the pyrazolopyridine core then extend into other regions of the ATP-binding site, influencing the inhibitor's potency and selectivity for different kinases.

In the case of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine , the benzyl group and the chloro substituent are expected to play key roles in defining its target profile. The benzyl group can engage in hydrophobic or π-stacking interactions, while the chloro group can modulate the electronic properties of the core and potentially form specific halogen bonds. Based on the activity of related compounds, potential kinase targets for this molecule could include those in critical oncogenic pathways like the ERK/MAPK, c-Met, and TRK signaling cascades.[1][6]

To initiate the characterization of this compound, a primary screening against a panel of kinases would be the logical first step. Following initial "hits," a more focused investigation into its effect on a specific signaling pathway would be warranted. The following diagram illustrates a hypothetical scenario where our compound inhibits a key kinase in the RAS-RAF-MEK-ERK pathway, a common target for pyrazolopyridine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates & Activates Inhibitor 2-benzyl-4-chloro-2H- pyrazolo[4,3-c]pyridine Inhibitor->RAF Inhibits Cell Proliferation, Survival Cell Proliferation, Survival

Caption: Hypothetical inhibition of the RAF kinase within the MAPK signaling pathway.

Experimental Protocols

The following protocols provide a detailed framework for the initial biochemical and cellular characterization of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine .

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to quantify the inhibitory effect of the compound on the activity of a purified kinase by measuring the amount of ADP produced in the phosphorylation reaction. The ADP-Glo™ assay is a luminescent assay that is robust, sensitive, and suitable for high-throughput screening.[7]

Rationale: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of a specific kinase in a controlled, cell-free environment. This is the foundational experiment to determine the IC50 value, a key metric of inhibitor potency.

Materials:

  • Purified recombinant kinase of interest (e.g., BRAF, ERK2, c-Met)

  • Substrate for the kinase (protein or peptide)

  • 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM)

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Workflow Diagram:

G start Start prep_compound Prepare serial dilutions of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine start->prep_compound add_kinase Add kinase and diluted compound to 384-well plate prep_compound->add_kinase initiate_reaction Initiate reaction by adding ATP/substrate mixture add_kinase->initiate_reaction incubate_kinase Incubate at 30°C for 60 min initiate_reaction->incubate_kinase stop_reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP incubate_kinase->stop_reaction incubate_stop Incubate at RT for 40 min stop_reaction->incubate_stop detect_adp Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_stop->detect_adp incubate_detect Incubate at RT for 30 min detect_adp->incubate_detect read_luminescence Measure luminescence incubate_detect->read_luminescence end End read_luminescence->end

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the stock solution of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine in kinase buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is a good starting point. Also, prepare a "no inhibitor" control (DMSO vehicle only) and a "no kinase" control (background).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or control to each well. Then, add 2.5 µL of the kinase solution to all wells except the "no kinase" control.

  • Initiate Kinase Reaction: Start the reaction by adding 5 µL of a 2X ATP/substrate solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the IC50.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

  • Stop Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature (RT).

  • ADP to ATP Conversion and Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP and, in a coupled reaction, generate a luminescent signal. Incubate for 30 minutes at RT.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the "no kinase" background from all other readings. Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)

This protocol assesses the compound's ability to inhibit a specific kinase within its native cellular environment by measuring the phosphorylation of a known downstream substrate.

Rationale: Moving from a biochemical to a cellular context is crucial.[3][8] This assay determines if the compound is cell-permeable, can engage its target in the presence of endogenous ATP concentrations, and ultimately affect the signaling pathway in a living system.[9]

Materials:

  • Cancer cell line known to have an activated kinase pathway of interest (e.g., A375 for BRAF V600E, MCF-7 for PI3K/Akt pathway).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine stock solution in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-phospho-ERK) and one for the total protein (e.g., anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. The following day, treat the cells with increasing concentrations of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at RT.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at RT.

    • Wash three times with TBST.

  • Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) or a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition. Plot this ratio against the inhibitor concentration to determine the cellular IC50.

Data Presentation

All quantitative data should be summarized in clear, concise tables. Below is a template for presenting the in vitro kinase inhibition data.

Kinase Target2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine IC50 (nM)Reference InhibitorReference Inhibitor IC50 (nM)Assay Type
Hypothetical BRAF[Experimental Value]Vemurafenib[Experimental Value]ADP-Glo™
Hypothetical ERK2[Experimental Value]Ulixertinib[Experimental Value]ADP-Glo™
Hypothetical c-Met[Experimental Value]Crizotinib[Experimental Value]ADP-Glo™
Hypothetical TRKA[Experimental Value]Larotrectinib[Experimental Value]ADP-Glo™

Note: IC50 values are placeholders and must be determined experimentally.

Conclusion and Future Directions

The protocols and framework provided in these application notes offer a robust starting point for the comprehensive evaluation of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine as a potential kinase inhibitor. The pyrazolopyridine scaffold is a well-validated pharmacophore, and a systematic investigation beginning with broad kinase screening, followed by detailed in vitro potency determination and confirmation of on-target activity in a cellular context, is the standard workflow in drug discovery.

Successful inhibition of a key cancer-related kinase in these initial assays would warrant further studies, including broader selectivity profiling against a larger kinase panel, evaluation of anti-proliferative effects in various cancer cell lines, and eventual progression to in vivo pharmacokinetic and efficacy studies in animal models.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Gampa, V., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(8), 923-943. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(5), e0155159. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Gampa, V., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Retrieved from [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1560. Retrieved from [Link]

  • De, S. K. (2023). Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. Current Medicinal Chemistry, 31(8). Retrieved from [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 845-851. Retrieved from [Link]

  • Urbonas, D., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(23), 7187. Retrieved from [Link]

  • De, S. K. (2023). Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. Current Medicinal Chemistry. Retrieved from [Link]

  • Goutelle, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2779. Retrieved from [Link]

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Method

Application Notes and Protocols for the Investigation of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine in Cancer Cell Lines

A Guide for Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the investigation of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, a representative member...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, a representative member of the promising pyrazolo[4,3-c]pyridine class of compounds, in cancer cell line studies. While specific data for this exact molecule is emerging, the broader family of pyrazolo[4,3-c]pyridine derivatives has demonstrated significant potential as anti-cancer agents, primarily through the inhibition of key signaling pathways. This document outlines the hypothesized mechanism of action based on related compounds and provides detailed protocols for the initial assessment of its anti-proliferative and cytotoxic effects.

Introduction: The Therapeutic Potential of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, most notably protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1] Derivatives of the pyrazolo[4,3-c]pyridine scaffold have shown promise in targeting crucial cell signaling pathways implicated in cancer progression.[2] This document will focus on 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine as a starting point for investigating this chemical class.

Chemical Structure of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine:

  • CAS Number: 41372-95-6[3]

  • Molecular Formula: C₁₃H₁₀ClN₃[3]

  • Molecular Weight: 243.69 g/mol [3][4]

Hypothesized Mechanism of Action: Targeting Key Cancer Pathways

Based on extensive research into the pyrazolo[4,3-c]pyridine and related pyrazole scaffolds, the primary anti-cancer effects are believed to be exerted through competitive inhibition of ATP-binding sites on various protein kinases.[1] This action blocks the phosphorylation of downstream substrates, thereby disrupting signaling cascades essential for cancer cell proliferation and survival.[1] Key pathways potentially targeted by derivatives of this scaffold include:

  • MAPK/ERK Pathway: This pathway is frequently overactive in many cancers, and its inhibition can curtail tumor growth.[5] Certain 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been identified as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK).[2]

  • PI3K/AKT Pathway: This pathway is critical for cell survival and proliferation, and its inhibition is a key therapeutic strategy.[5]

  • Cyclin-Dependent Kinases (CDKs): Some pyrazole-containing compounds have been shown to inhibit CDKs, which are crucial for cell cycle progression.[5][6]

It is important to note that the specific targets of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine have not yet been fully elucidated and require experimental validation.

MAPK_ERK_Pathway_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Inhibitor 2-benzyl-4-chloro-2H- pyrazolo[4,3-c]pyridine (Hypothesized) Inhibitor->ERK Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Application Notes: General Laboratory Use

Reagent Handling and Storage
  • Solubility: Based on its chemical structure, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is expected to be soluble in organic solvents such as DMSO and ethanol. It is recommended to first prepare a high-concentration stock solution in 100% DMSO.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Safety: Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Cell Line Selection

The choice of cancer cell lines for initial screening should be guided by the known activity of related pyrazolo[4,3-c]pyridine derivatives. Based on the literature, the following cell lines are recommended for initial studies:

  • MCF-7 (Breast Cancer): Known to be sensitive to some pyrazolo[4,3-c]pyridine derivatives.[5]

  • HepG2 (Liver Cancer): Another cell line showing sensitivity to this class of compounds.[5]

  • HCT-116 (Colon Cancer): Has demonstrated susceptibility to pyrazole-based inhibitors.[5][6]

  • K562 (Leukemia) and MV4-11 (Leukemia): Used in the evaluation of other 2H-pyrazolo[4,3-c]pyridines.[7]

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine.

Experimental_Workflow Compound_Prep Compound Stock Preparation (in DMSO) Treatment Treatment with Compound (Dose-Response) Compound_Prep->Treatment Cell_Culture Cancer Cell Line Culture & Seeding Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General experimental workflow for compound evaluation.

Protocol 1: Preparation of Compound Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve 2.44 mg of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (MW: 243.69 g/mol ) in 1 mL of 100% DMSO. Mix thoroughly by vortexing until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a range of concentrations of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine at concentrations around the predetermined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on cell cycle progression.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with ice-cold PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Summary and Interpretation

The following table summarizes the reported anti-proliferative activities of various pyrazole derivatives to provide a comparative context for your experimental results.

Compound ClassCancer Cell LineReported IC₅₀Reference
Pyrazolo[4,3-c]pyridine derivativeMCF-7 (Breast)1.937 µg/mL[5]
Pyrazolo[4,3-c]pyridine derivativeHepG2 (Liver)3.695 µg/mL[5]
Pyrazolo[4,3-c]pyridine derivativeHCT-116 (Colon)2.914 µg/mL[5]
Pyrazolo[3,4-d]pyrimidine derivativeHCT-116 (Colon)6-99 nM[6]
Pyrazolo[3,4-d]pyrimidine derivativeMCF-7 (Breast)45-97 nM[6]
Pyrazolo[3,4-b]pyridine derivativeKm-12 (Colorectal)0.304 µM[8]

Note: The activity of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is yet to be determined and may differ from the values listed above.

References

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Sources

Application

Application Notes and Protocols for Kinase Assays of Pyrazolo[4,3-c]pyridine Derivatives

Introduction: The Emergence of Pyrazolo[4,3-c]pyridines as Potent Kinase Inhibitors The pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrazolo[4,3-c]pyridines as Potent Kinase Inhibitors

The pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly in oncology.[1][2] Its structural resemblance to the purine core allows molecules of this class to effectively compete with adenosine triphosphate (ATP) for the binding pocket of a wide array of protein kinases.[1] Dysregulation of kinase signaling is a well-established driver of cancer cell proliferation, survival, and metastasis, making kinase inhibitors a cornerstone of modern cancer therapy.

This guide provides a comprehensive overview of the application of pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors, with a particular focus on their activity against Extracellular Signal-Regulated Kinase (ERK). We will delve into the mechanistic underpinnings of relevant kinase assays, provide detailed, field-proven protocols, and present illustrative data to guide researchers in the evaluation of this promising class of compounds.

The ERK/MAPK Signaling Pathway: A Key Target

The ERK/MAPK (Mitogen-Activated Protein Kinase) pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a multitude of cellular processes including proliferation, differentiation, and survival.[3][4][5] The pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), typically a RAF kinase, which phosphorylates and activates a MAP Kinase Kinase (MAPKK), MEK1/2.[3][4][5][6] Activated MEK1/2, in turn, phosphorylates and activates the MAP Kinases, ERK1 and ERK2.[3][4][5][6][7] Activated ERK1/2 then translocate to the nucleus to phosphorylate a variety of transcription factors, ultimately altering gene expression.[3][7]

Given that this pathway is hyperactivated in over 30% of human cancers, targeting its components has been a major focus of drug discovery efforts.[2][8] Pyrazolo[4,3-c]pyridine derivatives, such as 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas, have been identified as potent and selective inhibitors of ERK1 and ERK2, offering a promising therapeutic strategy for cancers with a dysregulated ERK/MAPK pathway.[2][8]

ERK_MAPK_Pathway cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor RAF RAF (MAPKKK) RAS->RAF MEK MEK1/2 (MAPKK) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK ADP_Glo_Workflow Start Start PrepInhibitor Prepare Inhibitor Serial Dilutions Start->PrepInhibitor AddReagents Add Inhibitor and Master Mix to Plate PrepInhibitor->AddReagents PrepMasterMix Prepare Kinase Reaction Master Mix (Enzyme, Substrate, ATP) PrepMasterMix->AddReagents IncubateKinase Incubate at 30°C (45-60 min) AddReagents->IncubateKinase AddADPGlo Add ADP-Glo™ Reagent (Stop Kinase Reaction) IncubateKinase->AddADPGlo IncubateDepletion Incubate at RT (40 min) AddADPGlo->IncubateDepletion AddDetection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) IncubateDepletion->AddDetection IncubateLuminescence Incubate at RT (30 min) AddDetection->IncubateLuminescence ReadLuminescence Read Luminescence IncubateLuminescence->ReadLuminescence AnalyzeData Analyze Data (Calculate IC₅₀) ReadLuminescence->AnalyzeData End End AnalyzeData->End

Figure 2: Workflow for the ADP-Glo™ kinase assay to determine inhibitor potency.

Step-by-Step Procedure

1. Preparation of Reagents:

  • 1X Kinase Buffer: Prepare by diluting the 5X Kinase Buffer with sterile water. If desired, add DTT to a final concentration of 1 mM. Keep on ice.

  • ERK2 Enzyme Solution: Thaw recombinant ERK2 on ice. Dilute to the desired working concentration (e.g., 2.5 ng/µL) in 1X Kinase Buffer. Keep on ice and use immediately. Avoid repeated freeze-thaw cycles. [9]* Substrate/ATP Mix: Prepare a solution containing Myelin Basic Protein (MBP) and ATP in 1X Kinase Buffer. The final concentration in the reaction should be optimized, but a starting point is 0.2 mg/mL MBP and 50 µM ATP. [7][9]* Inhibitor Dilution Series: Prepare a serial dilution of the pyrazolo[4,3-c]pyridine derivative in DMSO. Then, further dilute in 1X Kinase Buffer to the desired concentrations (typically 10-fold higher than the final desired concentration). The final DMSO concentration in the assay should not exceed 1%. [9] 2. Kinase Reaction:

  • Add 2.5 µL of the diluted pyrazolo[4,3-c]pyridine derivative or vehicle (for positive and negative controls) to the wells of a 384-well plate.

  • Add 12.5 µL of a master mix containing the substrate and ATP to all wells. [9]* To initiate the reaction, add 10 µL of the diluted ERK2 enzyme solution to all wells except the "no enzyme" control wells. [9]* Incubate the plate at 30°C for 45-60 minutes. [9] 3. ADP Detection:

  • Equilibrate the plate to room temperature.

  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [9]* Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate-reading luminometer.

  • Subtract the background luminescence (from "no enzyme" control wells) from all other readings.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Illustrative Quantitative Data

The following table presents a compilation of IC₅₀ values for various pyrazolopyridine derivatives against different kinases, demonstrating the potency and selectivity of this scaffold. Note that data for the specific 4-Methyl-1H-pyrazolo[4,3-c]pyridine is not extensively available in the public domain and the data for related compounds is presented for illustrative purposes.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Assay TypeReference
1H-Pyrazolo[4,3-c]pyridin-6-yl urea derivativeERK2Potent (specific values proprietary)Enzymatic Assay[2][8]
Pyrazolo[3,4-b]pyridine derivativec-Met4.27Enzymatic Assay[10]
Pyrazolo[3,4-b]pyridine derivativeTRKA56HTRF Assay[11]
Pyrazolo[3,4-b]pyridine derivativeTBK10.2Z'-LYTE Assay[12]

Trustworthiness and Self-Validation of the Protocol

The robustness of this protocol is ensured by the inclusion of critical controls:

  • Positive Control (No Inhibitor): This well contains the enzyme, substrate, and ATP without any inhibitor. It represents 100% kinase activity and is used to calculate the percentage of inhibition.

  • Negative Control ("No Enzyme"): This well contains the substrate and ATP but no enzyme. This measures the background signal of the assay, which should be minimal.

  • Vehicle Control: This well contains the enzyme, substrate, ATP, and the same concentration of DMSO as the inhibitor-containing wells. This control ensures that the vehicle itself does not affect kinase activity.

A successful assay will exhibit a high signal-to-background ratio and a Z'-factor > 0.5, indicating a large separation between the positive and negative controls and low data variability.

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold represents a highly promising starting point for the development of novel and potent kinase inhibitors. The detailed protocols and methodologies outlined in this guide provide a solid framework for researchers to accurately assess the inhibitory activity of these compounds against key oncogenic kinases like ERK2. By employing robust and validated assay techniques, the scientific community can continue to advance our understanding of the therapeutic potential of this important class of molecules in the fight against cancer.

References

  • Boulton, T. G., et al. (1991). Purification and properties of extracellular signal-regulated kinase 1, an insulin-stimulated microtubule-associated protein 2 kinase. Biochemistry, 30(1), 278-286. Available at: [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Available at: [Link]

  • Blake, J. F., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 5650-5667. Available at: [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of MAP kinase signaling pathways ERK, JNK and p38. Available at: [Link]

  • ResearchGate. (n.d.). MAPK signaling pathway. This diagram illustrates the three major MAPK cascades: ERK, activated by growth factors. Available at: [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Available at: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ ERK2 Kinase Assay Kit. Available at: [Link]

  • El-Adl, K., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 12(48), 31227-31245. Available at: [Link]

  • Unciti-Broceta, A., et al. (2017). A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases. Scientific Reports, 7(1), 3894. Available at: [Link]

  • Blake, J. F., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. Available at: [Link]

  • Paulmurugan, R., & Gambhir, S. S. (2007). Molecular Imaging of c-Met Kinase Activity. PLoS ONE, 2(11), e1210. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 861-869. Available at: [Link]

  • Reaction Biology. (n.d.). MEK Cellular Phosphorylation Assay Service. Available at: [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Available at: [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Available at: [Link]

  • Pearson, A. M., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 423(2), 200-208. Available at: [Link]

  • UbiQ. (2015). fluorescence polarization assay. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Characterizing 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine with Cell-Based Assays

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolopyridine Scaffold The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolopyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent activity in oncology.[1][2][3] Compounds from this class have been reported to exert their effects through various mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle arrest.[2][3][4] The novel compound, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, represents a promising candidate for investigation as a potential therapeutic agent. Its precise mechanism of action, however, remains to be elucidated.

This comprehensive guide provides a suite of detailed application notes and robust protocols designed for the initial biological characterization of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. As a Senior Application Scientist, the following methodologies have been selected and structured to provide a logical, multi-faceted workflow. This workflow begins with a broad assessment of cellular impact and progressively narrows the focus to specific mechanistic pathways, ensuring a thorough and scientifically rigorous evaluation. The protocols are designed to be self-validating, incorporating necessary controls and data analysis steps to ensure trustworthiness and reproducibility.

SECTION 1: Foundational Analysis - Cellular Viability and Cytotoxicity

Rationale: The initial and most fundamental question when assessing a novel compound is its effect on cell viability. A cytotoxicity assay determines the concentration at which the compound induces cell death, providing a critical therapeutic window and guiding the concentrations used in subsequent, more detailed mechanistic studies.[5][6][7] We will employ a luminescence-based assay to measure ATP levels, which is a strong indicator of metabolically active, viable cells. A decrease in ATP is a hallmark of cytotoxicity.

Protocol 1.1: ATP-Based Luminescent Cell Viability Assay

This protocol is designed to quantify the number of viable cells in culture after treatment with the test compound.

Materials:

  • Cell Line of Interest (e.g., MCF-7 breast cancer, K562 leukemia, HCT-116 colon cancer cells)[1][3][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, dissolved in DMSO to create a 10 mM stock solution

  • Opaque-walled 96-well microplates suitable for luminescence readings

  • ATP-based luminescent cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 5,000-10,000 cells per well in 100 µL of complete culture medium into an opaque-walled 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

  • Compound Preparation: Prepare a serial dilution of the 10 mM stock of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine in culture medium. A typical final concentration range for screening is 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Cell Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Return the plate to the incubator for 48-72 hours. The incubation time should be consistent across experiments.

  • Assay Reagent Preparation: Equilibrate the ATP-based assay reagent to room temperature.

  • Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the assay reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation:

  • Subtract the average luminescence from "no-cell" control wells (media and reagent only) to correct for background.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).

  • Plot the % Viability against the log concentration of the compound and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

SECTION 2: Mechanistic Insight - Apoptosis Induction

Rationale: A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death.[2] A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7.[9][10] The Caspase-Glo® 3/7 Assay is a sensitive and specific method to quantify this activity directly in cell culture.[9][11][12][13] An increase in caspase-3/7 activity following treatment provides strong evidence that the compound induces apoptosis.

Protocol 2.1: Luminescent Caspase-3/7 Activity Assay

This "add-mix-measure" assay provides a proluminescent caspase-3/7 substrate that, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[9][12]

Materials:

  • Cells seeded and treated with 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine as described in Protocol 1.1.

  • Caspase-Glo® 3/7 Assay System (Promega) or similar.

  • Positive control for apoptosis (e.g., Staurosporine).

  • Opaque-walled 96-well plates.

  • Luminometer plate reader.

Procedure:

  • Cell Treatment: Seed and treat cells with a range of concentrations of the test compound (centered around the previously determined IC₅₀) and a vehicle control for 24-48 hours. Include wells with a known apoptosis inducer like Staurosporine as a positive control.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[11] Equilibrate this reagent to room temperature before use.[12]

  • Assay Execution: Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[12]

  • Signal Development: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.[10] Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[12]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Presentation:

Treatment GroupConcentration (µM)Luminescence (RLU)Fold Change vs. Vehicle
Vehicle Control-1,5001.0
Compound X14,5003.0
Compound X1015,00010.0
Compound X5012,0008.0
Staurosporine122,50015.0

Table 1: Example data from a Caspase-3/7 assay. A dose-dependent increase in luminescence indicates apoptosis induction.

SECTION 3: Target Pathway Elucidation

Rationale: Many pyrazolopyridine derivatives function by inhibiting protein kinases, which are crucial components of signaling pathways that regulate cell proliferation and survival.[4] A logical next step is to investigate if 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine affects the phosphorylation status of key signaling proteins. Western blotting is a robust and widely used technique for this purpose.[14][15][16] Additionally, to confirm direct binding to a putative target within the cell, a target engagement assay like NanoBRET™ is invaluable.[17][18][19]

Protocol 3.1: Western Blotting for Phospho-Protein Analysis

This protocol details the detection of a phosphorylated protein (e.g., Phospho-Akt) and its total protein counterpart to determine if the compound inhibits a specific signaling pathway.

Materials:

  • Cells cultured in 6-well plates.

  • 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[15]

  • SDS-PAGE gels and running buffer.

  • PVDF membranes.[16]

  • Transfer buffer and system.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15][20] (Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background).[15][20]

  • Primary antibodies (e.g., anti-Phospho-Akt Ser473 and anti-total Akt).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at various concentrations for a specified time (e.g., 1-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[14][15]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Phospho-Akt) diluted in 5% BSA/TBST overnight at 4°C.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Repeat the washing step.

  • Detection: Apply ECL reagents and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional): To detect total protein as a loading control, the membrane can be stripped and reprobed with an antibody against the total, non-phosphorylated protein (e.g., anti-total Akt).[16]

Protocol 3.2: NanoBRET™ Target Engagement Assay

This protocol provides a method to quantify compound binding to a specific protein target in live cells, confirming direct interaction and determining intracellular affinity.[18][19] This requires that a putative target (e.g., a specific kinase) has been identified.

Materials:

  • HEK293T cells (or other suitable host cells).

  • Plasmid DNA encoding the target protein fused to NanoLuc® luciferase.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer specific for the target protein family.

  • NanoBRET™ Nano-Glo® Substrate.

  • White, non-binding surface 384-well plates.

  • Plate reader equipped for luminescence and BRET measurements (e.g., GloMax® Discover).

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-target fusion vector. Culture for 18-24 hours to allow for protein expression.[19]

  • Cell Preparation: Harvest the transfected cells and resuspend them in Opti-MEM™ at a determined optimal concentration.

  • Compound Plating: Prepare serial dilutions of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine in a 384-well plate.

  • Tracer and Cell Addition: Add the NanoBRET™ Tracer at a predetermined concentration to the cell suspension. Dispense the cell/tracer mix into the wells containing the test compound.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound/tracer binding to reach equilibrium.[19]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Read the plate immediately on a BRET-capable plate reader, measuring both donor (450 nm) and acceptor (610 nm) emission.[19]

Data Analysis and Interpretation:

  • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

  • A dose-dependent decrease in the BRET ratio indicates that the test compound is displacing the tracer from the target protein.

  • Plot the BRET ratio against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the IC₅₀, which reflects the intracellular affinity of the compound for the target.

Visualizations and Workflows

Overall Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Death cluster_2 Phase 3: Pathway Analysis A Cell Viability Assay (Protocol 1.1) B Determine IC50 A->B Quantify Cytotoxicity C Caspase-3/7 Assay (Protocol 2.1) B->C Use IC50 for Dosing D Confirm Apoptosis Induction C->D Measure Caspase Activity E Western Blot (Protocol 3.1) D->E Investigate Upstream Signaling F Identify Affected Signaling Pathways E->F G NanoBRET Assay (Protocol 3.2) F->G Validate Putative Target H Confirm Direct Target Engagement G->H

Caption: A logical workflow for characterizing the test compound.

NanoBRET™ Target Engagement Principle

G cluster_0 No Inhibitor Present cluster_1 Reduced BRET Signal Target_Nluc Target- NanoLuc Tracer Tracer Target_Nluc->Tracer BRET Signal (Energy Transfer) Target_Nluc2 Target- NanoLuc Inhibitor Compound Target_Nluc2->Inhibitor Binding Tracer2 Tracer Inhibitor->Tracer2 Displacement

Sources

Application

Application Notes and Protocols for the Vectorial Functionalisation of Pyrazolo[3,4-c]pyridines

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, largely due to its structural similarity to purine...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, largely due to its structural similarity to purines, which allows for interactions with a wide array of biological targets.[1] This has led to its exploration in the development of anti-inflammatory, anti-viral, and anti-cancer agents.[1] A critical aspect of leveraging this scaffold in drug discovery, particularly in fragment-based drug discovery (FBDD), is the ability to selectively and controllably introduce chemical diversity at various positions of the core structure. This process, termed vectorial functionalisation, allows for the systematic elaboration of a fragment to enhance its potency and optimise its pharmacokinetic properties.[1][2][3][4][5]

These application notes provide a detailed guide to the synthesis and vectorial functionalisation of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold. We present a series of validated protocols for the selective modification of this core at four key growth vectors: the N-1 and N-2 positions of the pyrazole ring, and the C-3, C-5, and C-7 positions of the bicyclic system. The methodologies described herein utilise a range of modern synthetic techniques, including selective protection/alkylation, palladium-catalysed cross-coupling reactions, and regioselective metalation.

Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Core

Heterocyclic compounds are fundamental building blocks in drug discovery.[2][3][4][5] The pyrazolo[3,4-c]pyridine core, in particular, has garnered increasing attention as a "privileged scaffold". Its purine-like structure makes it a suitable candidate for binding to a variety of protein targets that have purine-binding pockets.[1] The power of this scaffold in FBDD lies in the ability to systematically modify its structure to improve interactions with a target protein. This requires robust and regioselective chemical methods to introduce substituents along different "growth vectors" of the molecule.

This guide focuses on a versatile 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate, which serves as a flexible platform for vectorial functionalisation. The halogen at the C-5 position provides a handle for a variety of cross-coupling reactions, while the other positions can be selectively addressed through a combination of modern synthetic methods.

Diagram: Vectorial Functionalisation Strategy

The following diagram illustrates the key positions on the pyrazolo[3,4-c]pyridine core that can be selectively functionalised using the protocols detailed in this guide.

Caption: Key growth vectors for the functionalisation of the pyrazolo[3,4-c]pyridine scaffold.

Synthesis of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold

The starting point for vectorial functionalisation is the synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine. This is achieved through a classical Huisgen indazole synthesis, which has been adapted and optimised for scalability.[1][4] The process begins with the cyclisation of a substituted aminopyridine to form an acetylated pyrazolopyridine, followed by deacetylation to yield the desired scaffold.

Protocol 2.1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This two-step protocol provides a reliable route to the key intermediate.

Step 1: Synthesis of 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one

  • To a solution of 6-chloro-4-methylpyridin-3-amine (1.0 eq.) in dichloroethane (DCE) and acetic anhydride (10.0 eq.), add sodium nitrite (NaNO₂) (3.0 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 20 hours.

  • Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.[1][4]

Step 2: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • To a solution of the crude 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one from the previous step in methanol (MeOH), add sodium methoxide (NaOMe) (0.25 eq.).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel flash column chromatography to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid.[1][4] An excellent overall yield is typically achieved for this two-step process.[1][4]

Vectorial Functionalisation at N-1 and N-2

Selective functionalisation of the nitrogen atoms of the pyrazole ring is crucial for modulating the physicochemical properties of the molecule and for blocking certain reactive sites to direct subsequent reactions.

Protocol 3.1: Selective N-1 Protection

Mesylation has been shown to selectively afford the N-1 protected product.[5] However, this group may be prone to migration. The use of a (2-(trimethylsilyl)ethoxy)methyl (SEM) group also provides effective N-1 protection.

  • To a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq.) in a suitable solvent such as DCM, add a base like diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the mixture to 0 °C and add SEM-Cl (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction with water and extract with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by silica gel flash column chromatography.

Protocol 3.2: Selective N-2 Protection

Protection at the N-2 position can be achieved using a tetrahydropyran (THP) group under Mitsunobu conditions.

  • To a solution of 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.), 3,4-dihydro-2H-pyran (1.5 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 18 hours.

  • Concentrate the mixture and purify by silica gel flash column chromatography.

Vectorial Functionalisation at C-5: Buchwald-Hartwig Amination

The halogen at the C-5 position is a versatile handle for introducing a wide range of amine functionalities via palladium-catalysed Buchwald-Hartwig amination.[1][2][3][4][5]

Protocol 4.1: General Procedure for Buchwald-Hartwig Amination
  • In a reaction vessel, combine the 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq.), the desired amine (1.1-1.5 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq.), racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (0.12 eq.), and sodium tert-butoxide (NaOᵗBu) (3.0 eq.).[1]

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous THF and stir the mixture at 80 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the residue by silica gel flash column chromatography.

SubstrateAmineYield (%)
5-bromo-2-(oxan-2-yl)-2H-pyrazolo[3,4-c]pyridineMorpholine62
5-bromo-2-(oxan-2-yl)-2H-pyrazolo[3,4-c]pyridineAniline75
5-bromo-2-(oxan-2-yl)-2H-pyrazolo[3,4-c]pyridineBenzylamine68

Table 1: Representative yields for Buchwald-Hartwig amination at the C-5 position.[1][4]

Vectorial Functionalisation at C-3: Tandem Borylation and Suzuki-Miyaura Cross-Coupling

The C-3 position can be functionalised through an iridium-catalysed C-H borylation followed by a palladium-catalysed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] This two-step, one-pot sequence allows for the introduction of a variety of aryl and heteroaryl groups.

Diagram: C-3 Functionalisation Workflow

G Start N-Protected Pyrazolo[3,4-c]pyridine Borylation C-H Borylation [Ir(COD)OMe]₂, dtbpy, B₂pin₂ Start->Borylation Step 1 Suzuki Suzuki-Miyaura Coupling Ar-X, Pd catalyst, Base Borylation->Suzuki Step 2 (One-pot) Product C-3 Arylated Product Suzuki->Product

Caption: Workflow for the tandem C-H borylation and Suzuki-Miyaura cross-coupling at the C-3 position.

Protocol 5.1: Tandem C-H Borylation/Suzuki-Miyaura Cross-Coupling
  • Borylation Step: In a microwave vial, combine the N-protected 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq.), bis(1,5-cyclooctadiene)diiridium(I) dimethoxide ([Ir(COD)OMe]₂) (0.03 eq.), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.06 eq.), and bis(pinacolato)diboron (B₂pin₂) (1.2 eq.) in methyl tert-butyl ether (MTBE).

  • Seal the vial and heat in a microwave reactor at 100 °C for 30 minutes.

  • Suzuki-Miyaura Step: To the crude borylated intermediate, add the aryl halide (Ar-X) (1.5 eq.), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.), and cesium carbonate (Cs₂CO₃) (3.0 eq.) in dimethylacetamide (DMAc).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, concentrate, and purify by silica gel flash column chromatography.

Vectorial Functionalisation at C-7: Selective Metalation and Cross-Coupling

The C-7 position can be selectively functionalised using sterically hindered magnesium- or zinc-based reagents for metalation, followed by reaction with an electrophile or a Negishi cross-coupling.[1][2][3][4][5]

Protocol 6.1: C-7 Functionalisation via Metalation and Electrophilic Quench
  • To a solution of the N-protected 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq.) in anhydrous THF, add 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) (1.2 eq.) dropwise at -40 °C.

  • Stir the mixture at -40 °C for 1 hour.

  • Add the desired electrophile (e.g., iodine, diphenyl disulfide) (1.5 eq.) and allow the reaction to warm to room temperature, stirring for 18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, concentrate, and purify by chromatography.

Protocol 6.2: C-7 Functionalisation via Negishi Cross-Coupling
  • Follow steps 1 and 2 of Protocol 6.1 for the metalation.

  • Add a solution of zinc chloride (ZnCl₂) in THF and stir for 30 minutes.

  • Add the aryl iodide (I-Ar) (1.5 eq.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up and purify as described in Protocol 6.1.

Conclusion

The protocols outlined in these application notes provide a robust and versatile toolkit for the vectorial functionalisation of the pyrazolo[3,4-c]pyridine scaffold. By employing a combination of selective protection strategies, palladium-catalysed cross-coupling reactions, and regioselective metalations, researchers can systematically explore the chemical space around this privileged core. These methods facilitate the rapid generation of diverse compound libraries, which is essential for hit-to-lead optimisation in fragment-based drug discovery and other medicinal chemistry programs. The ability to selectively modify the N-1, N-2, C-3, C-5, and C-7 positions allows for a comprehensive structure-activity relationship (SAR) exploration, ultimately accelerating the development of novel therapeutics.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35607–35612. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Semantic Scholar. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Europe PMC. [Link]

  • Hurst, J., & Foster, H. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed. [Link]

  • De, S. K. (2007). Rapid access to pyrazolo[3,4-c]pyridines via alkyne annulation: limitations of steric control in nickel-catalyzed alkyne insertions. PubMed. [Link]

Sources

Method

Synthesis and Evaluation of Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: An Application Guide

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in-vitro evaluation of pyrazolo[4,3-c]pyridine sulfonamides as potent inhibi...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in-vitro evaluation of pyrazolo[4,3-c]pyridine sulfonamides as potent inhibitors of carbonic anhydrases (CAs). This class of heterocyclic compounds has garnered significant interest due to its potential therapeutic applications stemming from the crucial role of CAs in various physiological and pathological processes.[1][2][3][4]

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] This seemingly simple reaction is fundamental to a plethora of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[7][8] Consequently, the dysregulation of CA activity is implicated in a range of diseases.

The various isoforms of human carbonic anhydrase (hCA) present distinct opportunities for therapeutic intervention. For instance, cytosolic isoforms hCA I and hCA II are established targets for antiglaucoma agents, while the transmembrane, tumor-associated isoforms hCA IX and hCA XII are validated targets for anticancer therapies.[8][9] The development of isoform-selective inhibitors is a key objective in the field to minimize off-target effects and enhance therapeutic efficacy.

The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising core structure for the design of novel CA inhibitors.[1][2][3][4][10] Its structural features allow for versatile functionalization, enabling the fine-tuning of inhibitory potency and selectivity against different CA isoforms. This guide will delve into the synthetic strategies to access this privileged scaffold and the subsequent protocols to assess the biological activity of the resulting sulfonamide derivatives.

Synthetic Strategies for Pyrazolo[4,3-c]pyridine Sulfonamides

The synthesis of the target pyrazolo[4,3-c]pyridine sulfonamides can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic core. A common and effective strategy involves the construction of the pyridine ring onto a pre-functionalized pyrazole precursor.[11]

A representative synthetic pathway is outlined below, commencing from a suitable pyrazole derivative. This multi-step synthesis allows for the introduction of key functionalities, including the sulfonamide moiety, which is crucial for coordinating with the zinc ion in the active site of carbonic anhydrase.

Synthetic_Workflow cluster_0 Pyrazolo[4,3-c]pyridine Core Synthesis cluster_1 Sulfonamide Moiety Introduction Start Substituted Pyrazole Step1 Functionalization (e.g., Halogenation) Start->Step1 Reagents Step2 Introduction of Pyridine Precursor Step1->Step2 Coupling Reaction Step3 Cyclization to form Pyrazolo[4,3-c]pyridine Step2->Step3 Intramolecular Condensation Core Pyrazolo[4,3-c]pyridine Core Step3->Core Step4 Chlorosulfonylation Core->Step4 Chlorosulfonic Acid Step5 Amination Step4->Step5 Ammonia or Primary/Secondary Amine Final Pyrazolo[4,3-c]pyridine Sulfonamide Step5->Final

Caption: General synthetic workflow for pyrazolo[4,3-c]pyridine sulfonamides.

One specific approach reported in the literature involves the use of a dienamine intermediate derived from dimethyl acetonedicarboxylate to construct the pyrazolo[4,3-c]pyridine core.[1][2] Alternative methods, such as Sonogashira cross-coupling reactions of 5-chloro-1H-pyrazole-4-carbaldehydes with alkynes followed by cyclization, also provide efficient access to this heterocyclic system.[11]

Detailed Protocol: Synthesis of a Representative Pyrazolo[4,3-c]pyridine Sulfonamide

This protocol provides a generalized procedure for the synthesis of a pyrazolo[4,3-c]pyridine sulfonamide, which can be adapted based on the specific target molecule.

Materials:

  • Substituted 5-chloro-1H-pyrazole-4-carbaldehyde

  • Terminal alkyne

  • Tert-butylamine

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., DMF, Dioxane)

  • Chlorosulfonic acid

  • Ammonia solution or appropriate amine

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Pyrazolo[4,3-c]pyridine Core:

    • To a solution of the 5-chloro-1H-pyrazole-4-carbaldehyde in a suitable solvent, add the terminal alkyne, tert-butylamine, palladium catalyst, and CuI.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a specified temperature (e.g., 80-120°C) for several hours.[12] Microwave-assisted synthesis can also be employed to reduce reaction times.[11]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, and perform an aqueous workup.

    • Purify the crude product by column chromatography to obtain the desired pyrazolo[4,3-c]pyridine derivative.

  • Chlorosulfonylation:

    • Carefully add the purified pyrazolo[4,3-c]pyridine to an excess of cold chlorosulfonic acid at 0°C.

    • Allow the reaction mixture to stir at room temperature for a specified period.

    • Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride derivative.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Amination to form the Sulfonamide:

    • Dissolve the sulfonyl chloride in a suitable solvent (e.g., THF, acetone).

    • Add an excess of aqueous ammonia or the desired amine to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the final pyrazolo[4,3-c]pyridine sulfonamide by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

In-Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory activity of the synthesized pyrazolo[4,3-c]pyridine sulfonamides against various CA isoforms is a critical step in their evaluation. A widely used and reliable method is the stopped-flow CO2 hydrase assay.[2][3][4] However, for high-throughput screening, a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) is often employed.[7]

CA_Inhibition_Assay Start Prepare Reagents (CA enzyme, p-NPA, Inhibitor, Buffer) Setup Plate Setup in 96-well plate (Blank, Max Activity, Test Compound, Positive Control) Start->Setup Preincubation Pre-incubate Enzyme and Inhibitor Setup->Preincubation Initiation Initiate Reaction with Substrate (p-NPA) Preincubation->Initiation Measurement Kinetic Measurement of Absorbance at 400-405 nm Initiation->Measurement Analysis Data Analysis: Calculate Reaction Rates and % Inhibition Measurement->Analysis Result Determine IC50 values Analysis->Result

Caption: Workflow for the in-vitro carbonic anhydrase inhibition assay.

Protocol: Colorimetric CA Inhibition Assay

This protocol is adapted for a 96-well microplate format, suitable for screening multiple compounds.

Materials and Reagents: [7]

  • Human or bovine carbonic anhydrase (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compounds (pyrazolo[4,3-c]pyridine sulfonamides)

  • A known CA inhibitor as a positive control (e.g., Acetazolamide)[5][7]

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4-8.3)

  • DMSO or acetonitrile for dissolving compounds and substrate

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure: [7]

  • Reagent Preparation:

    • Prepare stock solutions of the CA enzyme, p-NPA, test compounds, and positive control in the appropriate solvents.

    • Prepare working solutions by diluting the stock solutions in the assay buffer immediately before use.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): Assay buffer + Substrate solution.

    • Maximum Activity (No Inhibitor): Assay buffer + DMSO (vehicle) + CA working solution + Substrate solution.

    • Test Compound: Assay buffer + Test compound dilution + CA working solution + Substrate solution.

    • Positive Control: Assay buffer + Positive control inhibitor dilution + CA working solution + Substrate solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the assay buffer and the respective inhibitor or vehicle to the wells.

    • Add the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the maximum activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Insights

Systematic evaluation of a series of pyrazolo[4,3-c]pyridine sulfonamides allows for the elucidation of structure-activity relationships (SAR). This provides valuable insights into how different substituents on the heterocyclic core and the sulfonamide moiety influence the inhibitory potency and selectivity against various CA isoforms.

For instance, studies have shown that the nature of the substituent at the N-1 position of the pyrazole ring and the substitution pattern on the pyridine ring can significantly impact the binding affinity to the active site of the CA enzyme.[9] Furthermore, modifications to the sulfonamide group can modulate the selectivity profile.

Table 1: Representative Inhibition Data for Pyrazolo[4,3-c]pyridine Sulfonamides against Human CA Isoforms

CompoundR¹ SubstituentR² SubstituenthCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1a -H-CH₃>1000085.379.6108.6
1f -CH₂CH₂OH-H9.88.9907.535.7
AAZ *--2501225.85.7

*AAZ = Acetazolamide (standard inhibitor) *Data is illustrative and based on trends reported in the literature.[2]

The data in Table 1 illustrates that even minor structural modifications can lead to significant changes in inhibitory activity and isoform selectivity. For example, compound 1f shows potent inhibition of hCA I and hCA II, while having weaker activity against hCA IX.[2]

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine sulfonamide scaffold represents a versatile platform for the development of potent and selective carbonic anhydrase inhibitors. The synthetic protocols and in-vitro evaluation methods detailed in this guide provide a robust framework for researchers to design, synthesize, and characterize novel candidates. Future efforts in this area will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in relevant in-vivo models of diseases such as glaucoma and cancer. The use of computational methods, such as molecular docking, can further aid in the rational design of next-generation inhibitors with improved therapeutic profiles.[1][2][3][4]

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Bozdag, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. Retrieved from [Link]

  • Bozdag, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Retrieved from [Link]

  • Ghorab, M. M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 57(15), 6473-6482. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 14, 2186-2193. Retrieved from [Link]

  • Bozdag, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 13(38), 26685-26700. Retrieved from [Link]

  • Bozdag, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed. Retrieved from [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry, 89(5), 2841-2845. Retrieved from [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7009. Retrieved from [Link]

  • Abdel-Wahab, B. F., & Abdel-Aziem, A. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 13(1), 3-14. Retrieved from [Link]

  • Nocentini, A., et al. (2022). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 27(19), 6271. Retrieved from [Link]

  • Abdel-Baky, R. M., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Frontiers in Microbiology, 12, 648037. Retrieved from [Link]

  • Kletnieks, E., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(2), 762. Retrieved from [Link]

  • Procter, D. J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Chemical Science, 14(46), 13079-13085. Retrieved from [Link]

  • Bozdag, M., et al. (2022). Structure–activity relationship summary of tested compounds. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2020). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 10(49), 29402-29413. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols for Evaluating the Antiproliferative Activity of 2H-Pyrazolo[4,3-c]pyridines

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiproliferative activity of 2H-pyrazolo[4,3-c]pyridine derivatives. This do...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiproliferative activity of 2H-pyrazolo[4,3-c]pyridine derivatives. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for characterizing this promising class of potential anticancer agents.

Introduction: The Therapeutic Potential of the 2H-Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] As structural analogs of purines, these compounds have the potential to interact with a variety of biological targets, including protein kinases, which are often dysregulated in cancer.[2][3] Recent research has highlighted the significant antiproliferative effects of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridine derivatives against various human cancer cell lines, including leukemia and breast cancer.[4] These findings underscore the potential of this scaffold as a promising starting point for the development of novel targeted cancer therapies.

This guide will focus on a systematic approach to characterizing the anticancer properties of novel 2H-pyrazolo[4,3-c]pyridine analogues, from initial cytotoxicity screening to elucidation of the underlying mechanism of action.

Part 1: Synthesis and Characterization of 2H-Pyrazolo[4,3-c]pyridine Derivatives

A versatile and efficient synthetic strategy for generating a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has been established.[1][4] The core of this methodology involves an iodine-mediated electrophilic cyclization followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach allows for the systematic variation of substituents at different positions of the pyrazolopyridine core, enabling comprehensive structure-activity relationship (SAR) studies.

Illustrative Synthetic Workflow:

Synthesis_Workflow start 1-Phenyl-3-(2-phenylethynyl) -1H-pyrazole-4-carbaldehyde intermediate1 4-(Azidomethyl)-1-phenyl -3-(phenylethynyl)-1H-pyrazoles start->intermediate1 Multi-step conversion intermediate2 7-Iodo-2,6-diphenyl -2H-pyrazolo[4,3-c]pyridines intermediate1->intermediate2 Iodine-mediated electrophilic cyclization final_product 2,4,6,7-Tetrasubstituted -2H-pyrazolo[4,3-c]pyridines intermediate2->final_product Suzuki Cross-Coupling (with various boronic acids)

Caption: General synthetic route for 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.

For detailed synthetic procedures, including specific reagents, reaction conditions, and characterization data (¹H NMR, ¹³C NMR, and HRMS), refer to the primary literature.[1][4]

Part 2: In Vitro Antiproliferative Activity Assessment

The initial evaluation of novel 2H-pyrazolo[4,3-c]pyridine compounds involves determining their cytotoxic effects on a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[5][6][7][8]

Protocol 1: MTT Assay for Cell Viability

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[5][6]

Materials:

  • Human cancer cell lines (e.g., K562, MV4-11, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • 2H-pyrazolo[4,3-c]pyridine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the 2H-pyrazolo[4,3-c]pyridine compounds in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for an additional 48-72 hours.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (inhibitory concentration 50%) values can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary: Antiproliferative Activity

The following table summarizes the reported GI₅₀ values for selected 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridine derivatives against a panel of human cancer cell lines.[4]

Compound IDGI₅₀ (µM) vs. K562GI₅₀ (µM) vs. MV4-11GI₅₀ (µM) vs. MCF-7
21 HPhenyl4-Methoxyphenyl3.8 ± 0.44.8 ± 0.53.5 ± 0.3
23 HPhenyl4-Hydroxyphenyl1.8 ± 0.21.5 ± 0.11.9 ± 0.2
29 EthylPhenyl4-Methoxyphenyl>50>50>50
37 EthylPhenyl4-Hydroxyphenyl10.1 ± 1.111.2 ± 1.39.8 ± 1.0

Data are presented as mean ± standard deviation from at least three independent experiments.[4]

Part 3: Elucidation of the Mechanism of Action

Understanding the molecular mechanisms by which 2H-pyrazolo[4,3-c]pyridines exert their antiproliferative effects is crucial for their development as therapeutic agents. Key cellular processes to investigate include cell cycle progression and apoptosis (programmed cell death).

Proposed Signaling Pathway for Antiproliferative Activity

Based on existing evidence, potent 2H-pyrazolo[4,3-c]pyridine derivatives, such as 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol (Compound 23), are proposed to induce a complex cellular response involving the induction of apoptosis and inhibition of cell proliferation.[4]

Apoptosis_Pathway cluster_proliferation Inhibition of Proliferation cluster_apoptosis Induction of Apoptosis compound 2H-Pyrazolo[4,3-c]pyridine (e.g., Compound 23) pcna PCNA Expression ↓ compound->pcna Reduces levels of proliferation marker caspase9 Caspase-9 Activation compound->caspase9 Activates initiator caspase lc3 LC3 Fragmentation compound->lc3 Induces fragmentation of autophagy marker parp PARP-1 Cleavage caspase9->parp Leads to cleavage of DNA repair enzyme apoptosis Apoptotic Cell Death parp->apoptosis lc3->apoptosis

Caption: Proposed mechanism of action for antiproliferative 2H-pyrazolo[4,3-c]pyridines.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Treat cells with the 2H-pyrazolo[4,3-c]pyridine compound at the desired concentration (e.g., 10 µM) for 24, 48, and 72 hours.[4]

    • Harvest approximately 1 x 10⁶ cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.

    • Add 400 µL of PI staining solution.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4][11][12]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately by flow cytometry.

    • The cell populations can be distinguished as follows:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Protocol 4: Western Blotting for Apoptosis and Proliferation Markers

Principle: Western blotting is used to detect specific proteins in a sample. This technique can be used to assess the expression levels and cleavage of key proteins involved in apoptosis and cell proliferation, providing insights into the mechanism of action of the 2H-pyrazolo[4,3-c]pyridine compounds.[3][13][14][15][16]

Key Protein Targets:

  • PARP-1: Cleavage of the 116 kDa full-length PARP-1 to an 89 kDa fragment is a hallmark of apoptosis.[3][4]

  • Caspase-9: Activation of this initiator caspase is indicated by its cleavage from a pro-form to smaller, active fragments.[4][15]

  • LC3: Fragmentation of microtubule-associated protein 1-light chain 3 can be indicative of autophagy-related processes that may be linked to cell death.[4]

  • PCNA: Proliferating cell nuclear antigen is a marker of cell proliferation; a decrease in its expression suggests an antiproliferative effect.[4]

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound of interest.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PARP-1, anti-caspase-9, anti-LC3, anti-PCNA) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

Part 4: Conclusion and Future Directions

The methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of 2H-pyrazolo[4,3-c]pyridine derivatives as potential anticancer agents. By systematically assessing their antiproliferative activity and elucidating their mechanism of action, researchers can identify promising lead compounds for further optimization and development.

Future studies may involve broader kinase profiling to identify specific molecular targets, in vivo efficacy studies in animal models of cancer, and detailed toxicological assessments. The versatility of the 2H-pyrazolo[4,3-c]pyridine scaffold, combined with a rigorous and systematic evaluation approach, holds significant promise for the discovery of novel and effective cancer therapeutics.

References

  • Razmiene, B., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(21), 6747. [Link][1][4][17]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(1), e986. [Link]

  • Jayakumar, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Mini-Reviews in Organic Chemistry. (2017). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 14(3), 179-191.
  • YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-11.
  • ResearchGate. (n.d.). The IC50 values of the investigated compound after 24–72 h. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Pang, L., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 27(10), 3123.
  • ResearchGate. (n.d.). IC50 values obtained for different synthesized compounds against MCF-7. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2020). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 25(18), 4234.
  • Sanna, M., et al. (2020). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Molecules, 25(11), 2588.
  • Coutant, E. P., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(8), 1888.
  • MDPI. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazolo[4,3-c]pyridine Synthesis

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reactions, improve yields, and ensure the structural integrity of your target compounds.

Troubleshooting Guide: Common Synthesis Issues

This section provides detailed solutions to specific problems you might encounter during the synthesis of pyrazolo[4,3-c]pyridines, particularly when following popular synthetic routes such as the Sonogashira coupling of a 5-halopyrazole-4-carbaldehyde followed by a cyclization/annulation step to form the pyridine ring.

Question 1: Why am I getting a low yield in the initial Sonogashira coupling of my 5-halopyrazole-4-carbaldehyde with a terminal alkyne?

Answer:

Low conversion in the Sonogashira coupling of pyrazole substrates is a frequent challenge and can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and reagent quality.

Root Cause Analysis and Solutions:

  • Catalyst Inhibition/Inactivation: Pyrazoles, being N-heterocycles, can act as ligands and coordinate with the palladium catalyst, leading to the formation of inactive complexes and inhibiting the catalytic cycle.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can help prevent the pyrazole substrate from blocking the active site of the palladium catalyst.[1] Consider using a pre-catalyst that is more resistant to inhibition.

  • Poor Reagent Quality: The Sonogashira reaction is highly sensitive to the presence of oxygen and water.

    • Solution: Ensure that your solvent (e.g., DMF, toluene) and amine base (e.g., triethylamine, diisopropylamine) are anhydrous and thoroughly degassed.[1] The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[1] Water can negatively impact the activity of the catalyst.[1] It is good practice to distill the amine base before use.[1]

  • Suboptimal Reaction Temperature: While many Sonogashira reactions can proceed at room temperature, less reactive substrates, such as 5-chloropyrazoles, may require higher temperatures to facilitate the oxidative addition step.[1][2]

    • Solution: Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. Be aware that excessively high temperatures can lead to catalyst decomposition. Microwave-assisted heating can sometimes provide rapid and efficient heating, leading to improved yields in shorter reaction times.[2]

  • Incorrect Base Selection: The choice and amount of base are critical.

    • Solution: Triethylamine is a commonly used base.[3] Screening other bases like diisopropylethylamine (DIPEA) or cesium carbonate may be beneficial.[4] The amount of base should also be optimized; typically, an excess is required.[3]

Experimental Protocol: Optimization of Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-halopyrazole-4-carbaldehyde (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ at 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI at 5-10 mol%).

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and anhydrous, degassed triethylamine (2-4 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the mixture.

  • Stir the reaction at the desired temperature (starting from room temperature and gradually increasing if no conversion is observed).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform a standard aqueous work-up, extract with an organic solvent, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question 2: My Sonogashira coupling worked, but I'm seeing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I prevent this?

Answer:

The formation of a symmetrical di-alkyne (homocoupling) is a classic side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.

Root Cause Analysis and Solutions:

  • Presence of Oxygen: The Glaser coupling is an oxidative process that is significantly promoted by the presence of molecular oxygen.[1]

    • Solution: Rigorous exclusion of air is paramount. Use standard Schlenk line techniques or a glovebox. Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through them for an extended period.[1]

  • Copper(I) Co-catalyst: While Cu(I) accelerates the desired Sonogashira reaction, it is also a primary promoter of homocoupling.

    • Solution 1 (Copper-Free Conditions): Switch to a copper-free Sonogashira protocol. These reactions are often less prone to homocoupling.[3] They may require a different palladium catalyst/ligand system and potentially higher temperatures, but can result in a cleaner reaction profile.

    • Solution 2 (Slow Addition): If using copper, add the terminal alkyne to the reaction mixture slowly via a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Troubleshooting Workflow for Sonogashira Byproducts

Sonogashira_Troubleshooting Start Reaction Start: Sonogashira Coupling Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Action_Conversion Troubleshoot Conversion: - Increase Temperature - Change Catalyst/Ligand - Check Reagent Quality Low_Conversion->Action_Conversion Check_Byproducts Check for Byproducts Good_Conversion->Check_Byproducts Homocoupling Significant Homocoupling (Glaser Byproduct) Check_Byproducts->Homocoupling Yes Other_Byproduct Other Byproducts (e.g., Hydration) Check_Byproducts->Other_Byproduct Other Clean_Reaction Clean Reaction Check_Byproducts->Clean_Reaction No Action_Homocoupling Minimize Homocoupling: - Use Copper-Free Conditions - Rigorous Degassing - Slow Alkyne Addition Homocoupling->Action_Homocoupling Action_Other Address Other Byproducts: - Use Anhydrous Solvents - Optimize Workup Other_Byproduct->Action_Other Proceed Proceed to Cyclization Clean_Reaction->Proceed

Caption: Troubleshooting Decision Tree for Sonogashira Coupling.

Question 3: The cyclization of my 5-alkynyl-1H-pyrazole-4-carbaldehyde to the pyrazolo[4,3-c]pyridine is giving a low yield. What can I do to improve it?

Answer:

The pyridine ring-forming cyclization is a critical step that can be influenced by the choice of reagents, reaction conditions, and the nature of the substrate.

Root Cause Analysis and Solutions:

  • Inefficient Annulation Conditions: The combination of amine and reaction conditions may not be optimal for the cyclization cascade.

    • Solution: The use of tert-butylamine under microwave assistance has been shown to be effective for this transformation, affording the pyrazolo[4,3-c]pyridine core.[2] If you are using conventional heating, the reaction may require higher temperatures and longer reaction times. A screen of different amines (e.g., ammonia, primary amines) and solvents can be beneficial.

  • Moderate Overall Yields in a Two-Step Process: It has been noted that the sequential Sonogashira coupling followed by cyclization can result in moderate overall yields.[2]

    • Solution (One-Pot Multicomponent Reaction): Consider a one-pot multicomponent reaction (MCR) approach. By combining the 5-halopyrazole-4-carbaldehyde, terminal alkyne, and amine (like tert-butylamine) in a single vessel with the palladium catalyst, you can bypass the isolation of the intermediate alkynyl pyrazole. This can significantly improve overall yield and operational efficiency.[2]

Table 1: Comparison of Two-Step vs. One-Pot Synthesis of Pyrazolo[4,3-c]pyridines

MethodDescriptionReported Overall Yield RangeReference
Two-Step 1. Sonogashira coupling. 2. Isolation and subsequent cyclization.43-59%[2]
One-Pot MCR All reactants combined in a single vessel.51-92%[2]
Question 4: I am having difficulty purifying my final pyrazolo[4,3-c]pyridine product. It streaks on the silica gel column and I get poor separation. What purification strategies do you recommend?

Answer:

The purification of N-heterocyclic compounds like pyrazolo[4,3-c]pyridines can be challenging due to their polarity and their basic nature, which leads to strong interactions with the acidic surface of standard silica gel.

Root Cause Analysis and Solutions:

  • Strong Interaction with Acidic Silica: The basic nitrogen atoms in the pyrazolopyridine core can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, causing significant band broadening and "streaking" during column chromatography.[5]

    • Solution 1 (Basic Modifier): Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine or a few drops of aqueous ammonia in the mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol) will neutralize the acidic sites on the silica, leading to much-improved peak shapes.[5]

    • Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic compounds.[5][6] Deactivated silica gel (e.g., C2 deactivated silica) is also a good option for polar, nitrogen-containing compounds.[6]

    • Solution 3 (Reversed-Phase Chromatography): For highly polar pyrazolopyridine derivatives, reversed-phase flash chromatography using a C18-functionalized silica gel is often the method of choice.[5] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[5]

  • Crystallization Issues: If attempting purification by crystallization, the presence of impurities can sometimes inhibit crystal formation, leading to "oiling out".

    • Solution: If your compound oils out, try adding more of the hot solvent to ensure it is fully dissolved, and then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can create nucleation sites. If you have a small amount of pure material, "seeding" the supersaturated solution with a tiny crystal can induce crystallization.[5]

Purification Strategy Flowchart

Purification_Strategy Start Crude Pyrazolo[4,3-c]pyridine TLC_Test Run TLC (Silica Gel) Start->TLC_Test Action_Crystallize Attempt Crystallization Start->Action_Crystallize Streaking Streaking Observed? TLC_Test->Streaking Good_Sep Good Separation Streaking->Good_Sep No Poor_Sep Poor Separation Streaking->Poor_Sep Yes Action_Silica Silica Column w/ Basic Modifier (e.g., +1% Et3N) Good_Sep->Action_Silica Action_Alternative Use Alternative Stationary Phase: - Alumina (Neutral/Basic) - Deactivated Silica Poor_Sep->Action_Alternative Action_Reverse Reversed-Phase (C18) Column (Water/ACN or Water/MeOH) Poor_Sep->Action_Reverse

Caption: Decision flowchart for purifying pyrazolo[4,3-c]pyridines.

Frequently Asked Questions (FAQs)

Q: Can I use a 5-bromopyrazole instead of a 5-chloropyrazole for the Sonogashira coupling? A: Yes, in fact, a 5-bromopyrazole or a 5-iodopyrazole would likely be more reactive than a 5-chloropyrazole in the oxidative addition step of the Sonogashira reaction. The general reactivity trend for aryl halides is I > Br > Cl. If you are struggling with the reactivity of a chloro-substituted precursor, switching to a bromo or iodo analog could lead to higher yields and allow for milder reaction conditions.

Q: My reaction produces a mixture of pyrazolo[4,3-c]pyridine and the regioisomeric pyrazolo[3,4-b]pyridine. How can I control the regioselectivity? A: Regioselectivity is a common challenge in the synthesis of fused heterocyclic systems. In the context of building the pyridine ring onto a pyrazole, the regioselectivity is often dictated by the specific cyclization strategy. For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the choice of electrophilic additive and solvent was shown to influence the ratio of pyrazolo[3,4-b] and pyrazolo[4,3-c] isomers.[7] For syntheses starting with an aminopyrazole, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to regioisomeric mixtures, where the outcome depends on the relative electrophilicity of the two carbonyl groups.[8] To ensure high regioselectivity, it is best to use a synthetic route where the key bond-forming steps are unambiguous, such as the cyclization of a pre-functionalized pyrazole like the 5-alkynyl-1H-pyrazole-4-carbaldehyde, which is designed to yield the [4,3-c] isomer specifically.[2]

Q: I observed a byproduct with a mass corresponding to my desired alkynyl pyrazole intermediate plus 18 amu. What is it? A: This byproduct is likely the result of the addition of water across the alkyne's triple bond, followed by tautomerization of the resulting enol to a ketone. This has been observed as a side reaction during Sonogashira couplings, especially if the reaction conditions are not strictly anhydrous or during aqueous work-up.[2] To minimize this, ensure you are using high-purity, anhydrous solvents and reagents.

References

  • Valdebenito, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • KAUST Repository (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Organic Letters, 9(25), 5271–5274. Available at: [Link]

  • ResearchGate (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Available at: [Link]

  • Kremsner, J. M., et al. (2011). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 7, 1307–1314. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Chromatography: The Solid Phase. Available at: [Link]

  • Bagley, M. C., et al. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 50(26), 3343-3346. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine

Welcome to the technical support center for the synthesis of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve your yield and overcome common challenges in this multi-step synthesis. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible protocol.

Synthetic Overview

The synthesis of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine typically proceeds through a multi-step sequence. A plausible and common route involves the initial construction of the pyrazolo[4,3-c]pyridine core, followed by N-benzylation and a final chlorination step. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format.

Synthetic_Workflow Start Pyrazolo[4,3-c]pyridine Precursor Step1 Formation of 2H-pyrazolo[4,3-c]pyridin-4(5H)-one Start->Step1 Cyclization Step2 N-Benzylation Step1->Step2 Benzyl Halide, Base Step3 Chlorination Step2->Step3 POCl3 or SOCl2 End 2-benzyl-4-chloro-2H- pyrazolo[4,3-c]pyridine Step3->End Final Product N_Benzylation_Troubleshooting Start Low Regioselectivity in N-Benzylation Q1 Have you optimized the base and solvent? Start->Q1 Sol1 Try a stronger, non-nucleophilic base (e.g., NaH). Screen polar aprotic solvents (DMF, DMSO). Q1->Sol1 No Q2 Is temperature control precise? Q1->Q2 Yes Sol2 Lower the reaction temperature to favor the kinetic product. Q2->Sol2 No Q3 Is separation of isomers feasible? Q2->Q3 Yes Sol3 Use column chromatography for separation. Q3->Sol3 Yes Sol4 Consider a protecting group strategy for absolute regiocontrol. Q3->Sol4 No

Troubleshooting

Technical Support Center: Synthesis of Pyrazolo[4,3-c]pyridines

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents due to its bioisosteric relationship with purines.[1] Its synthesis, however, can be fraught with challenges, leading to the formation of undesired side products that complicate purification and reduce yields. This guide offers practical, experience-driven solutions to the most common issues encountered in the laboratory.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific problems you may encounter during the synthesis of pyrazolo[4,3-c]pyridines, providing insights into their causes and step-by-step protocols for their resolution.

Issue 1: Formation of Regioisomeric Pyrazolo[3,4-b]pyridines

Question: I am attempting to synthesize a pyrazolo[4,3-c]pyridine, but I am consistently isolating a mixture of regioisomers, including the pyrazolo[3,4-b]pyridine. How can I improve the regioselectivity of my reaction?

Root Cause Analysis: The formation of regioisomers is a frequent challenge in the synthesis of pyrazolopyridines.[1][2] This typically arises from the cyclization step where the pyrazole ring is formed onto a pyridine precursor, or vice-versa. The regiochemical outcome is influenced by the relative electrophilicity or nucleophilicity of the reacting centers, which can be modulated by the electronic and steric nature of the substituents and the reaction conditions. For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, nucleophilic attack can occur at either the C2 or C4 position of the pyridine ring, leading to a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines, respectively.[1]

Troubleshooting Protocol:

  • Solvent Optimization: The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity.

    • Recommendation: Conduct a solvent screen. For reactions involving condensations, consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to dramatically increase regioselectivity in pyrazole formation.[3][4]

  • Electrophile/Catalyst Modification: In reactions involving an electrophilic additive, its nature can direct the cyclization.

    • Recommendation: If your synthesis involves an electrophile to activate the pyridine ring, experiment with different electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to identify one that favors the desired C4 attack for pyrazolo[4,3-c]pyridine formation.[1]

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the cyclization.

    • Recommendation: Systematically vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, which could be your desired isomer.

  • Purification Strategy: If complete regioselectivity cannot be achieved, an efficient purification method is crucial.

    • Recommendation: Utilize flash column chromatography with a shallow solvent gradient to improve the separation of the isomers. High-performance liquid chromatography (HPLC) may be necessary for challenging separations.

Visualizing Regioisomer Formation:

G Reactants Pyridine Precursor + Pyrazole Precursor Intermediate Common Intermediate Reactants->Intermediate Product_A Pyrazolo[4,3-c]pyridine (Desired Product) Intermediate->Product_A Pathway A (Favored by optimized conditions) Product_B Pyrazolo[3,4-b]pyridine (Side Product) Intermediate->Product_B Pathway B (Competing reaction)

Caption: Competing pathways in pyrazolopyridine synthesis.

Issue 2: Unwanted N-Alkylation of the Pyrazole Ring

Question: During my synthesis or subsequent functionalization of the pyrazolo[4,3-c]pyridine core, I am observing alkylation on both nitrogen atoms of the pyrazole ring. How can I achieve regioselective N-alkylation?

Root Cause Analysis: The two nitrogen atoms of the pyrazole ring (N-1 and N-2) have similar nucleophilicity, making regioselective N-alkylation challenging.[5] The outcome of the alkylation is often a mixture of N-1 and N-2 alkylated isomers and is influenced by steric hindrance from adjacent substituents, the nature of the alkylating agent, the base, and the solvent.[5][6]

Troubleshooting Protocol:

  • Steric Hindrance: The presence of a bulky substituent at a position adjacent to one of the nitrogen atoms can direct the alkylation to the less sterically hindered nitrogen.

    • Recommendation: If possible, design your synthesis to include a bulky group that can be removed later, to direct the initial alkylation.

  • Protecting Groups: The use of a protecting group on one of the nitrogen atoms is a reliable strategy to ensure regioselectivity.

    • Recommendation: Introduce a protecting group, such as a mesyl (Ms) or a (trimethylsilyl)ethoxymethyl (SEM) group, to block one of the nitrogen atoms before proceeding with the alkylation or other functionalization steps.[7][8]

  • Reaction Condition Optimization:

    • Base Selection: The choice of base can influence the regioselectivity. Stronger bases like sodium hydride (NaH) may favor one isomer over another compared to weaker bases like potassium carbonate (K2CO3).

    • Solvent Effects: Polar aprotic solvents like DMSO have been reported to favor N-1 alkylation in some azole systems, while less polar solvents like THF may favor N-2 alkylation. A systematic solvent screen is recommended.

Quantitative Data for N-Alkylation Regioselectivity:

EntryAlkylating AgentBaseSolventN-1:N-2 RatioYield (%)Reference
1Methyl IodideNaHTHF1 : 2.573[Fictional Example]
2Methyl IodideK2CO3DMSO3 : 165[Fictional Example]
3Benzyl BromideNaHTHF1 : 1.881[Fictional Example]
4Benzyl BromideCs2CO3DMF4 : 178[Fictional Example]

Visualizing N-Alkylation Pathways:

G Start Pyrazolo[4,3-c]pyridine Alkylation Alkylation (e.g., R-X, Base) Start->Alkylation Product_N1 N-1 Alkylated Isomer Alkylation->Product_N1 Sterically less hindered Product_N2 N-2 Alkylated Isomer Alkylation->Product_N2 Sterically more hindered

Caption: Regioselective N-alkylation of pyrazolo[4,3-c]pyridines.

Issue 3: Formation of Pyrazolo[4,3-c]pyridine N-oxides

Question: My reaction is producing a significant amount of the corresponding N-oxide of my target pyrazolo[4,3-c]pyridine. What is causing this and how can I prevent it?

Root Cause Analysis: The formation of N-oxides can occur if your synthetic route involves an oxidation step or if oxidizing agents are present as impurities in your starting materials or solvents.[9] Some synthetic strategies for pyrazolopyridines even proceed through an N-oxide intermediate.[1]

Troubleshooting Protocol:

  • Purity of Reagents and Solvents: Ensure that all starting materials and solvents are free from oxidizing impurities.

    • Recommendation: Use freshly distilled solvents and high-purity reagents.

  • Inert Atmosphere: If your reaction is sensitive to air, the presence of oxygen can lead to oxidation.

    • Recommendation: Conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Deoxygenation: If the N-oxide is formed, it can often be deoxygenated in a subsequent step.

    • Recommendation: Treat the reaction mixture or the isolated N-oxide with a reducing agent such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3).

Issue 4: Dimerization of Aminopyrazole Starting Materials

Question: I am using an aminopyrazole as a starting material, and I am observing the formation of a higher molecular weight byproduct, which I suspect is a dimer. How can I avoid this?

Root Cause Analysis: Aminopyrazoles can undergo self-condensation or dimerization, particularly under certain catalytic conditions (e.g., copper-promoted) or at elevated temperatures.[10][11][12][13] This can lead to the formation of pyrazole-fused pyridazines or pyrazines.[10][11][12][13]

Troubleshooting Protocol:

  • Control of Reaction Temperature: Higher temperatures can promote dimerization.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Order of Addition: Adding the aminopyrazole slowly to the reaction mixture containing the other reagents can minimize its concentration and thus reduce the rate of self-condensation.

    • Recommendation: Use a syringe pump for the slow addition of the aminopyrazole solution.

  • Choice of Catalyst: If a metal catalyst is being used, its nature can influence the propensity for dimerization.

    • Recommendation: If dimerization is a significant issue, consider alternative catalysts or a catalyst-free approach if possible.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the pyrazolo[4,3-c]pyridine synthesis is very low. What are the general steps I should take to optimize it?

A1: Low yields can be due to a variety of factors. A systematic approach to optimization is recommended:

  • Purity of Starting Materials: Ensure all your reactants are pure. Impurities can inhibit the reaction or lead to side products.

  • Reaction Conditions: Re-evaluate your reaction temperature, time, and solvent. Running small-scale parallel reactions to screen different conditions can be very effective.

  • Catalyst Activity: If you are using a catalyst, ensure it is active. For solid-supported catalysts, ensure proper preparation and handling.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Optimize your extraction and chromatography methods to minimize these losses.

Q2: I have a nitrile group in my pyrazole precursor. I am concerned about its hydrolysis to an amide or carboxylic acid during the cyclization step. How can I prevent this?

A2: The hydrolysis of nitriles is typically promoted by acidic or basic conditions, especially in the presence of water.

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and an inert atmosphere.

  • Control of pH: If your reaction requires acidic or basic conditions, use the mildest possible reagents and the minimum necessary amount. For example, if a base is needed, a non-nucleophilic organic base might be preferable to an aqueous inorganic base.

  • Temperature: Keep the reaction temperature as low as possible, as higher temperatures can accelerate hydrolysis.

Q3: How can I confirm the correct regiochemistry of my synthesized pyrazolo[4,3-c]pyridine?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) will give you initial structural information. 2D NMR techniques are crucial for confirming regiochemistry.

    • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy can show through-space correlations between protons, which can help determine the spatial relationship of substituents and thus the regiochemistry.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. By observing correlations between specific protons and carbons in the fused ring system, you can definitively assign the structure.

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides the most definitive structural proof.

References

  • Shaaban, M. R., & El-Sayed, R. (2022).
  • Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.
  • Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • BenchChem. (2025). Troubleshooting Poor Yield in Pyrazolo[3,4-b]pyridine Synthesis.
  • Katritzky, A. R., et al. (2004). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Arkivoc, 2004(5), 179-191.
  • Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335.
  • Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • BenchChem. (2025). A Technical Guide to Green Chemistry in N-Alkylpyrazole Synthesis.
  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 795.
  • Estrada-Tejedor, R., & Teixidó, J. (2022).
  • Chai, Y.-X., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381.
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(18), 6837-6844.
  • Matos, J., et al. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • Shaaban, M. R., & El-Sayed, R. (2022).
  • Stanovnik, B., & Svete, J. (2015). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 11, 186-192.
  • Elnagdi, M. H., et al. (2006). Recent developments in aminopyrazole chemistry. Arkivoc, 2006(1), 1-83.
  • Chai, Y.-X., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
  • Chai, Y.-X., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling o.
  • Chai, Y.-X., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
  • Estrada-Tejedor, R., & Teixidó, J. (2022).
  • Katritzky, A. R., et al. (2000). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. The Journal of Organic Chemistry, 65(24), 8077-8081.
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Kumar, V., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(45), 28248-28266.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(53), 34391-34399.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Zarei, M., et al. (2022).
  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.

Sources

Optimization

Technical Support Center: Purification of Chlorinated Pyrazolopyridines

Introduction Chlorinated pyrazolopyridines are a critical class of heterocyclic compounds, forming the scaffold for numerous pharmacologically active agents.[1][2][3] Their synthesis is a key focus in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chlorinated pyrazolopyridines are a critical class of heterocyclic compounds, forming the scaffold for numerous pharmacologically active agents.[1][2][3] Their synthesis is a key focus in medicinal chemistry, but researchers frequently encounter significant challenges during the purification phase. The unique electronic properties conferred by the chlorine atom and the nitrogen-rich heterocyclic system can lead to issues with stability, solubility, and separation from closely related impurities.[4]

This technical support guide, designed for researchers, scientists, and drug development professionals, provides practical, field-proven insights into overcoming these purification hurdles. Drawing from established methodologies and troubleshooting experience, this center offers a series of Q&A-based troubleshooting guides and FAQs to address the specific problems you may encounter in the lab.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and frustrating problems encountered during the purification of chlorinated pyrazolopyridines.

Q1: My column chromatography is giving poor separation between my product and an impurity. What's going wrong?

A1: This is a classic challenge, often stemming from the similar polarity of the desired product and co-eluting byproducts, such as regioisomers or starting materials.[5] Here’s how to troubleshoot:

  • Causality: The separation on a silica or alumina column depends on the differential partitioning of compounds between the stationary phase and the mobile phase. If the polarity of your product and an impurity are too similar, they will travel through the column at nearly the same rate.

  • Solution Strategy:

    • Re-optimize the Mobile Phase with TLC: Thin Layer Chromatography (TLC) is your most powerful tool here. Before running another column, systematically test different solvent systems. A standard starting point is a gradient of hexane and ethyl acetate.[5] If that fails, try substituting ethyl acetate with another solvent of similar polarity, like dichloromethane or a mixture containing a small amount of methanol, which can alter the selectivity of the separation.[6][7]

    • Decrease the Column Load: Overloading the column is a common mistake. A good rule of thumb is to load a sample amount that is 1-5% of the stationary phase's mass.[6] Exceeding this can cause band broadening and loss of resolution.

    • Ensure Proper Column Packing: Uneven column packing creates channels, leading to poor separation.[6] Ensure your silica slurry is homogeneous and well-settled before loading your sample.

    • Consider a Different Stationary Phase: If your compound is basic, it may be interacting too strongly with the acidic silica gel, causing streaking. Try using deactivated silica gel (pre-treated with a base like triethylamine in the eluent, ~0.1-1%) or switching to a less acidic stationary phase like alumina.[6]

Q2: My chlorinated pyrazolopyridine seems to be decomposing on the silica gel column. How can I prevent this?

A2: Halogenated heterocycles can be sensitive to the acidic nature of standard silica gel, leading to degradation during long exposure on a column.

  • Causality: The Lewis acid sites on the surface of silica gel can catalyze the decomposition of sensitive molecules. The chlorine substituent can influence the electron density of the pyrazolopyridine ring system, potentially increasing its susceptibility to acid-catalyzed degradation.

  • Solution Strategy:

    • Assess Stability: First, confirm the instability by spotting your crude material on a silica TLC plate and letting it sit for an hour. If a new spot appears or the original spot diminishes, decomposition is likely occurring.[6]

    • Deactivate the Silica: Add a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), to your mobile phase.[6] This neutralizes the acidic sites on the silica, preventing degradation.

    • Switch to Alumina: Alumina is a less acidic stationary phase and can be a good alternative for acid-sensitive compounds.[6]

    • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to speed up elution or employ flash chromatography with higher pressure.

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.[6]

  • Causality: For crystallization to occur, the molecules must be able to organize themselves into an ordered crystal lattice. If the boiling point of the solvent is higher than the melting point of your compound, the compound will melt before it dissolves and then separate as an oil upon cooling.[6]

  • Solution Strategy:

    • Choose a Lower-Boiling Solvent: Select a solvent in which your compound is soluble at elevated temperatures but has a boiling point lower than your compound's melting point.

    • Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes persistently cloudy.[8] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. Common pairs include ethanol-water or dichloromethane-hexane.[8][9]

    • Reduce the Solution Temperature Slowly: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly before moving it to an ice bath.[8]

Q4: My final product is a yellow or off-white solid, but I expect it to be colorless. How do I remove colored impurities?

A4: Persistent color often indicates the presence of highly conjugated, non-polar impurities or residual metal catalysts from the synthesis (e.g., palladium).[10]

  • Causality: Colored compounds absorb visible light due to extended pi systems. These impurities may be present in very small quantities but can be highly colored.

  • Solution Strategy:

    • Activated Charcoal Treatment: During recrystallization, after your product is fully dissolved in the hot solvent, add a very small amount (e.g., a spatula tip) of activated charcoal.[8] Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper to remove the charcoal, and then allow the filtrate to cool and crystallize.[11] Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.[8]

    • Wash with a Chelating Agent: If you suspect residual palladium or other metal catalysts, try washing the crude product solution with an aqueous solution of a chelating agent like sodium thiosulfate during the work-up.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for recrystallization?

A1: The ideal recrystallization solvent should meet several criteria:

  • It should not react with your compound.

  • It should dissolve your compound poorly at low temperatures but very well at high temperatures.[12]

  • It should dissolve impurities well at all temperatures or not at all.

  • It should have a relatively low boiling point for easy removal from the purified crystals.[12]

A good practice is to test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene) in a test tube, both at room temperature and after gentle heating.

Solvent Polarity Boiling Point (°C) Typical Use Case for Pyrazolopyridines
Ethanol Polar Protic78A common and effective solvent for many pyrazolopyridine derivatives.[8]
Methanol Polar Protic65Similar to ethanol, but its lower boiling point can be advantageous.
Ethyl Acetate Polar Aprotic77Good for compounds of intermediate polarity. Often used with hexane as a co-solvent.
Dichloromethane Polar Aprotic40Useful for dissolving many organics; often paired with a non-polar solvent like hexane for recrystallization.
Toluene Non-polar111Good for less polar compounds, but its high boiling point can be a challenge.
Hexane/Heptane Non-polar69 / 98Typically used as the "poor" solvent in a solvent pair system to induce precipitation.

Q2: I've successfully run my column, but my yield is very low. Where could my product have gone?

A2: Low recovery after chromatography can be due to several factors:

  • Product is Still on the Column: Your mobile phase may not be polar enough to elute your compound. After your initial elution, try flushing the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to see if more product comes off.

  • Irreversible Adsorption/Decomposition: As discussed in the troubleshooting guide, your compound may have irreversibly bound to or decomposed on the silica gel.[6]

  • Inaccurate Fraction Collection: You may have stopped collecting fractions too early or pooled the wrong fractions. Always check your fractions carefully with TLC before combining them.

Q3: How can I separate regioisomers of a chlorinated pyrazolopyridine?

A3: The formation of regioisomers is a common challenge in pyrazolopyridine synthesis.[5] Separating them requires exploiting subtle differences in their physical properties.

  • Flash Column Chromatography: This is the most common method.[5] The key is to find a mobile phase that provides a sufficient difference in retention factors (ΔRf) between the two isomers. This often requires extensive TLC screening with various solvent mixtures.

  • Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent, you may be able to separate them by recrystallization.[5] This is an iterative process of crystallizing, filtering, and then re-crystallizing the mother liquor to isolate both isomers.

Q4: What are the best analytical methods to confirm the purity of my final product?

A4: A combination of methods is necessary to definitively assess purity.[13][]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[13] A well-developed HPLC method can separate the main compound from trace impurities, allowing you to determine purity as a percentage of the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your compound and can often reveal the presence of impurities, even if they are structurally similar.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide an exact mass, further confirming the elemental composition.[7]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting point range.[12]

Visualized Workflows and Protocols

Workflow: Troubleshooting Column Chromatography

This decision tree guides you through diagnosing and solving common purification problems using column chromatography.

G start Start: Poor Separation or Low Yield q1 Is there poor separation between spots on TLC? start->q1 q3 Is there no product eluting from the column? start->q3 q2 Is the product streaking on the TLC plate? q1->q2 No sol1 Optimize Mobile Phase: - Test different solvent ratios - Try a different solvent system (e.g., DCM/MeOH) q1->sol1 Yes q4 Is the yield low after combining pure fractions? q2->q4 No sol2 Address Acidity: - Add 0.1-1% TEA to eluent - Switch to alumina stationary phase q2->sol2 Yes q3->q4 No sol3 Increase Eluent Polarity: - Gradually increase the polar  component of the mobile phase - Flush column with highly polar solvent q3->sol3 Yes sol4 Check for Decomposition: - Spot crude on TLC and wait 1 hr - If new spots form, use a less  acidic system (see sol2) q4->sol4 Yes sol5 Check Column Load: - Ensure sample is 1-5% of  silica mass q4->sol5 No

Caption: Decision tree for troubleshooting common column chromatography issues.

Protocol: Flash Column Chromatography
  • Preparation of the Stationary Phase: Weigh the appropriate amount of silica gel (typically 50-100 times the mass of your crude sample) into a beaker. Create a slurry by adding your initial, least polar mobile phase solvent (e.g., 10% ethyl acetate in hexane).

  • Packing the Column: Secure a glass column vertically. Ensure the stopcock is closed and add a small plug of cotton or glass wool, followed by a thin layer of sand. Pour the silica slurry into the column. Use gentle air pressure to push the excess solvent through, settling the silica into a firm, even bed. Do not let the top of the silica bed run dry.

  • Sample Loading: Dissolve your crude chlorinated pyrazolopyridine in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent like dichloromethane). Pre-adsorb the sample onto a small amount of silica gel by adding silica to the solution and evaporating the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top of your sample.

  • Elution: Carefully add your mobile phase to the column. Begin eluting with the starting non-polar solvent system, applying pressure to achieve a steady flow.

  • Gradient Elution: Systematically and gradually increase the polarity of the mobile phase (e.g., from 10% to 20% to 30% ethyl acetate in hexane) to elute compounds of increasing polarity.[5]

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Protocol: Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring until the solid completely dissolves.[12] Add more solvent in small portions if needed to achieve full dissolution at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[8]

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8] If no crystals form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[8][12]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing and Drying: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. Allow the crystals to dry completely under vacuum or in a desiccator.

References

  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolium-Based Compounds.
  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2010). ChemInform.
  • Szychowski, J., Leś, A., & Bretner, M. (2019). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 24(15), 2793.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolidine-3,5-dione Derivatives.
  • Karamani, I., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Pharmaceuticals, 14(8), 754.
  • BenchChem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. (2016).
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich. (n.d.).
  • Professor Dave Explains. (2020).
  • Wikipedia. (n.d.).
  • Jeon, J., & Li, W. (2020).
  • Candish, L., et al. (2021). Visible light-induced halogen-atom transfer by N-heterocyclic carbene-ligated boryl radicals for diastereoselective C(sp3)–C(sp2) bond formation. Chemical Science, 12(34), 11494–11500.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Zhang, Y., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. International Journal of Molecular Sciences, 24(13), 10816.
  • BOC Sciences. (n.d.).
  • Reddit. (2022).
  • National Center for Biotechnology Information. (n.d.).
  • Ding, S., et al. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water.
  • Google Patents. (n.d.).
  • Barletta, F., et al. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight.
  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins.
  • Reddy, G. J., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 6, 110.
  • Al-Ostath, A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 34(8), 102291.
  • Quiroga, J., & Insuasty, B. (2020).
  • Silva, L. B., et al. (2021). Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants.
  • Zhang, D., et al. (2018). Occurrence and Stability of Chlorophenylacetonitriles: A New Class of Nitrogenous Aromatic DBPs in Chlorinated and Chloraminated Drinking Waters. Environmental Science & Technology, 52(12), 6838-6847.

Sources

Troubleshooting

Gemini Technical Support Center: Pyrazolo[4,3-c]pyridine Functionalization

Welcome to the dedicated support center for researchers navigating the complexities of pyrazolo[4,3-c]pyridine functionalization. This bicyclic heteroaromatic scaffold is a cornerstone of many pharmacologically active mo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers navigating the complexities of pyrazolo[4,3-c]pyridine functionalization. This bicyclic heteroaromatic scaffold is a cornerstone of many pharmacologically active molecules, yet its inherent electronic properties present significant synthetic challenges. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Understanding the Core Reactivity of Pyrazolo[4,3-c]pyridine

FAQ 1: Why is the pyrazolo[4,3-c]pyridine core so unreactive towards common functionalization methods?

The low reactivity of the pyrazolo[4,3-c]pyridine system stems from its electronic nature. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is compounded by the fused electron-withdrawing pyrazole ring, which further deactivates the entire bicyclic system towards electrophilic aromatic substitution. Consequently, classical reactions like Friedel-Crafts alkylation or acylation are generally not feasible.

Furthermore, the lone pair on the pyridine nitrogen can be protonated or coordinate to Lewis acids, which further deactivates the ring system and can lead to catalyst poisoning in metal-catalyzed reactions. This makes direct C-H functionalization and cross-coupling reactions particularly challenging, requiring carefully optimized conditions.

Logical Workflow: Initial Assessment of Reactivity

A Pyrazolo[4,3-c]pyridine Core B Electron-deficient Pyridine Ring A->B C Electron-withdrawing Pyrazole Ring A->C D Overall Low Reactivity B->D C->D E Challenges: - Poor Electrophilic Substitution - Catalyst Poisoning - Difficult C-H Activation D->E

Caption: Core electronic factors contributing to low reactivity.

Part 2: Troubleshooting Guide for Key Functionalization Reactions

This section addresses common issues encountered during the functionalization of the pyrazolo[4,3-c]pyridine scaffold. Each subsection provides a troubleshooting guide in a question-and-answer format, followed by a detailed, field-proven protocol.

Halogenation: Your Gateway to Cross-Coupling

Issue: Poor yield or lack of regioselectivity during bromination/iodination.

  • Question 1: I'm trying to brominate my N-protected pyrazolo[4,3-c]pyridine with NBS, but I'm getting a complex mixture of products or no reaction. What's going wrong?

    Answer: The pyrazolo[4,3-c]pyridine core is deactivated, so standard NBS conditions may be insufficient. The regioselectivity is also highly dependent on the position of protecting groups and the reaction conditions. The C7 position is often the most kinetically favorable site for electrophilic halogenation due to some electronic relief from the pyrazole ring, but over-halogenation or reaction at other positions can occur if the conditions are too harsh or not selective enough.

    Troubleshooting Steps:

    • Solvent Choice: Switch to a more polar, non-coordinating solvent like dichloroethane or acetonitrile. Avoid solvents that can react with the halogenating agent.

    • Temperature Control: Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature. This can help control the reaction rate and improve selectivity.

    • Activating Additives: The addition of a catalytic amount of a strong acid, like trifluoroacetic acid, can sometimes promote the reaction by activating the halogenating agent. However, be cautious as this can also further deactivate the substrate.

    • Choice of Halogenating Agent: For iodination, N-iodosuccinimide (NIS) in the presence of a silver salt (e.g., silver triflate) can be more effective than I2, as the silver salt acts as a halide scavenger and activates the NIS.

  • Question 2: How can I ensure regioselective halogenation at a specific position?

    Answer: Achieving high regioselectivity often requires a multi-step approach. If direct halogenation is not selective, consider a directed ortho-metalation (DoM) strategy. This involves introducing a directing group (e.g., pivaloyl) onto one of the nitrogen atoms, which can then direct a metalating agent (like LDA or n-BuLi) to an adjacent carbon. The resulting lithiated species can then be quenched with an electrophilic halogen source (e.g., I2 or C2Cl6).

Palladium-Catalyzed Cross-Coupling Reactions

Issue: Low to no conversion in Suzuki-Miyaura or Buchwald-Hartwig reactions.

  • Question 1: My Suzuki coupling on a 7-bromo-pyrazolo[4,3-c]pyridine is failing. I've tried standard Pd(PPh3)4 conditions with no success. What should I try next?

    Answer: The low reactivity of the C-Br bond, coupled with the potential for the heterocyclic nitrogens to coordinate to and inhibit the palladium catalyst, is the most likely cause of failure. Standard catalysts like Pd(PPh3)4 are often not active enough for this electron-deficient system. You need to move to more electron-rich, sterically hindered phosphine ligands that promote the crucial reductive elimination step and stabilize the active catalytic species.

    Troubleshooting Workflow: Optimizing Suzuki-Miyaura Coupling

    Start Low Conversion in Suzuki Coupling Catalyst Switch to modern Pd catalyst/ligand system (e.g., Pd(OAc)2/SPhos or XPhos) Start->Catalyst Base Use a stronger, non-nucleophilic base (e.g., Cs2CO3 or K3PO4) Catalyst->Base Solvent Employ a polar, aprotic solvent mixture (e.g., Dioxane/H2O or Toluene/H2O) Base->Solvent Temp Increase reaction temperature (e.g., 80-110 °C) Solvent->Temp Result Improved Yield Temp->Result

    Caption: A systematic approach to troubleshooting Suzuki coupling reactions.

    Detailed Protocol: Optimized Suzuki-Miyaura Coupling

    • Reagent Preparation: In a flame-dried Schlenk tube, add the 7-bromo-pyrazolo[4,3-c]pyridine (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and cesium carbonate (Cs2CO3, 2.0-3.0 equiv).

    • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). The choice of ligand is critical; bulky, electron-rich ligands are often necessary to facilitate the reaction on these hindered, electron-poor substrates.

    • Solvent Degassing: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

    • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

    Data Comparison: Catalyst Systems for Challenging Couplings

Catalyst SystemLigand TypeTypical Loading (mol%)Key Advantage
Pd(PPh3)4Monodentate Phosphine5-10Standard, but often ineffective for this scaffold
Pd(OAc)2 / SPhosBuchwald Ligand2-5High activity for hindered substrates
PdCl2(dppf)Ferrocene-based3-5Good for a range of boronic acids
PEPPSI-IPrN-Heterocyclic Carbene2-4Highly active and thermally stable
  • Question 2: I'm attempting a Buchwald-Hartwig amination and observing significant decomposition of my starting material. What could be the cause?

    Answer: The combination of a strong base (like NaOtBu or LHMDS) and high temperatures required for Buchwald-Hartwig amination can lead to side reactions or decomposition of the sensitive pyrazolo[4,3-c]pyridine core. The choice of base and ligand is paramount to ensure the catalytic cycle proceeds faster than any degradation pathways.

    Troubleshooting Steps:

    • Base Selection: Switch to a milder base. While NaOtBu is common, K3PO4 or Cs2CO3 can be effective with the right ligand and may prevent decomposition.

    • Ligand Choice: Use a highly active ligand like BrettPhos or RuPhos, which can enable the reaction to proceed at lower temperatures.

    • Temperature: Screen lower reaction temperatures (e.g., 70-90 °C). The use of a more active catalyst system should compensate for the lower thermal energy.

Direct C-H Functionalization

Issue: Inability to achieve C-H activation or poor regioselectivity.

  • Question: I want to perform a direct arylation on the pyrazolo[4,3-c]pyridine core to avoid pre-functionalization, but I'm not getting any product. Is this feasible?

    Answer: Yes, direct C-H functionalization is a powerful but challenging strategy for this scaffold. The inherent low reactivity and multiple potential reaction sites make it difficult. Success typically relies on two main approaches:

    • Directed C-H Activation: Installing a directing group on the pyrazole nitrogen (e.g., a picolinamide) can direct a palladium catalyst to a specific C-H bond, usually at the C7 position. This is a highly effective method for controlling regioselectivity.

    • Minisci-type Reactions: For introducing alkyl or acyl groups, radical-based Minisci reactions can be effective. These reactions proceed via a different mechanism that is often more tolerant of the electron-deficient nature of the ring. The reaction typically occurs at the most electron-deficient positions, which are often C4 and C7.

    Detailed Protocol: Directed C-H Arylation (Conceptual)

    • Substrate Synthesis: Prepare the N-picolinamide-protected pyrazolo[4,3-c]pyridine.

    • Reaction Setup: In a sealed tube, combine the substrate (1.0 equiv), aryl halide (2.0-3.0 equiv), Pd(OAc)2 (5-10 mol%), and a suitable ligand or additive (e.g., Ag2CO3 as an oxidant).

    • Solvent and Conditions: Use a high-boiling point solvent like trifluorotoluene or mesitylene and heat to 120-150 °C. These reactions often require harsh conditions to proceed.

    • Work-up and Deprotection: After the reaction, purify the coupled product and then cleave the picolinamide directing group under appropriate conditions (e.g., basic hydrolysis).

References

  • The Chemistry of Pyrazolopyridines. Chemical Reviews. [Link]

  • Recent Advances in the Synthesis of Pyrazolo[4,3-c]pyridines. Molecules. [Link]

  • Regioselective Halogenation of Pyrazolo[4,3-c]pyridines. Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in Heterocyclic Chemistry. Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig Amination. Organic Reactions. [Link]

  • Recent applications of Buchwald-Hartwig amination in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Minisci Reaction: From Stoichiometric to Catalytic Conditions. Angewandte Chemie International Edition. [Link]

Optimization

"regioselectivity problems in pyrazolo[3,4-b]pyridine synthesis"

Welcome to the technical support center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, with a particular focus on the critical issue of regioselectivity. Our goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity problems in pyrazolo[3,4-b]pyridine synthesis?

A1: The most common source of regioselectivity issues arises during the cyclocondensation reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound (or a functional equivalent like an α,β-unsaturated ketone). This reaction, a variation of the Friedländer annulation, involves the formation of a pyridine ring fused to the pyrazole core. If the two electrophilic centers (the carbonyl groups) of the dicarbonyl compound are not electronically or sterically equivalent, the initial nucleophilic attack by the exocyclic amino group of the pyrazole can occur at either carbonyl group. This leads to two different cyclization pathways and results in a mixture of two distinct regioisomeric products.[1]

Q2: What are the different types of regioisomers I might encounter?

A2: You can encounter two main types of isomerism:

  • Pyridine Ring Substitution Isomerism: This is the most frequent challenge. When using an unsymmetrical dicarbonyl compound like 1-phenyl-1,3-butanedione with a 5-aminopyrazole, you can form either a 4-methyl-6-phenyl or a 4-phenyl-6-methyl pyrazolo[3,4-b]pyridine. The ratio of these isomers is highly dependent on reaction conditions.

  • N-H Tautomerism/Isomerism (1H- vs. 2H-): Pyrazolo[3,4-b]pyridines can exist as 1H- or 2H- tautomers if the pyrazole nitrogen is unsubstituted.[1][2] However, theoretical calculations and experimental evidence overwhelmingly show that the 1H-tautomer is significantly more stable (by approximately 9 kcal/mol) due to greater aromatic stabilization.[1] Consequently, the 1H-isomer is the major, often exclusive, product. Regioselective synthesis of the less stable 2H-isomer typically requires starting with a pre-functionalized N2-substituted pyrazole.[1]

Q3: How do reaction conditions like pH (acid vs. base catalysis) affect regioselectivity?

A3: The pH of the reaction medium plays a crucial role in controlling the regiochemical outcome by modulating the reactivity of both the nucleophile and the electrophile.

  • Acid Catalysis: In the presence of an acid (e.g., acetic acid, p-TsOH), the carbonyl groups of the 1,3-dicarbonyl compound are protonated, increasing their electrophilicity. The regioselectivity is then often governed by the inherent electronic properties of the dicarbonyl compound. The more electrophilic carbonyl carbon will be preferentially attacked. For example, in benzoylacetone, the benzoyl carbonyl is generally more electrophilic than the acetyl carbonyl, favoring attack at that position.

  • Base Catalysis: Under basic conditions, the mechanism can be different. A base can promote the formation of an enolate from the dicarbonyl compound. The reaction may then proceed through a different pathway where the aminopyrazole attacks the β-carbon of the corresponding α,β-unsaturated ketone formed in situ. The regioselectivity will be dictated by the stability of the intermediate enamines.

Q4: Is microwave-assisted synthesis a good strategy to improve regioselectivity?

A4: Microwave (MW) irradiation is an effective tool for accelerating the synthesis of pyrazolo[3,4-b]pyridines, often leading to dramatically reduced reaction times and improved yields.[3][4][5] While it doesn't inherently solve all regioselectivity problems, the rapid and uniform heating can sometimes favor the kinetically controlled product, which may differ from the product obtained under prolonged conventional heating (thermodynamic control). In some cases, this can lead to improved regioselectivity.[6] However, this is system-dependent and must be evaluated on a case-by-case basis. The primary benefits of MW synthesis are speed and efficiency.[3][7]

Troubleshooting Guides

Problem 1: My reaction yields a mixture of regioisomers when using an unsymmetrical 1,3-diketone.

Symptoms:

  • NMR spectra show duplicate sets of signals for the pyrazolopyridine core.

  • LC-MS analysis reveals two products with the same mass.

  • Difficulty in purifying the desired product.

Root Cause Analysis: This is the classic regioselectivity problem. The nucleophilic 5-amino group of the pyrazole is reacting with both carbonyls of your diketone, leading to two distinct products. The relative electrophilicity of the two carbonyl groups is not sufficiently different under your current reaction conditions to favor one pathway.[1]

Workflow for Troubleshooting Regioisomer Formation

G cluster_0 Strategy 1: Enhance Electronic Differentiation cluster_1 Strategy 2: Change Synthetic Approach start Problem: Regioisomeric Mixture cond1 Are the electronic differences between R1 and R2 carbonyls large? (e.g., Aryl vs. Alkyl) start->cond1 step1a Increase Steric Hindrance Introduce a bulky group near one carbonyl. cond1->step1a No step1b Modify Reaction Conditions - Use a Lewis acid catalyst (e.g., ZrCl4, Sc(OTf)3)  to selectively activate one carbonyl. - Lower the reaction temperature. cond1->step1b Yes, but still a mixture step1a->step1b step2a Use a Pre-functionalized Synthon React aminopyrazole with an enaminone or an α,β-alkynyl aldehyde where the regiochemistry is pre-determined. step1b->step2a Fails end Achieved Regioselective Synthesis step1b->end Success step2b Multi-Component Reaction (MCR) Employ an MCR that favors a specific regiochemical pathway. step2a->step2b step2b->end Success

Caption: Troubleshooting workflow for regioisomer formation.

Solution Pathways:

Pathway A: Modifying Reaction Conditions to Exploit Electronic Differences

The core principle here is to amplify the subtle electronic differences between the two carbonyl groups.

  • Rationale: Lewis acids can coordinate preferentially to one carbonyl group, making it significantly more electrophilic and directing the nucleophilic attack. Lowering the temperature often increases the selectivity of reactions by favoring the pathway with the lower activation energy.

  • Protocol Example (Lewis Acid Catalysis):

    • To a solution of 5-amino-1-phenylpyrazole (1.0 mmol) and the unsymmetrical 1,3-diketone (1.1 mmol) in a suitable solvent (e.g., EtOH/DMF 1:1, 5 mL), add a Lewis acid catalyst such as ZrCl₄ (10 mol%).[8]

    • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

    • Analyze the product ratio by ¹H NMR.

Pathway B: Switching to a Regiochemically "Locked" Synthon

If modifying conditions fails, the most robust solution is to use a starting material where the ambiguity is removed.

  • Rationale: Using synthons like α,β-alkynyl aldehydes or enaminones forces the cyclization to proceed in a single, predetermined direction. For instance, in the reaction with an alkynyl aldehyde, the initial Michael addition of the amino group to the alkyne and subsequent cyclization onto the aldehyde carbonyl dictates the final substitution pattern.[9]

  • Protocol Example (using an Alkynyl Aldehyde): [9]

    • Dissolve the 5-aminopyrazole (1.0 mmol) and the α,β-alkynyl aldehyde (1.2 mmol) in 1,2-dichloroethane (DCE, 5 mL).

    • Add a silver catalyst like AgOTf (5 mol%).

    • Heat the reaction at 80 °C for 12-24 hours, monitoring by TLC.

    • After cooling, filter the reaction mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the single regioisomer.

Table 1: Comparison of Strategies for Controlling Regioselectivity

StrategyPrincipleTypical ConditionsProsCons
Lewis Acid Catalysis Enhance electrophilicity of one carbonylZrCl₄, Sc(OTf)₃, in EtOH or DMFSimple modification of existing protocolMay not be universally effective; requires screening of catalysts.
Lower Temperature Favor kinetic product0 °C to room temperatureEasy to implementMay lead to very long reaction times or low conversion.
Alkynyl Aldehyde Pre-determined regiochemistryAgOTf or I₂ catalyst in DCEExcellent, often complete, regioselectivity.[9]Requires synthesis of the specific alkynyl aldehyde synthon.
Enaminone Synthon Pre-determined regiochemistryAcid catalysis (e.g., AcOH)High regioselectivityRequires synthesis of the enaminone.
Problem 2: The reaction is sluggish, gives low yields, or fails completely.

Symptoms:

  • TLC/LC-MS analysis shows mostly unreacted starting material even after prolonged reaction time.

  • Formation of multiple side products and decomposition.

Root Cause Analysis: This issue often points to insufficient activation of the reactants or a mismatch in reaction conditions for the specific substrates being used. The nucleophilicity of the 5-aminopyrazole might be suppressed by electron-withdrawing groups, or the electrophilicity of the dicarbonyl compound may be too low.

Mechanism of Cyclocondensation and Points of Failure

G cluster_0 Reaction Pathway cluster_1 Potential Failure Points A 5-Aminopyrazole + 1,3-Diketone B Step 1: Nucleophilic Attack (Condensation) A->B C Imine/Enamine Intermediate B->C fail1 Failure Point: - Low nucleophilicity of Amine - Low electrophilicity of Carbonyl - Steric hindrance B->fail1 D Step 2: Intramolecular Cyclization C->D E Dehydrated Intermediate D->E fail2 Failure Point: - Unfavorable ring closure kinetics - Intermediate decomposition D->fail2 F Step 3: Dehydration (Aromatization) E->F G Pyrazolo[3,4-b]pyridine F->G fail3 Failure Point: - Difficult water elimination - Requires strong acid/heat F->fail3

Caption: Key steps and potential failure points in the synthesis.

Solution Pathways:
  • Increase Reaction Temperature & Switch to Microwave Irradiation:

    • Rationale: Many of these cyclocondensations require significant thermal energy to overcome the activation barrier, particularly for the final dehydration step. Microwave heating provides rapid, efficient, and uniform energy transfer, often succeeding where conventional heating fails.[3][6]

    • Protocol Example (Microwave Synthesis): [3]

      • In a 10 mL microwave vial, combine the 5-aminopyrazole (1 mmol), the dicarbonyl compound (1.1 mmol), and a catalyst (e.g., 2-3 drops of acetic acid or piperidine) in a high-boiling solvent like ethanol or DMF (3 mL).

      • Seal the vial and place it in the microwave reactor.

      • Irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes. Monitor pressure to ensure it stays within safe limits.

      • After cooling, work up the reaction as per standard procedures.

  • Employ a More Effective Catalyst:

    • Rationale: If simple acid or base catalysis is insufficient, stronger activators are needed. For multicomponent reactions (MCRs), which combine starting materials in one pot, catalysts are essential for orchestrating the sequence of bond formations.[10][11]

    • Catalyst Selection Table:

Catalyst TypeExamplesBest ForMechanism of Action
Brønsted Acid Acetic Acid, p-TsOHSimple condensationsProtonates carbonyl, increasing electrophilicity.
Lewis Acid ZrCl₄, Cu(acac)₂, Nd(NO₃)₃Unreactive carbonylsCoordinates to carbonyl oxygen, strongly increasing electrophilicity.[8][12]
Nanocatalyst Fe₃O₄@MIL-101(Cr)MCRs, Green ChemistryProvides a high surface area and active sites to facilitate multiple steps.[10][11]
Base Piperidine, TEAKnoevenagel-type condensationsPromotes enolate/enamine formation.
  • Consider a Multicomponent Reaction (MCR) Approach:

    • Rationale: MCRs can be more efficient than stepwise synthesis. A common MCR for this scaffold involves an aminopyrazole, an aldehyde, and an active methylene compound (like ethyl cyanoacetate). This approach builds the pyridine ring in situ and can be highly effective under microwave irradiation.[3][4]

    • Protocol Example (MCR under MW): [3]

      • In a microwave vial, mix the aminopyrazole (1 mmol), an aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1 mmol).

      • Add TEA (0.5 eq) and water (4 mL) as the solvent.

      • Irradiate in a microwave reactor at 40°C for 20 minutes.

      • The product often precipitates upon cooling and can be isolated by simple filtration.

References
  • Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed, 35408636. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Díaz-Ortiz, Á., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569-1577. [Link]

  • Tsoleridis, C. A., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 26(11), 3326. [Link]

  • Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Patil, S. A., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-6. [Link]

  • Kaval, I. V., et al. (2020). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLO[3,4-b]PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]

  • Wallace, J. M., et al. (2012). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Organic & Biomolecular Chemistry, 10(3), 573-579. [Link]

  • Patil, S. A., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. R Discovery. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Maleki, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. ResearchGate. [Link]

  • Maleki, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14145. [Link]

  • University of the Republic, Uruguay. (2023). Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. MDPI. [Link]

  • El-Metwaly, A. M., et al. (2022). Synthesis of substituted pyrazolo[3,4-b]pyridine. ResearchGate. [Link]

  • Kavitha, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. [Link]

  • Karon, K., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 1089. [Link]

  • Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35059-35066. [Link]

  • Cikotiene, I., et al. (2007). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical advice to overcome common challenges encountered during their experiments. This resource is structured in a question-and-answer format to directly address specific issues and provide clear, actionable solutions grounded in mechanistic principles.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you might be facing with your Suzuki coupling reaction. Each answer explains the underlying chemical reasoning to help you make informed decisions for optimizing your specific system.

Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?

Low or no conversion in a Suzuki coupling reaction is a common issue that can stem from several factors, primarily related to the catalyst's activity and the reaction conditions.

A1: Key Troubleshooting Steps for Low Conversion

  • Inactive Catalyst: The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it needs to be reduced in situ to Pd(0). This reduction can sometimes be inefficient.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2][3] Alternatively, modern precatalysts that readily generate the active Pd(0) species under the reaction conditions can be highly effective.[4] Ensure your catalyst and ligands have not degraded due to prolonged storage or exposure to air and moisture. The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition.[1]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the organic halide to the Pd(0) center, is often the rate-determining step.[5] The reactivity of the halide is crucial, with the general trend being I > Br > OTf > Cl > F.[5]

    • Causality: Electron-rich organic halides or sterically hindered substrates can undergo oxidative addition slowly. Aryl chlorides, in particular, can be challenging substrates.[6]

    • Solution:

      • Switch to a More Active Halide: If possible, using an aryl bromide or iodide instead of a chloride can significantly increase the reaction rate.[6]

      • Employ Electron-Rich Ligands: Ligands play a critical role in modulating the electron density and steric environment of the palladium center. Electron-rich and bulky phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can accelerate the oxidative addition of less reactive halides like aryl chlorides.[5][6] N-heterocyclic carbenes (NHCs) are also highly effective ligands for this purpose.[2]

  • Improper Base Selection: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[2][5] The base activates the boronic acid by forming a more nucleophilic boronate species.[2]

    • Solution: The choice of base is often interdependent on the solvent and substrates.

      • Aqueous Conditions: For many standard Suzuki couplings, aqueous solutions of inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[1]

      • Anhydrous Conditions: If your substrates are sensitive to water, or if protodeborylation is a problem, using an anhydrous base like K₃PO₄ in a non-aqueous solvent system can be beneficial.[4] Interestingly, even "anhydrous" couplings with K₃PO₄ may require a small amount of water to proceed efficiently.[7] For base-sensitive functional groups, a milder base like KF can be used.[2]

  • Solubility Issues: Poor solubility of any of the reactants (organic halide, boronic acid, or catalyst) in the chosen solvent can severely hinder the reaction rate.[3]

    • Solution: Screen a range of solvents to find one that effectively dissolves all components at the reaction temperature. Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[1] A mixture of solvents, such as toluene/water or dioxane/water, is often used to dissolve both the organic substrates and the inorganic base.[1]

  • Insufficient Degassing: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.[1]

    • Solution: Thoroughly degas the reaction mixture before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.

When faced with a low-yielding Suzuki coupling, a systematic screening of reaction parameters is often the most effective approach. High-throughput experimentation (HTE) kits are commercially available for this purpose.

  • Setup: In an array of reaction vials, dispense the organic halide and boronic acid.

  • Variable Addition: To each vial, add a different combination of catalyst, ligand, base, and solvent. A typical screen might include 2-3 different catalysts, 4-6 different ligands, 2-3 different bases, and 2-3 different solvent systems.

  • Degassing: Thoroughly degas the entire reaction block.

  • Reaction: Heat the reaction block to the desired temperature and stir for a set period (e.g., 12-24 hours).

  • Analysis: After the reaction is complete, quench the reactions and analyze the product formation in each vial using techniques like LC-MS or GC-MS to identify the optimal conditions.

Q2: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?

The formation of byproducts can complicate purification and reduce the yield of the desired product. Understanding the common side reactions is key to mitigating them.

A2: Common Side Reactions and Mitigation Strategies

  • Protodeborylation: This is the cleavage of the C-B bond of the organoboronic acid, replacing the boronic acid group with a hydrogen atom.[1] This is particularly problematic with heteroaryl boronic acids.[1]

    • Causality: Protodeborylation can be catalyzed by trace metals or occur under acidic or basic conditions, often accelerated by water.

    • Solution:

      • Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborates are generally more stable to protodeborylation than the corresponding boronic acids.[6] MIDA (N-methyliminodiacetic acid) boronates are another class of highly stable organoboron reagents.[6]

      • Anhydrous Conditions: Running the reaction under anhydrous conditions with a base like K₃PO₄ can suppress this side reaction.[4]

      • Control Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of boronic acid decomposition.

  • Homocoupling (Glaser Coupling): This side reaction involves the coupling of two molecules of the organoboronic acid to form a symmetrical biaryl byproduct.[1]

    • Causality: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or if a Pd(II) precatalyst is used without efficient reduction to Pd(0).[1]

    • Solution:

      • Thorough Degassing: Rigorous exclusion of oxygen is crucial.[4]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst can minimize the amount of Pd(II) present at the beginning of the reaction.

      • Ligand Choice: Bulky ligands can disfavor the formation of the intermediates required for homocoupling.[4]

  • Dehalogenation: In this process, the halide on the organic halide starting material is replaced by a hydrogen atom.

    • Causality: Dehalogenation can occur via a competing reaction pathway where a palladium-hydride species is formed, which then reductively eliminates with the organic halide.[1]

    • Solution: The source of the hydride can be solvent, base, or other reagents. Ensuring the purity of all reaction components is important.

  • β-Hydride Elimination: This is a potential side reaction when using alkylboron reagents that have a hydrogen atom on the carbon atom beta to the boron.[1]

    • Causality: The palladium-alkyl intermediate can undergo β-hydride elimination to form an alkene and a palladium-hydride species.

    • Solution:

      • Use Bulky Ligands: Bulky ligands can promote reductive elimination over β-hydride elimination.[4]

      • Faster Reductive Elimination: Choose reaction conditions (ligand, solvent) that accelerate the desired reductive elimination step.

The following diagram illustrates the main catalytic cycle and the points at which common side reactions can occur.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Decomposition Catalyst Decomposition (Pd Black) Pd0->Decomposition PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd R2BY2 R²-B(OR)₂⁻ R2BY2->Transmetal Homocoupling R²-R² (Homocoupling) R2BY2->Homocoupling Base Base BoronicAcid R²-B(OH)₂ Base->BoronicAcid BoronicAcid->R2BY2 Protodeborylation R²-H (Protodeborylation) BoronicAcid->Protodeborylation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.

Frequently Asked Questions (FAQs)

This section addresses some of the more general but crucial questions regarding the practical aspects of running Suzuki coupling reactions.

Q3: How do I choose the right ligand for my reaction?

A3: The ligand is arguably one of the most critical components for a successful Suzuki coupling. Its choice depends heavily on the nature of your substrates.

  • For Unreactive Halides (e.g., Aryl Chlorides): You need a ligand that promotes the slow oxidative addition step. Highly electron-rich and bulky monodentate phosphine ligands are the state-of-the-art. Examples include trialkylphosphines like P(t-Bu)₃ and P(Cy)₃, and the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[5][6] N-heterocyclic carbenes (NHCs) are also excellent choices for challenging couplings.[2]

  • For Sterically Hindered Substrates: Bulky ligands are also beneficial here as they can promote the final reductive elimination step to release the sterically congested product.

  • For General-Purpose Couplings: For more reactive halides (bromides and iodides) with simple aryl or vinyl boronic acids, traditional phosphine ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be effective.[5]

Ligand TypeExamplesKey CharacteristicsTypical Applications
Monodentate Phosphines PPh₃, P(t-Bu)₃, PCy₃Simple, commercially available. Bulk and electron-donating ability can be tuned.PPh₃ for simple couplings; bulky alkylphosphines for more challenging substrates.
Biaryl Phosphines XPhos, SPhos, RuPhosHighly electron-rich and bulky.Activating unreactive aryl chlorides and sterically hindered substrates.[5]
Bidentate Phosphines dppf, XantPhosCan chelate to the metal center, influencing stability and reactivity.General couplings, can sometimes prevent catalyst decomposition.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, often more stable than phosphines.Activating unreactive substrates, particularly aryl chlorides.[2]
Q4: What is the best way to monitor the progress of my Suzuki reaction?

A4: Monitoring your reaction is crucial to determine the optimal reaction time and to identify any issues early on.

  • Thin-Layer Chromatography (TLC): TLC is a quick, easy, and inexpensive method for qualitative reaction monitoring.[8] By spotting the reaction mixture alongside your starting materials, you can visually track the consumption of the limiting reagent and the formation of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative analysis, GC and HPLC are the preferred methods. By taking small aliquots from the reaction mixture at different time points, you can accurately determine the conversion to product and identify the formation of any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used for reaction monitoring, especially if the signals of the starting materials and product are well-resolved.[9] This can provide both qualitative and quantitative information about the reaction progress.

Q5: My reaction works well on a small scale, but I'm having trouble scaling it up. What should I consider?

A5: Scale-up of Suzuki coupling reactions can present several challenges.[10]

  • Mass and Heat Transfer: In larger reaction vessels, inefficient stirring can lead to poor mixing of the reagents, especially in biphasic systems. This can result in localized "hot spots" and inconsistent reaction rates. Ensure you have adequate agitation.

  • Degassing: Degassing a large volume of solvent is more challenging than on a small scale. Ensure your degassing procedure is robust and effective for the larger volume.

  • Exotherms: While many Suzuki couplings are not strongly exothermic, it is important to monitor the internal temperature during the reaction, especially during the initial heating phase.

  • Reagent Addition: For large-scale reactions, it may be beneficial to add reagents in a controlled manner, for example, by adding the base as a solution over a period of time.

  • Work-up and Purification: The work-up procedure may need to be adapted for larger scales. For example, filtration to remove the palladium catalyst may be slower, and extraction efficiency can differ. Developing a robust purification strategy, such as crystallization, is often necessary for large-scale synthesis.[11]

This flowchart provides a logical sequence of steps to troubleshoot a problematic Suzuki coupling reaction.

Troubleshooting_Flowchart Start Problem: Low Yield or No Reaction Check_Catalyst Is the catalyst active? (Pd(0) vs Pd(II), age, decomposition) Start->Check_Catalyst Check_Halide Is the organic halide reactive enough? (I > Br > OTf > Cl) Check_Catalyst->Check_Halide Yes Sol_Catalyst Use Pd(0) source or efficient precatalyst. Use fresh catalyst/ligand. Check_Catalyst->Sol_Catalyst No Check_Base Is the base appropriate for the solvent and substrate? Check_Halide->Check_Base Yes Sol_Halide Switch to more reactive halide (Br or I). Use electron-rich, bulky ligand (e.g., XPhos). Check_Halide->Sol_Halide No Check_Solubility Are all components soluble? Check_Base->Check_Solubility Yes Sol_Base Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Consider anhydrous vs. aqueous conditions. Check_Base->Sol_Base No Check_Degassing Was the reaction thoroughly degassed? Check_Solubility->Check_Degassing Yes Sol_Solubility Screen solvents (Toluene, Dioxane, THF, DMF). Use co-solvent (e.g., water). Check_Solubility->Sol_Solubility No End Reaction Optimized Check_Degassing->End Yes Sol_Degassing Degas solvent and reaction mixture with inert gas (Ar or N₂). Check_Degassing->Sol_Degassing No Sol_Catalyst->Check_Catalyst Sol_Halide->Check_Halide Sol_Base->Check_Base Sol_Solubility->Check_Solubility Sol_Degassing->Check_Degassing

Caption: A decision-making flowchart for troubleshooting Suzuki coupling reactions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. (n.d.). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • SUZUKI REACTION MONITORING - Advion. (n.d.). Retrieved from [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Publications. (2025). Retrieved from [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018). Retrieved from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. (2025). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Isomerization of Pyrazolopyrimidines to Pyrazolopyridines

Welcome to the technical support center for the synthetic transformation of pyrazolopyrimidine scaffolds into their pyrazolopyridine isomers. This guide is designed for researchers, medicinal chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic transformation of pyrazolopyrimidine scaffolds into their pyrazolopyridine isomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this powerful rearrangement. Pyrazolopyridines are privileged scaffolds in medicinal chemistry, found in therapeutic agents like the anxiolytic drug tracazolate and the antihypertensive riociguat.[1] Mastering their synthesis via isomerization is a key strategy for novel compound discovery.

This document moves beyond simple protocols to explain the underlying mechanisms and provide robust troubleshooting strategies for common experimental challenges.

Section 1: Frequently Asked Questions - The "Why" Behind the Reaction

This section addresses the fundamental principles governing the isomerization, providing the theoretical framework necessary for effective troubleshooting.

Q1: What is the core chemical transformation occurring during the isomerization of a pyrazolopyrimidine to a pyrazolopyridine?

A1: This transformation is a skeletal rearrangement where the pyrimidine ring of the starting material contracts and rearranges into a more thermodynamically stable pyridine ring. This is not a simple isomerization; it involves the cleavage and formation of covalent bonds. The two primary mechanisms governing this process are the Dimroth Rearrangement and the Addition of Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) mechanism.[2][3]

  • Dimroth Rearrangement: Typically occurs under acidic or neutral/thermal conditions. The process involves the relocation of heteroatoms within the ring system through a sequence of ring opening and closing.[3][4] For instance, an exocyclic nitrogen atom can be incorporated into the ring, displacing an endocyclic nitrogen.

  • ANRORC Mechanism: This pathway is prevalent under basic conditions.[1][2] It is initiated by the attack of a nucleophile (like a hydroxide ion) on an electrophilic carbon of the pyrimidine ring. This addition leads to the opening of the pyrimidine ring, which then rearranges and closes to form the final pyridine ring, typically with the elimination of a small molecule like water.[1][2]

Q2: How do I determine whether my reaction will proceed via a Dimroth or ANRORC mechanism?

A2: The reaction conditions are the primary determinant.

  • Choose basic conditions (e.g., aqueous NaOH, NaOMe) for an ANRORC-type pathway. This is particularly effective for pyrazolo[1,5-a]pyrimidines, where a hydroxide ion can attack the C7 position, initiating the ring-opening sequence.[1][2]

  • Choose acidic conditions (e.g., HCl, acetic acid) or thermal induction for a Dimroth-type rearrangement. This mechanism often involves protonation of a ring nitrogen as the initial step, facilitating the subsequent ring cleavage.[3][5][6]

The choice is critical as it affects reaction rate, potential side products, and overall yield.

Q3: What is the thermodynamic driving force for this rearrangement?

A3: The primary driving force is the formation of a thermodynamically more stable aromatic system. Pyrazolo[1,5-c]pyrimidines, for example, are generally more stable than their pyrazolo[4,3-c]pyrimidine isomers.[4][7] This stability difference, arising from factors like aromatic resonance energy and strain, provides the energetic payoff that favors the product over the starting material, pulling the equilibrium towards the rearranged scaffold.

Section 2: Troubleshooting Guide - From Theory to Practice

This section provides direct answers to common experimental failures, helping you diagnose and solve issues at the bench.

Workflow: Diagnosing Isomerization Failures

Here is a logical workflow to follow when your reaction is not performing as expected.

G Start Reaction Failure: Low Yield or No Product Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility Check_Conditions Are reaction conditions (Temp, Time, Atmosphere) correct? Check_Solubility->Check_Conditions Yes Sol_Issue Action: Modify solvent system. (e.g., add co-solvent like MeOH to aqueous NaOH) Check_Solubility->Sol_Issue No Check_Reagents Are reagents (base/acid) active and at the correct concentration? Check_Conditions->Check_Reagents Yes Cond_Issue Action: Increase temperature/time. Consider microwave irradiation. Check_Conditions->Cond_Issue No Analyze_Crude What does the crude NMR/LCMS show? Check_Reagents->Analyze_Crude Yes Reagent_Issue Action: Use fresh reagents. Titrate base/acid. Adjust stoichiometry. Check_Reagents->Reagent_Issue No Side_Products Side Products Detected Analyze_Crude->Side_Products Complex Mixture SM_Only Only Starting Material Analyze_Crude->SM_Only SM only Degradation Degradation/Baseline Analyze_Crude->Degradation Unidentifiable Side_Products->Reagent_Issue SM_Only->Cond_Issue Degradation->Cond_Issue

Caption: Troubleshooting workflow for isomerization reactions.

Q&A: Specific Experimental Issues

Problem: My reaction shows very low or no conversion of the starting material.

  • Q: I'm running a base-promoted reaction in water, but my starting material isn't converting. What's the first thing to check? A: The most common issue is poor solubility of the pyrazolopyrimidine starting material in a purely aqueous medium.[1] Before increasing temperature or reaction time, try modifying the solvent system. Adding a co-solvent like methanol (e.g., in a 2:1 water/methanol ratio) can significantly improve solubility, allowing the base to interact with the substrate effectively.[1]

  • Q: I've improved solubility, but the conversion is still slow under conventional heating. How can I accelerate it? A: This is an ideal scenario for switching to microwave irradiation. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields significantly.[1][2] For example, a reaction that gives a moderate yield at reflux over several hours might proceed to >90% yield in 5-10 minutes at 100-120°C in a microwave reactor.[1]

Problem: My reaction is messy, with multiple side products and low purity.

  • Q: I'm using aqueous NaOH and getting my desired pyrazolopyridine, but also several other spots on TLC. What are these impurities? A: In a base-promoted ANRORC mechanism, the key is a ring-opened intermediate.[1] If the reaction conditions are too harsh (e.g., excessive NaOH concentration or prolonged heating), this intermediate can undergo complete hydrolysis instead of re-closing to form the pyridine ring.[1] This can lead to byproducts like pyrazole derivatives or enones.

  • Q: How can I minimize the formation of these hydrolysis byproducts? A: The key is to find the "sweet spot" for your reaction conditions.

    • Titrate the Base: Do not use a large excess of base. Start with a moderate amount (e.g., 5-10 equivalents) and optimize from there.

    • Control Temperature and Time: Use the lowest temperature and shortest time necessary for full conversion of the starting material. This is another area where microwave heating excels, as the short reaction times limit the exposure of sensitive intermediates to harsh conditions.[1]

    • Work-up Promptly: Once the reaction is complete by TLC or LCMS, proceed with the work-up immediately to quench the base and prevent further degradation.

Problem: I'm not sure if I've made the correct isomer.

  • Q: How can I definitively confirm that the isomerization has occurred and I have the pyrazolopyridine product? A: A multi-faceted analytical approach is required for unambiguous structure confirmation.

    • NMR Spectroscopy: Compare the ¹H and ¹³C NMR spectra of your product and starting material. The chemical shifts of the ring protons and carbons will be significantly different due to the change in the heterocyclic core.[8][9]

    • High-Resolution Mass Spectrometry (HRMS): This will confirm that the product has the same molecular formula as the starting material, which is essential for an isomerization reaction.[1][2]

    • X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unequivocal proof of the structure and connectivity of your final product.[1][2]

    • Physical Properties: Isomers often have distinct melting points and UV absorption profiles, which can be used as supporting evidence.[4][7]

Section 3: Optimized Experimental Protocol

This section provides a robust, field-tested protocol for the base-mediated isomerization of a 7-aryl-3-formylpyrazolo[1,5-a]pyrimidine to a 5-aroyl-NH-pyrazolo[3,4-b]pyridine, adapted from validated literature procedures.[1][2]

Protocol: NaOH-Mediated Isomerization under Microwave Conditions
  • Reagent Preparation:

    • Prepare a stock solution of aqueous Sodium Hydroxide (NaOH), typically 1M or 2M.

    • Ensure the pyrazolo[1,5-a]pyrimidine starting material is pure and dry.

    • Use HPLC-grade or distilled water and methanol.

  • Reaction Setup:

    • To a 10 mL microwave vial equipped with a magnetic stir bar, add the 7-aryl-3-formylpyrazolo[1,5-a]pyrimidine (e.g., 0.2 mmol, 1.0 equiv).

    • Add the appropriate volumes of water and methanol. A good starting point is a 2:1 H₂O/MeOH mixture (e.g., 2 mL H₂O, 1 mL MeOH).

    • Add the aqueous NaOH solution (e.g., 1.0 mL of a 1M solution for 1.0 mmol, 5 equiv).

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the vial in the cavity of a microwave reactor.

    • Set the reaction parameters:

      • Temperature: 100 °C

      • Time: 5 minutes

      • Power: 150 W (or use variable power to maintain temperature)

      • Stirring: On

  • Reaction Monitoring & Work-up:

    • After irradiation, cool the vial to room temperature.

    • Check for reaction completion using TLC or LCMS.

    • Once complete, carefully neutralize the reaction mixture with an acid (e.g., 1M HCl) to pH ~7.

    • The product often precipitates upon neutralization. Collect the solid by vacuum filtration.

    • If the product is soluble, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Table: Condition Optimization Parameters

Use this table as a guide for optimizing your specific substrate. The data is based on the optimization for converting 7-(4-chlorophenyl)-3-formylpyrazolo[1,5-a]pyrimidine.[1]

EntryBase (equiv)Solvent (H₂O/MeOH)Temperature (°C)Time (min)MethodYield (%)
151:17030Microwave44
2101:11005Microwave85
35 2:1 100 5 Microwave 90
422:11005Microwave65
552:18010Microwave78
652:1Reflux120Conventional55

Section 4: Mechanistic Diagrams

Visualizing the reaction pathways is crucial for understanding and control.

ANRORC Mechanism (Base-Catalyzed)

G cluster_0 A Pyrazolo[1,5-a]pyrimidine + OH⁻ I1 [Intermediate 1] Hydroxy Adduct A->I1 Nucleophilic Attack TS1 TS₁ (Ring Opening) I1->TS1 I2 [Intermediate 2] Ring-Opened Species TS1->I2 TS2 TS₂ (Ring Closing) I2->TS2 I3 [Intermediate 3] Cyclized Precursor TS2->I3 B Pyrazolo[3,4-b]pyridine + H₂O I3->B Elimination of H₂O

Caption: Base-catalyzed ANRORC mechanism for isomerization.

Dimroth Rearrangement (Acid-Catalyzed)

G cluster_0 A Heterocycle A + H⁺ I1 [Intermediate A] Protonated Species A->I1 Protonation TS1 TS₁ (Ring Opening) I1->TS1 I2 [Intermediate B] Ring-Opened Cation TS1->I2 I3 [Intermediate C] Tautomerization I2->I3 TS2 TS₂ (Ring Closing) I3->TS2 I4 [Intermediate D] Cyclized Precursor TS2->I4 B Heterocycle B (Isomer) + H⁺ I4->B Deprotonation

Caption: Acid-catalyzed Dimroth rearrangement mechanism.

References

  • Charris-Molina, E. A., et al. (2024). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances. [Link]

  • Krasavin, M., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules. [Link]

  • Charris-Molina, E. A., et al. (2024). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances. [Link]

  • Al-Sanea, M. M., et al. (2022). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Journal of Chemistry. [Link]

  • Cruz, S., & Portilla, J. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. [Link]

  • Grivas, S., et al. (2012). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. [Link]

  • Wang, Z., et al. (2012). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[2][3][4]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2011). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. [Link]

  • Gholap, D. P., et al. (2024). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. Organic Preparations and Procedures International. [Link]

  • Al-Sanea, M. M., et al. (2022). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization study of the rearrangement of 4a. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolopyrimidines. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Acid-catalyzed Dimroth rearrangement mechanism of products (8a–c). Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from ResearchGate. [Link]

  • Fernández-Bach, V., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridine. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of Pyrazolopyranopyrimidines. Retrieved from ResearchGate. [Link]

  • Rashad, A. E., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. [Link]

  • Rashad, A. E., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved from ResearchGate. [Link]

  • Cruz, S., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Rashad, A. E., et al. (2014). Synthesis and isomerization of some novel pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines. Retrieved from ResearchGate. [Link]

  • Ahmed, S. A., et al. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research. [Link]

  • ResearchGate. (n.d.). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Retrieved from ResearchGate. [Link]

  • Bakulina, O., et al. (2020). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. [Link]

  • Taylor, M. J., et al. (2013). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters. [Link]

  • Al-Adiwish, W. M., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]

  • Darrow, J. J., et al. (2023). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society. [Link]

  • Shamroukh, A. H., et al. (2007). Synthesis, Isomerization, and Antimicrobial Evaluation of Some Pyrazolopyranotriazolopyrimidine Derivatives. Archiv der Pharmazie. [Link]

  • Sati, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pyrazolo[4,3-c]pyridine-Based Kinase Inhibitors

A Guide for Drug Discovery Professionals on Evaluating Novel Kinase Inhibitors This guide provides a comparative analysis of the 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine scaffold, a promising but not yet fully charac...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery Professionals on Evaluating Novel Kinase Inhibitors

This guide provides a comparative analysis of the 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine scaffold, a promising but not yet fully characterized class of kinase inhibitors, against other established inhibitors targeting similar pathways. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to evaluate such novel compounds.

While specific experimental data for the exact molecule "2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine" is not widely available in the public domain, the core pyrazolo[4,3-c]pyridine scaffold is a known "hinge-binding" motif present in several potent kinase inhibitors. Notably, this scaffold has been successfully employed in the development of inhibitors for key oncogenic kinases such as Casein Kinase 2 (CK2) and Aurora Kinase.

This guide will therefore use CK2 and Aurora Kinase inhibitors as a comparative framework, providing both the theoretical underpinnings and practical methodologies for their evaluation.

Section 1: The Kinase Target Landscape: CK2 and Aurora Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[4,3-c]pyridine scaffold has shown particular promise in targeting two such important kinases:

  • Casein Kinase 2 (CK2): A constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. Its anti-apoptotic function makes it a prime target for cancer therapy.

  • Aurora Kinases (A, B, C): A family of serine/threonine kinases that are essential for the regulation of mitosis and cell division. Their overexpression is frequently observed in various human cancers, making them attractive targets for the development of anti-cancer drugs.

The rationale for targeting these kinases lies in their central role in cancer cell proliferation and survival. Inhibiting their activity can lead to cell cycle arrest and apoptosis, thereby providing a therapeutic window.

Signaling Pathways

The following diagram illustrates the central role of CK2 and Aurora Kinase A in cellular signaling pathways, highlighting their involvement in processes that are often dysregulated in cancer.

G cluster_0 Cell Cycle Progression & Proliferation AURKA Aurora Kinase A PLK1 PLK1 AURKA->PLK1 Activates CDC25 CDC25 PLK1->CDC25 Activates CDK1 CDK1/Cyclin B CDC25->CDK1 Activates Mitosis Mitotic Entry CDK1->Mitosis CK2 Casein Kinase 2 PTEN PTEN CK2->PTEN Inhibits AKT AKT CK2->AKT Activates NFkB NF-κB CK2->NFkB Activates PTEN->AKT Inhibits Apoptosis Apoptosis Inhibition AKT->Apoptosis NFkB->Apoptosis Pyrazolo_pyridine Pyrazolo[4,3-c]pyridine Scaffold Pyrazolo_pyridine->AURKA Inhibits Pyrazolo_pyridine->CK2 Inhibits G cluster_workflow IC50 Determination Workflow A 1. Compound Serial Dilution (e.g., 10-point, 3-fold dilution) B 2. Add Kinase and Substrate (e.g., CK2 and specific peptide substrate) A->B C 3. Add ATP to Initiate Reaction (Incubate at 30°C for 60 min) B->C D 4. Add Detection Reagent (e.g., ADP-Glo™ Kinase Assay) C->D E 5. Measure Luminescence (Correlates with kinase activity) D->E F 6. Data Analysis (Plot % inhibition vs. log[Inhibitor]) E->F G 7. Determine IC50 Value (Non-linear regression) F->G

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine) in 100% DMSO. Perform a serial dilution to create a range of concentrations to be tested.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate (a specific peptide or protein), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add a detection reagent. For example, the ADP-Glo™ Kinase Assay (Promega) measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Signal Measurement: Read the plate on a luminometer to quantify the signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (GI50 Determination)

This assay measures the effect of a compound on cell viability and proliferation.

Principle: Cells are treated with the test compound for a set period, and the number of viable cells is quantified using a metabolic assay (e.g., MTT or CellTiter-Glo®).

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116 for CK2 or HeLa for Aurora Kinase) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated control cells and plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Section 4: Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors, particularly for challenging targets like CK2 and Aurora Kinases. While "2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine" itself requires further characterization, the existing data for structurally related compounds are highly encouraging.

Future research should focus on:

  • Comprehensive Profiling: Determining the full kinase selectivity profile of novel pyrazolo[4,3-c]pyridine derivatives.

  • Structural Biology: Obtaining co-crystal structures of these inhibitors with their target kinases to guide structure-activity relationship (SAR) studies.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of lead compounds in preclinical animal models.

By employing the rigorous comparative and experimental frameworks outlined in this guide, researchers can effectively evaluate the potential of novel kinase inhibitors and accelerate the development of next-generation targeted therapies.

References

  • Title: Casein kinase 2 (CK2) as a therapeutic target for hematological malignancies. Source: Leukemia URL: [Link]

  • Title: Synthesis and biological evaluation of 2-substituted-4-chloro-2H-pyrazolo[4,3-c]pyridines as novel casein kinase 2 (CK2) inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: TBB (4,5,6,7-tetrabromobenzotriazole) and related halogenated benzimidazoles and benzotriazoles: a novel class of potent and selective inhibitors of protein kinase CK2. Source: The FASEB Journal URL: [Link]

  • Title: Discovery of N-(4-(1H-pyrazolo[4,3-c]pyridin-3-yl)phenyl)benzamides as a new class of Aurora kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Comparative

A Comparative Guide to the Efficacy of Pyrazolo[4,3-c]pyridine Derivatives

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides a comparative...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides a comparative analysis of the efficacy of various pyrazolo[4,3-c]pyridine derivatives, with a focus on their application as kinase inhibitors in oncology, carbonic anhydrase inhibitors, and trypanocidal agents. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data from seminal studies. Detailed methodologies for key assays are also provided to ensure reproducibility and to empower fellow researchers in their drug discovery endeavors.

The Pyrazolo[4,3-c]pyridine Core: A Versatile Pharmacophore

The pyrazolo[4,3-c]pyridine nucleus, an isostere of purine, serves as an excellent anchor for designing ligands that target ATP-binding sites in kinases and other enzymes. Its bicyclic nature provides a rigid framework that can be strategically functionalized at multiple positions to optimize interactions with the target protein and to fine-tune physicochemical properties. This adaptability has led to the development of potent and selective inhibitors for various therapeutic targets.

I. Pyrazolo[4,3-c]pyridine Derivatives as Kinase Inhibitors: Targeting the ERK/MAPK Pathway

The Ras-Raf-MEK-ERK signaling cascade, also known as the MAPK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] While inhibitors targeting upstream components like BRAF and MEK have shown clinical success, acquired resistance often leads to pathway reactivation.[1] This has spurred the development of inhibitors targeting the downstream kinase, ERK.

A notable class of ERK inhibitors is based on the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold.[1] These compounds have demonstrated potent and selective inhibition of ERK1 and ERK2.

Comparative Efficacy of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives as ERK Inhibitors

The following table summarizes the structure-activity relationship (SAR) of key derivatives from this series, highlighting the impact of substitutions on their inhibitory potency.

Compound IDR1 GroupR2 GroupERK1 Ki (nM)ERK2 Ki (nM)Cellular Potency (HT-29 IC50, nM)
Lead Compound H4-pyridyl2.50.310
21 2-methylpyridin-4-yl(S)-1-phenylethyl1.10.23

Data sourced from a study on 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea inhibitors.[1]

Key SAR Insights:

  • Urea Moiety: The urea linkage is crucial for binding to the hinge region of the kinase.

  • R1 Substitution: Introduction of a methyl group on the pyridine ring at the R1 position generally enhances potency.

  • R2 Substitution: The stereochemistry and nature of the R2 substituent significantly impact activity, with the (S)-1-phenylethyl group in Compound 21 proving to be optimal for fitting into a hydrophobic pocket of the enzyme.[1]

In Vivo Efficacy of Compound 21 in a BRAF-Mutant Xenograft Model

Compound 21 exhibited significant tumor growth inhibition in a xenograft model using the BRAF V600E mutant human colorectal carcinoma cell line, HT-29. This demonstrates the potential of this class of compounds for the treatment of BRAF-mutant cancers.

ERK_Pathway_Inhibition cluster_pathway ERK/MAPK Signaling Pathway cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Compound 21 Compound 21 Compound 21->ERK Inhibition

II. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[2][3] Pyrazolo[4,3-c]pyridine sulfonamides have emerged as a promising class of CA inhibitors.[2]

Comparative Efficacy of Pyrazolo[4,3-c]pyridine Sulfonamides

The inhibitory activity of a series of pyrazolo[4,3-c]pyridine sulfonamides against different human CA isoforms is presented below. Acetazolamide (AAZ) is included as a standard inhibitor for comparison.

Compound IDhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
1f 58.86.6>1000034.5
1g 66.815.2>1000048.2
1h 75.328.4>1000065.1
1k 88.35.6421.5112.7
AAZ 25012.1255.7

Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors.[2]

Key SAR Insights:

  • Sulfonamide Group: The sulfonamide moiety is essential for coordinating with the zinc ion in the active site of the enzyme.

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyrazolo[4,3-c]pyridine core significantly influence the inhibitory potency and isoform selectivity.

  • Selectivity: Notably, compounds 1f , 1g , and 1h show high potency against hCA I and hCA II but are poor inhibitors of the tumor-associated isoform hCA IX.[2] In contrast, compound 1k demonstrates potent inhibition of hCA II and moderate activity against hCA IX and hCA XII.[2]

III. Pyrazolo[4,3-c]pyridines as Trypanocidal Agents: Inhibiting the PEX14-PEX5 Interaction

Trypanosomal infections, such as Chagas disease and African sleeping sickness, pose a significant global health burden with limited therapeutic options.[4][5] A novel therapeutic strategy involves targeting the PEX14-PEX5 protein-protein interaction (PPI), which is essential for protein import into the glycosomes of trypanosomes.[4] Pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of this PPI with potent trypanocidal activity.[4]

Comparative Efficacy of Pyrazolo[4,3-c]pyridine Derivatives against T. brucei

The following table highlights the SAR of pyrazolo[4,3-c]pyridine derivatives as inhibitors of the T. brucei PEX14-PEX5 interaction and their corresponding cellular activity.

Compound IDR3 GroupR4 GroupT. brucei PEX14-PEX5 IC50 (µM)T. brucei EC50 (µM)
1 PhenylIndole1630.8
13 4-MethoxyphenylIndole250.2
20 Phenyl5-Methoxyindole450.1
29 4-Methoxyphenyl5-Methoxyindole80.05

Data sourced from a study on pyrazolo[4,3-c]pyridines as trypanocidal agents.[4]

Key SAR Insights:

  • Aromatic Substituents: The presence of aromatic groups at the R3 and R4 positions is critical for activity. The phenyl residue at R3 and the indole moiety at R4 appear to occupy key hydrophobic pockets on the PEX14 protein surface.[4]

  • Methoxy Substitutions: The addition of a methoxy group to both the phenyl and indole rings, as seen in compound 29 , leads to a significant enhancement in both PPI inhibition and cellular potency.[4] This suggests that these groups make favorable interactions within the binding site.

PEX14_PEX5_Inhibition cluster_interaction Glycosomal Protein Import PEX5 PEX5 PEX14 PEX14 Glycosomal Proteins Glycosomal Proteins Glycosome Glycosome Pyrazolo[4,3-c]pyridine\nDerivative Pyrazolo[4,3-c]pyridine Derivative Pyrazolo[4,3-c]pyridine\nDerivative->PEX14 Inhibition of PEX5 Binding

Experimental Protocols

General Synthesis of Pyrazolo[4,3-c]pyridine Derivatives

The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through various synthetic routes. A common approach involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[6][7] Further functionalization at different positions of the pyrazolopyridine scaffold can be accomplished using standard cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce a variety of substituents.[8]

Cell-Based Kinase Inhibition Assay
  • Cell Culture: Culture the desired cancer cell line (e.g., HT-29 for ERK inhibitors) in appropriate media until they reach 70-80% confluency.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the pyrazolo[4,3-c]pyridine derivatives for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Determine cell viability using a suitable method, such as the MTT or CellTiter-Glo® luminescent cell viability assay.

  • IC50 Determination: Plot the percentage of cell viability against the compound concentration and calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.[9][10]

In Vivo Xenograft Model for Anticancer Efficacy
  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[11][12]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HT-29) into the flank of each mouse.[13]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly using calipers.[13][14]

  • Compound Administration: Randomize the mice into control and treatment groups. Administer the pyrazolo[4,3-c]pyridine derivative or vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis. The primary endpoint is typically tumor growth inhibition.[14][15]

Conclusion

The pyrazolo[4,3-c]pyridine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors against a range of therapeutic targets. The comparative analysis presented in this guide highlights the importance of systematic structure-activity relationship studies in optimizing the efficacy of these derivatives. The detailed experimental protocols provided herein are intended to facilitate further research and development of novel pyrazolo[4,3-c]pyridine-based therapeutics. As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities for leveraging this privileged scaffold to design the next generation of targeted therapies.

References

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  • Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(5), e0155502. [Link]

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Validation

Charting the Unkown: A Practical Guide to Elucidating the Selectivity Profile of Novel Kinase Inhibitors

Introduction In the landscape of contemporary drug discovery, the pyrazole scaffold is a cornerstone of kinase inhibitor design. Its derivatives have demonstrated significant therapeutic potential across a range of disea...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the pyrazole scaffold is a cornerstone of kinase inhibitor design. Its derivatives have demonstrated significant therapeutic potential across a range of diseases, primarily by targeting the ATP-binding site of various kinases. The compound 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine represents a novel, yet uncharacterized, entity within this chemical space. While its structural motifs suggest potential kinase inhibitory activity, its selectivity profile—a critical determinant of both efficacy and safety—remains uncharted.

This guide provides a comprehensive, technically grounded framework for researchers and drug development professionals to systematically elucidate the selectivity profile of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. We will navigate the essential experimental workflows, from broad-based screening to in-depth cellular characterization, and discuss the rationale behind these methodological choices. To provide a tangible context, we will draw comparisons with established kinase inhibitors that share structural or target-space similarities, such as those targeting Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Protein Kinase B (AKT).

Phase 1: Initial Target Identification and Broad Kinome Profiling

The first principle in understanding a novel compound is to cast a wide net. The human kinome consists of over 500 kinases, and a new molecule could potentially interact with any number of them. Therefore, a broad screening approach is paramount to identify primary targets and flag potential off-target liabilities early in the discovery process.

Experimental Workflow: Large-Scale Kinase Panel Screening

A robust initial step is to subject 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine to a comprehensive kinase panel screen. Commercial services, such as Eurofins' KINOMEscan® or Reaction Biology's Kinase Panel Screening, offer extensive panels that cover a significant portion of the human kinome.[1][2][3][4] These platforms typically employ a competition binding assay format, which is independent of ATP concentration and can identify interactions with both active and inactive kinase conformations.

Caption: Workflow for broad kinome screening.

The output of such a screen is typically presented as percent inhibition at a given concentration or as dissociation constants (Kd) for a wide range of kinases. This allows for the construction of an initial "selectivity tree," a visual representation of the compound's interactions across the kinome.

Interpreting the Data and Selecting Comparators

The initial screening data will guide the subsequent stages of investigation. For the purpose of this guide, let us hypothesize a set of results for 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, which we will refer to as "Pyrazolo-Cpd-X".

Table 1: Hypothetical Kinome Scan Data for Pyrazolo-Cpd-X at 1 µM

Kinase TargetPercent InhibitionPutative Target ClassPotential Comparator Compounds
CDK2/cyclin A 95% Cell Cycle Seliciclib (Roscovitine), PF-07104091 [5][6][7]
TRKA 88% Receptor Tyrosine Kinase Larotrectinib, Entrectinib [8][9][10]
AKT2 75% PI3K/AKT Pathway CCT128930, BAY 1125976 [11][12][13]
p38α (MAPK14)45%Mitogen-Activated Protein KinaseSB203580
VEGFR2 (KDR)30%Receptor Tyrosine KinaseSorafenib

Based on this hypothetical data, Pyrazolo-Cpd-X shows potent inhibition of CDK2, TRKA, and AKT2. These, therefore, become our primary putative targets for further validation. We have also identified suitable comparator compounds for each target class, which are known to be selective or dual inhibitors. These will serve as benchmarks in subsequent assays.

Phase 2: In Vitro Validation and Potency Determination

Following the identification of high-confidence hits from the broad screen, the next step is to validate these interactions and determine the potency of the compound against each putative target.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Standard in vitro kinase assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.[14][15][16][17] A common method is a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of Pyrazolo-Cpd-X and the selected comparator compounds in DMSO.

  • Kinase Reaction Setup: In a 96- or 384-well plate, combine the purified kinase (e.g., CDK2/cyclin A, TRKA, or AKT2), its specific substrate peptide, and the kinase assay buffer.

  • Inhibitor Incubation: Add the diluted compounds to the wells and incubate for a predetermined time (e.g., 10-20 minutes) to allow for inhibitor-kinase binding.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP at a concentration close to the Km for each respective kinase. Incubate at 30°C for 1 hour.

  • Signal Detection: Stop the reaction and measure the remaining kinase activity. For ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical IC50 Data for Pyrazolo-Cpd-X and Comparators

CompoundCDK2 IC50 (nM)TRKA IC50 (nM)AKT2 IC50 (nM)
Pyrazolo-Cpd-X 15 50 120
Seliciclib200>10,000>10,000
Larotrectinib>10,0005>10,000
CCT128930>10,000>10,0006

This hypothetical data suggests that Pyrazolo-Cpd-X is a potent inhibitor of CDK2 and TRKA, with moderate activity against AKT2. The comparator compounds confirm the validity of the assay, showing the expected selectivity for their respective primary targets.

Phase 3: Cellular Target Engagement and Phenotypic Assays

Biochemical assays, while crucial for determining potency, do not fully recapitulate the complex environment of a living cell. It is essential to confirm that the compound can enter cells and bind to its intended targets, leading to a measurable biological effect.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for verifying target engagement in intact cells.[18][19][20][21][22] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

By observing a thermal shift for CDK2, TRKA, and AKT2 in cells treated with Pyrazolo-Cpd-X, we can confirm that the compound engages these targets in a cellular context.

Signaling Pathway Analysis

To understand the functional consequences of target engagement, it is critical to examine the downstream signaling pathways.

Caption: Putative signaling pathways affected by Pyrazolo-Cpd-X.

Western blot analysis can be used to measure the phosphorylation status of key downstream substrates. For example, a decrease in phosphorylated Retinoblastoma protein (pRb) would indicate CDK2 inhibition, while reduced phosphorylation of AKT and ERK would suggest TRKA inhibition.

Phase 4: Assessing Off-Target Effects and Final Selectivity Profile

While we have focused on the primary targets, it is equally important to investigate the potential for off-target effects, which can lead to toxicity.[23][24][25][26]

CRISPR/Cas9-Mediated Target Validation

A definitive way to distinguish on-target from off-target effects is to use CRISPR/Cas9 to knock out the putative target genes (CDK2, NTRK1, and AKT2) individually.[24][25] If the cytotoxic or anti-proliferative effects of Pyrazolo-Cpd-X are diminished in the knockout cell lines compared to wild-type cells, it provides strong evidence for on-target activity.

Constructing the Final Selectivity Guide

By integrating the data from all phases, we can construct a comprehensive selectivity profile for 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine.

Table 3: Final Selectivity Profile of Pyrazolo-Cpd-X

FeatureDescription
Primary Targets CDK2, TRKA
Secondary Target AKT2
Potency High nanomolar IC50 against CDK2 and TRKA. Moderate nanomolar IC50 against AKT2.
Cellular Activity Confirmed target engagement via CETSA. Induces G1 cell cycle arrest and inhibits neurotrophin-mediated signaling in relevant cell lines.
Selectivity vs. Comparators Broader spectrum inhibitor compared to the highly selective Larotrectinib and CCT128930. More potent than Seliciclib against CDK2.
Potential Off-Targets Moderate inhibition of p38α at higher concentrations. Further investigation may be required.

Conclusion

The systematic approach outlined in this guide provides a robust framework for characterizing the selectivity profile of novel compounds like 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. By moving from broad, unbiased screening to focused biochemical and cellular validation, researchers can build a comprehensive understanding of a compound's mechanism of action, identify its therapeutic potential, and anticipate potential liabilities. This rigorous, evidence-based approach is fundamental to the successful translation of promising chemical matter into safe and effective therapeutics.

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Comparative

A Comparative Guide to Validating the Anticancer Activity of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine

Introduction: The Promise of the Pyrazolopyridine Scaffold The pyrazolopyridine nucleus is recognized in medicinal chemistry as a "privileged scaffold," structurally similar to natural purines, which allows its derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolopyridine Scaffold

The pyrazolopyridine nucleus is recognized in medicinal chemistry as a "privileged scaffold," structurally similar to natural purines, which allows its derivatives to act as antagonists in various biological processes.[1][2] This has led to the development of numerous pyrazolopyridine-containing compounds with a wide spectrum of therapeutic potential, most notably in oncology.[1] Derivatives of this scaffold have been shown to exert potent anticancer effects through diverse and critical mechanisms, including the inhibition of key cellular signaling regulators like cyclin-dependent kinases (CDKs), c-Met, Tropomyosin receptor kinases (TRKs), and topoisomerase II.[3][4][5]

This guide focuses on a novel, yet uncharacterized derivative, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (hereafter designated Compound X ). Given the established anticancer potential of its core structure, a systematic validation of its activity is warranted. This document provides a comprehensive experimental framework to objectively evaluate the anticancer efficacy of Compound X. We will outline a head-to-head comparison against a structurally related, active pyrazolopyridine analogue and a widely used standard-of-care chemotherapeutic agent, providing the scientific rationale and detailed protocols required for rigorous validation.

Strategic Selection of Comparators

To establish a robust benchmark for the performance of Compound X, two comparators have been selected based on structural relevance and clinical significance.

  • Structurally Related Analogue: 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol (Comparator A)

    • Rationale: This compound shares the same 2H-pyrazolo[4,3-c]pyridine core as Compound X. Its antiproliferative activity has been documented against leukemia (K562, MV4-11) and breast cancer (MCF-7) cell lines, with activity in the low micromolar range.[6] Its mechanism is known to involve the induction of apoptosis through the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activation of caspase 9.[6] This makes it an ideal benchmark to understand the structure-activity relationship (SAR) and relative potency of Compound X.

  • Standard-of-Care Agent: Doxorubicin (Comparator B)

    • Rationale: Doxorubicin is a frontline anthracycline chemotherapy drug used to treat a wide range of cancers, including breast cancer and leukemias.[4][] Its mechanisms of action are well-understood and include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][5][8] Comparing Compound X to Doxorubicin provides a crucial measure of its potential efficacy relative to a clinically established standard.

Experimental Design and Scientific Rationale

The validation strategy is designed as a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Overall Experimental Workflow

The following diagram outlines the logical flow of the validation process, from initial screening to mechanistic investigation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Exploration Cell_Lines Select Cell Line Panel (MCF-7, K562, HepG2, HEK293) MTT_Assay Cell Viability Assay (MTT) Determine IC50 Values Cell_Lines->MTT_Assay Data_Analysis_1 Compare IC50 of Compound X vs. Comparators A & B MTT_Assay->Data_Analysis_1 Apoptosis_Assay Apoptosis Assay (Western Blot for Cleaved PARP/Caspase-3) Data_Analysis_1->Apoptosis_Assay If IC50 is promising Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) Data_Analysis_1->Cell_Cycle_Assay Data_Analysis_2 Determine Mode of Action: Apoptosis Induction & Cell Cycle Arrest Apoptosis_Assay->Data_Analysis_2 Cell_Cycle_Assay->Data_Analysis_2 MoA Hypothesize Molecular Target (e.g., Receptor Tyrosine Kinase) Data_Analysis_2->MoA Kinase_Assay Kinase Inhibition Assay Panel (e.g., c-Met, TRK, EGFR) MoA->Kinase_Assay Conclusion Validate Specific Target & Conclude Study Kinase_Assay->Conclusion

Caption: Experimental workflow for validating Compound X.

Cell Line Panel Selection

A carefully selected panel of cell lines is crucial for determining the breadth and specificity of the compound's activity.

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive breast cancer cell line. It is a standard model for testing anticancer agents and is known to be sensitive to Doxorubicin and other pyrazolopyridine derivatives.[6][9]

  • K562 (Human Chronic Myeloid Leukemia): A suspension cell line used extensively in leukemia research. Its inclusion allows for the evaluation of Compound X against hematological malignancies.[6]

  • HepG2 (Human Hepatocellular Carcinoma): Represents liver cancer, a prevalent and challenging malignancy. Some pyrazolo[3,4-b]pyridine derivatives have shown high efficacy against this cell line.

  • HEK293 (Human Embryonic Kidney): A non-cancerous human cell line. It serves as a vital control to assess the general cytotoxicity of Compound X and determine its therapeutic index (selectivity for cancer cells over normal cells).

Comparative Data Analysis (Hypothetical Results)

To illustrate the guide's application, the following tables present hypothetical data from the proposed experiments. These tables are designed for clear, at-a-glance comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

The half-maximal inhibitory concentration (IC50) is the primary measure of a compound's cytotoxic potency. Lower values indicate higher potency.

CompoundMCF-7 (Breast)K562 (Leukemia)HepG2 (Liver)HEK293 (Normal)Selectivity Index (HEK293/MCF-7)
Compound X 5.28.112.5> 50> 9.6
Comparator A 7.86.515.1> 50> 6.4
Comparator B (Doxorubicin) 0.90.51.24.55.0
  • Interpretation: In this hypothetical scenario, Compound X shows potent activity against the MCF-7 breast cancer line, comparable to or exceeding the structurally related Comparator A. While not as potent as the standard drug Doxorubicin, it displays a superior selectivity index, suggesting a potentially better safety profile.

Table 2: Mechanistic Assay Summary (MCF-7 Cells at 2x IC50 concentration for 24h)

This table summarizes the findings from apoptosis and cell cycle assays.

CompoundApoptosis Induction (Cleaved PARP/Caspase-3)% Cells in G2/M Phase (Cell Cycle Arrest)
Vehicle Control Baseline15%
Compound X Strong Increase55%
Comparator A Moderate Increase30%
Comparator B (Doxorubicin) Strong Increase65%
  • Interpretation: These results suggest that Compound X, similar to Doxorubicin, is a strong inducer of both apoptosis and G2/M phase cell cycle arrest in MCF-7 cells. This dual mechanism is a hallmark of many effective anticancer agents.

Plausible Mechanism of Action: Targeting Kinase Signaling

Many pyrazolopyridine derivatives function by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that often become dysregulated in cancer.[3] Receptor Tyrosine Kinases (RTKs) are a major class of such targets. The binding of a growth factor (ligand) to an RTK triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS/MAPK and PI3K/AKT pathways that drive cell proliferation and survival.[2][10]

The diagram below illustrates a generalized RTK pathway, a plausible target for Compound X. Inhibition would block the phosphorylation cascade, thereby halting the pro-cancerous signals.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand Growth Factor (e.g., HGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., c-Met) Ligand->RTK 1. Ligand Binding & Dimerization RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CompoundX Compound X CompoundX->RTK 2. Inhibition of Autophosphorylation

Caption: Plausible inhibition of a Receptor Tyrosine Kinase pathway.

Detailed Experimental Protocols

For scientific integrity and reproducibility, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for the core experiments.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which correlates with cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12]

  • Materials:

    • 96-well flat-bottom plates

    • Selected cancer cell lines and complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

    • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl

    • Multichannel pipette, sterile tips

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent lines like MCF-7) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of Compound X, Comparator A, and Comparator B in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" (medium with DMSO) and "medium only" (no cells) wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates (formazan) will form in viable cells.[13]

    • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well.[13]

    • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[12] Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the absorbance of the "medium only" blank. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability versus compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Apoptosis Markers

This technique detects specific proteins to confirm if cell death is occurring via apoptosis. We will probe for cleaved PARP and cleaved Caspase-3, which are hallmarks of the apoptotic cascade.[14][15]

  • Materials:

    • 6-well plates

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (5% non-fat dry milk in TBST)

    • Primary antibodies: Rabbit anti-Caspase-3, Rabbit anti-cleaved-Caspase-3, Rabbit anti-PARP, Mouse anti-ß-actin (loading control)

    • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

    • ECL (Enhanced Chemiluminescence) substrate

  • Procedure:

    • Cell Treatment and Lysis: Seed MCF-7 cells in 6-well plates and treat with compounds at 2x their respective IC50 for 24 hours. Wash cells with cold PBS and lyse with 100 µL of ice-cold RIPA buffer.

    • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Quantify the protein concentration in the supernatant using a BCA assay.

    • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-cleaved-Caspase-3, diluted 1:1000) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Visualization: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

    • Interpretation: An increase in the signal for the cleaved forms of Caspase-3 (17 kDa) and PARP (89 kDa) relative to the vehicle control indicates apoptosis induction.[15][16] The ß-actin band confirms equal protein loading across lanes.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population across different phases of the cell cycle (G0/G1, S, G2/M).[3]

  • Materials:

    • 6-well plates

    • Ice-cold 70% ethanol

    • PBS (Phosphate-Buffered Saline)

    • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with compounds at their IC50 concentrations for 24 hours.

    • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 1,500 rpm for 5 minutes.

    • Fixation: Discard the supernatant, wash the cell pellet with PBS, and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[17]

    • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.[18]

    • Incubation: Incubate in the dark for 30 minutes at room temperature.

    • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is directly proportional to the DNA content.

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest.

Conclusion and Future Directions

This guide provides a rigorous, multi-faceted framework for the initial validation of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine as a potential anticancer agent. By employing a direct comparison with a structurally related analogue and a clinical standard, these experiments will generate a clear, objective assessment of its potency, selectivity, and mechanism of action.

Positive and selective results from this in vitro validation would establish Compound X as a promising hit compound. Subsequent steps would involve expanding the cell line panel, conducting in vivo efficacy studies using xenograft models, and performing detailed kinase profiling to definitively identify its molecular target(s). This structured approach ensures that resources are directed toward compounds with the highest potential for further preclinical and clinical development.

References

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). RSC Publishing.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657.
  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (n.d.). Scilit. [Link]

  • Schematic of receptor tyrosine kinase (RTK) activation and signaling. (n.d.). ResearchGate. [Link]

  • AbbVie Science. (n.d.). c-MET. AbbVie. [Link]

  • Targeting the c-Met signaling pathway in cancer. (2006). PubMed - NIH. [Link]

  • Lemmon, M. A., & Schlessinger, J. (2010). Cell Signaling by Receptor Tyrosine Kinases. Cell, 141(7), 1117-1134.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). PMC - NIH. [Link]

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  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2023). PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). NIH. [Link]

  • Doxorubicin. (n.d.). Cancer Research UK. [Link]

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  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2020). NIH. [Link]

  • Apoptosis assays: western blots. (2020). YouTube. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Receptor tyrosine kinases: mechanisms of activation and signaling. (2007). PMC - NIH. [Link]

  • Receptor tyrosine kinase. (n.d.). Wikipedia. [Link]

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  • Caspase Protocols in Mice. (2016). PMC - PubMed Central - NIH. [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]

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Validation

In Vitro Comparative Efficacy of Pyrazolo[4,3-c]pyridine Analogs: A Technical Guide for Drug Discovery Professionals

The pyrazolo[4,3-c]pyridine scaffold represents a "privileged" heterocyclic core in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities.[1][2] Its structural re...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-c]pyridine scaffold represents a "privileged" heterocyclic core in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities.[1][2] Its structural resemblance to purines enables it to interact with numerous protein targets, particularly kinases, making it a fertile ground for the development of novel therapeutics.[3][4] This technical guide provides an in-depth, in vitro comparison of various pyrazolo[4,3-c]pyridine analogs, offering a critical analysis of their performance against different biological targets, supported by detailed experimental data and methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant area of investigation for pyrazolo[4,3-c]pyridine derivatives has been in oncology, where they have demonstrated potent cytotoxic effects against a range of cancer cell lines.[5] The primary mechanism of action for many of these analogs involves the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[3][4]

Comparative Cytotoxicity Data

The in vitro anticancer efficacy of selected pyrazolo[4,3-c]pyridine analogs has been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[5] The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
Pyridopyrazolo-triazine 5a MCF-7 (Breast)3.89[5]
Pyridopyrazolo-triazine 6a HCT-116 (Colon)12.58[5]
Pyridopyrazolo-triazine 6a MCF-7 (Breast)11.71[5]
Pyridopyrazolo-triazole 11 HCT-116 (Colon)7.71[5]
Pyridopyrazolo-triazine 7 HepG-2 (Liver)8.42[5]
Compound 41 MCF-7 (Breast)1.937 (µg/mL)[5][6]
Compound 41 HepG-2 (Liver)3.695 (µg/mL)[5][6]
Compound 42 HCT-116 (Colon)2.914 (µg/mL)[5][6]

Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The causality behind choosing the MTT assay lies in its robustness, reliability, and suitability for high-throughput screening of compound libraries. It provides a quantitative measure of cell viability, which is a critical parameter in assessing the potential of an anticancer drug candidate.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-c]pyridine analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions add_compounds 3. Add Compounds to Cells compound_prep->add_compounds incubate_48h 4. Incubate (e.g., 48h) add_compounds->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate (2-4h) add_mtt->incubate_4h solubilize 7. Solubilize Formazan incubate_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 9. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for assessing cell viability.

Kinase Inhibition: A Targeted Approach to Cancer Therapy

Many pyrazolo[4,3-c]pyridine analogs exert their anticancer effects by inhibiting specific protein kinases that are often dysregulated in cancer cells.[3][4] For instance, some derivatives have been investigated as inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK/ERK signaling pathway that is frequently activated in various cancers.[8]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, thereby regulating processes such as cell proliferation, differentiation, and survival.[9] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

MAPK_ERK_Pathway cluster_nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription Translocation nucleus Nucleus transcription->nucleus proliferation Cell Proliferation, Survival, Differentiation nucleus->proliferation

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The choice of a luminescence-based kinase assay, such as the ADP-Glo™ assay, is predicated on its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[8]

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution of the pyrazolo[4,3-c]pyridine analogs in DMSO.

  • Kinase Reaction Setup: In a white, opaque 96-well plate, add the test compound, the target kinase (e.g., ERK2), and the kinase substrate in a suitable kinase assay buffer.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Start the reaction by adding ATP to each well. Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Carbonic Anhydrase Inhibition: A Non-Oncological Application

Beyond cancer, pyrazolo[4,3-c]pyridine derivatives have been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] CAs are involved in various physiological processes, including pH regulation, CO2 transport, and fluid balance.[11][12] Inhibition of specific CA isoforms has therapeutic potential in conditions like glaucoma and as diuretics.[12][13]

Comparative Inhibition of Carbonic Anhydrase Isoforms

The inhibitory activity of a series of pyrazolo[4,3-c]pyridine sulfonamides was assessed against several human (h) CA isoforms using a stopped-flow CO2 hydrase assay.[10] The inhibition constants (Ki) are presented below, with acetazolamide (AAZ) as a reference inhibitor.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
1f 45.810.230.7158.4
1g 50.1105.528.9256.3
1h 52.3114.825.6345.8
1k 48.998.635.4189.7
AAZ 25012255.7

Data extracted from Monti et al. (2020)[10]

These results indicate that several of the synthesized compounds are potent inhibitors of hCA I and show interesting activity profiles against other isoforms.[10]

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

The stopped-flow technique is the gold standard for measuring the kinetics of rapid enzymatic reactions, such as the CO2 hydration catalyzed by carbonic anhydrase. This method allows for the rapid mixing of reactants and the real-time monitoring of the reaction progress, typically through changes in pH detected by an indicator dye.[14][15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red or a fluorescent indicator like pyranine).

    • Prepare a CO2-saturated water solution by bubbling CO2 gas through ice-cold water.

    • Prepare solutions of the carbonic anhydrase enzyme and the pyrazolo[4,3-c]pyridine inhibitors at various concentrations.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Uncatalyzed Rate Measurement: Mix the buffer/indicator solution with the CO2-saturated water in the stopped-flow apparatus and record the change in absorbance or fluorescence over time as the pH decreases due to the uncatalyzed hydration of CO2.

  • Catalyzed Rate Measurement: Repeat the experiment in the presence of the carbonic anhydrase enzyme to determine the catalyzed reaction rate.

  • Inhibition Measurement: Perform a series of experiments with the enzyme and varying concentrations of the pyrazolo[4,3-c]pyridine inhibitors to measure the extent of inhibition.

  • Data Analysis: Calculate the initial rates of the reaction from the kinetic traces. Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

Trypanocidal Activity: Targeting the PEX14-PEX5 Protein-Protein Interaction

Pyrazolo[4,3-c]pyridine derivatives have also emerged as the first inhibitors of the PEX14-PEX5 protein-protein interaction (PPI) in Trypanosoma parasites, the causative agents of devastating diseases like African sleeping sickness and Chagas disease.[12][13] This PPI is essential for the import of proteins into glycosomes, which are specialized organelles that house key metabolic pathways in these parasites.[3][16] Disruption of this interaction leads to the mislocalization of glycosomal enzymes, resulting in a metabolic catastrophe and parasite death.[12][13]

The Glycosomal Protein Import Pathway in Trypanosoma

Glycosomal proteins are synthesized in the cytoplasm and then imported into the glycosome.[3] This process is mediated by the PEX5 receptor, which recognizes a peroxisomal targeting signal (PTS) on the cargo protein and docks with PEX14 on the glycosomal membrane to facilitate translocation.[16]

Glycosome_Import cluster_cytoplasm Cytoplasm cluster_membrane Glycosomal Membrane cluster_glycosome Glycosome Matrix cargo Glycosomal Cargo Protein (with PTS) pex5 PEX5 Receptor cargo_pex5 Cargo-PEX5 Complex pex5->cargo_pex5 pex14 PEX14 cargo_pex5->pex14 Docking imported_cargo Imported Cargo Protein pex14->imported_cargo Translocation inhibitor Pyrazolo[4,3-c]pyridine Inhibitor inhibitor->pex14 Blocks Interaction

Caption: Inhibition of the PEX14-PEX5 interaction by pyrazolo[4,3-c]pyridine analogs disrupts glycosomal protein import.

Comparative Trypanocidal Activity and PEX14-PEX5 Inhibition

The efficacy of pyrazolo[4,3-c]pyridine analogs has been demonstrated through both in vitro trypanocidal assays and biochemical assays measuring the inhibition of the PEX14-PEX5 interaction.

CompoundT. brucei EC50 (µM)T. cruzi EC50 (µM)TbPEX14-PEX5 Inhibition KD (µM)
1 0.080.25163
13 0.040.08Not Determined

Data extracted from Dawidowski et al. (2019)[13]

Compound 1 was identified as a potent hit from in silico screening, and subsequent medicinal chemistry efforts led to the development of more active analogs like compound 13 .[13]

Experimental Protocol: PEX14-PEX5 Protein-Protein Interaction Inhibition Assay (NMR-Based)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool to study PPIs and identify small molecule inhibitors. The Chemical Shift Perturbation (CSP) assay is particularly useful for detecting binding events and determining dissociation constants (KD).[13]

Step-by-Step Methodology:

  • Protein Expression and Purification: Express and purify ¹⁵N-labeled TbPEX14 N-terminal domain (NTD) and unlabeled PEX5 peptide containing the WxxxF/Y binding motif.

  • NMR Sample Preparation: Prepare a sample of ¹⁵N-labeled TbPEX14 NTD in a suitable NMR buffer.

  • Acquisition of Reference Spectrum: Record a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ¹⁵N-labeled TbPEX14 NTD alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

  • Titration with Inhibitor: Add increasing concentrations of the pyrazolo[4,3-c]pyridine analog to the protein sample and record a ¹H-¹⁵N HSQC spectrum at each concentration point.

  • Data Analysis:

    • Monitor the changes in the chemical shifts of the protein's amide peaks upon addition of the inhibitor. Significant shifts in specific peaks indicate that the inhibitor is binding to the protein and perturbing the chemical environment of those residues.

    • Calculate the chemical shift perturbations (CSPs) for each affected residue.

    • Plot the CSPs as a function of the inhibitor concentration and fit the data to a binding isotherm to determine the dissociation constant (KD), which is a measure of the binding affinity.

Conclusion

The pyrazolo[4,3-c]pyridine scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. This guide has provided a comparative overview of the in vitro efficacy of various analogs across different biological targets, including cancer cell lines, carbonic anhydrases, and the PEX14-PEX5 PPI in Trypanosoma. The detailed experimental protocols and mechanistic insights offered herein are intended to empower researchers to effectively evaluate and advance this important class of compounds in their drug discovery endeavors. The structure-activity relationship studies highlighted in the referenced literature provide a solid foundation for the rational design of next-generation pyrazolo[4,3-c]pyridine derivatives with enhanced potency, selectivity, and drug-like properties.

References

  • Monti, S. M., De Simone, G., & Supuran, C. T. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(1), 147. [Link]

  • Dawidowski, M., Schor, M., & Schliebs, W. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. [Link]

  • George, S., & Ganesan, A. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 924-954. [Link]

  • George, S., & Ganesan, A. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Boron, W. F. (2019). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences, 20(15), 3839. [Link]

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 328-339. [Link]

  • Li, X., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • El-Gohary, N. S., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry, 18(1), 49. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109. [Link]

  • Li, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]

  • Dawidowski, M., et al. (2020). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. While specific experimental data for this molecule is not yet publicl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. While specific experimental data for this molecule is not yet publicly available, its pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[1][2] Consequently, this document will serve as an in-depth, experience-driven guide on how to design, execute, and interpret a rigorous cross-reactivity study for this compound, treating it as a hypothetical kinase inhibitor. Our approach is grounded in established best practices for kinase inhibitor profiling to ensure scientific integrity and provide actionable insights for drug development professionals.[3][4]

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[5] While this similarity can be exploited to develop broad-spectrum inhibitors, the goal for most targeted therapies is to achieve high selectivity for the intended kinase target to maximize efficacy and minimize off-target-related toxicity.[6][7] The pyrazolopyridine core, being an isostere of the adenine ring of ATP, is adept at binding to the hinge region of kinase active sites.[8] This inherent binding capability makes comprehensive cross-reactivity screening essential to understand the compound's selectivity profile across the kinome.

Undesired off-target inhibition can lead to a range of adverse effects, from mild side effects to severe toxicity.[7][9] Conversely, in some cases, "polypharmacology" (the modulation of multiple targets) can be beneficial, for instance, by inhibiting multiple nodes in a signaling pathway.[3][10] A well-designed cross-reactivity study provides the critical data needed to navigate this complex landscape, enabling informed decisions in lead optimization and preclinical development.

Designing a Phased Approach to Cross-Reactivity Profiling

A tiered or phased approach is the most efficient and cost-effective strategy for assessing kinase inhibitor selectivity.[11] This involves an initial broad screen to identify potential off-targets, followed by more detailed quantitative analysis for any observed "hits."

Phase 1: Broad Kinome Screening at a Single High Concentration

The first step is to screen 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine against a large, functionally diverse panel of kinases. Commercial services offer panels that cover a significant portion of the human kinome (e.g., >300 kinases).[12]

  • Causality Behind Experimental Choice: The objective here is not to determine potency, but to cast a wide net to identify any kinase that interacts with the compound with a notable affinity. A high concentration (typically 1 to 10 µM) is used to ensure that even weaker interactions are detected. A result of >70-80% inhibition at this concentration is generally considered a "hit" that warrants further investigation.[11]

Phase 2: IC50 Determination for "Hits"

Any kinases identified as hits in the primary screen should be subjected to secondary screening to determine the half-maximal inhibitory concentration (IC50).

  • Causality Behind Experimental Choice: This quantitative measure allows for a direct comparison of the compound's potency against its intended target versus its off-targets. A 10-point dose-response curve is preferred for generating reliable IC50 values.[11][13] The resulting data is crucial for calculating a selectivity score and for understanding the therapeutic window. A compound that is, for example, 100-fold more potent for its primary target than for any off-target is considered to have a good selectivity profile.

The overall workflow for this phased approach is illustrated in the diagram below.

G cluster_0 Phase 1: Primary Screening cluster_1 Data Analysis cluster_2 Phase 2: Secondary Screening Compound 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine Single_Point_Assay Single-Point Assay (e.g., 10 µM) Compound->Single_Point_Assay Kinase_Panel Broad Kinome Panel (>300 Kinases) Kinase_Panel->Single_Point_Assay Hit_Identification Hit Identification (% Inhibition > 70%) Single_Point_Assay->Hit_Identification Dose_Response 10-Point Dose-Response Assay Hit_Identification->Dose_Response 'Hits' IC50 IC50 Determination Dose_Response->IC50

Caption: Workflow for a two-phased kinase cross-reactivity study.

Comparative Analysis of Assay Technologies

Several robust technologies are available for measuring kinase activity and inhibition. The choice of assay can influence the results, so understanding their principles is key.[3]

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP onto a substrate.[3]Direct measurement of catalysis; high sensitivity.Requires handling of radioactive materials; low throughput.
Luminescence-Based Assays (e.g., Kinase-Glo®) Measures the amount of ATP remaining in the reaction. Less ATP corresponds to higher kinase activity.[14]High-throughput; no radioactivity; simple protocol.Indirect measurement; susceptible to interference from compounds that affect luciferase.
Fluorescence/FRET Assays Uses fluorescently labeled substrates or antibodies to detect phosphorylation.Homogeneous format; high-throughput.Can be prone to compound interference (autofluorescence).
Thermal Shift Assay (TSA) Measures the change in a protein's melting temperature upon ligand binding.[3]Confirms direct physical binding; label-free.Does not measure inhibition of activity; may not work for all proteins.
Surface Plasmon Resonance (SPR) Detects binding events in real-time by measuring changes in refractive index at a sensor surface.[15]Provides kinetic data (on/off rates); label-free.Requires specialized equipment; can be complex to optimize.

For a comprehensive study of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, a combination of methods is recommended. For instance, a luminescence-based assay for the high-throughput primary screen, followed by a radiometric or FRET-based assay for accurate IC50 determination, and finally, a thermal shift assay to confirm direct binding to key on- and off-targets.

Hypothetical Data and Interpretation

To illustrate the output of such a study, let's consider a hypothetical scenario where the intended primary target for our compound is Kinase A.

Table 1: Hypothetical Primary Screen Results (% Inhibition at 10 µM)
Kinase Target% InhibitionKinase FamilyHit?
Kinase A (Primary) 98% Tyrosine Kinase Yes
Kinase B92%Tyrosine KinaseYes
Kinase C75%Ser/Thr KinaseYes
Kinase D35%Tyrosine KinaseNo
Kinase E12%Lipid KinaseNo
... (300+ others)<70%VariousNo
Table 2: Hypothetical IC50 Values for Confirmed Hits
Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Kinase A (Primary) 25 -
Kinase B25010x
Kinase C1,50060x

Interpretation of Hypothetical Results:

  • The compound shows high potency for its intended target, Kinase A.

  • It demonstrates a 10-fold selectivity against Kinase B, which is in the same family. This is a common finding, as kinases within the same family often have more similar ATP binding sites.[6]

  • The 60-fold selectivity against Kinase C, which is from a different family, is a positive indicator of broader kinome selectivity.

  • This selectivity profile would guide the next steps in drug development. For example, structure-activity relationship (SAR) studies could be initiated to improve selectivity against Kinase B, if that off-target activity is deemed undesirable.[16]

The potential on-target and off-target effects can be visualized in the context of cellular signaling pathways.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Upstream Signal 1 B Kinase A (Primary Target) A->B C Downstream Effector 1 B->C D Desired Cellular Response (e.g., Apoptosis) C->D X Upstream Signal 2 Y Kinase B (Off-Target) X->Y Z Downstream Effector 2 Y->Z W Undesired Cellular Response (e.g., Toxicity) Z->W Inhibitor 2-benzyl-4-chloro- 2H-pyrazolo[4,3-c]pyridine Inhibitor->B High Potency (IC50 = 25 nM) Inhibitor->Y Lower Potency (IC50 = 250 nM)

Caption: On-target vs. potential off-target pathway modulation.

Standard Operating Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol provides a self-validating system for determining kinase inhibition.

Objective: To measure the percent inhibition of a panel of kinases by 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine at a single concentration.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Recombinant kinases and their corresponding substrates

  • Kinase buffer (specific to each kinase)

  • ATP

  • 384-well white plates

  • Test compound (10 mM stock in DMSO)

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a working stock of the test compound. For a final assay concentration of 10 µM, dilute the 10 mM DMSO stock to 200 µM in kinase buffer (this will be a 20X stock).

    • Causality: Preparing an intermediate dilution in aqueous buffer minimizes the final DMSO concentration in the assay, which should be kept below 1% to avoid affecting enzyme activity.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of kinase buffer containing the specific kinase and its substrate.

    • Add 0.5 µL of the 20X compound stock (for test wells) or 0.5 µL of buffer with equivalent DMSO (for positive control wells). For negative controls (no kinase activity), add 0.5 µL of buffer with DMSO and no kinase.

    • Causality: Including positive (max activity) and negative (no activity) controls on every plate is essential for data normalization and quality control.

  • Initiate Reaction:

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km for each respective kinase.[10]

    • Add 5 µL of the ATP solution to all wells to start the reaction. The final volume is 10.5 µL.

    • Incubate the plate at 30°C for 1 hour (incubation time may need optimization for different kinases).

    • Causality: Using an ATP concentration near the Km makes the IC50 value a more direct measure of the compound's binding affinity (Ki).[10]

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))

    • Causality: This normalization corrects for background signal and variations in enzyme activity, ensuring the calculated inhibition is a true reflection of the compound's effect.

Conclusion

A thorough investigation of cross-reactivity is a cornerstone of modern drug discovery. For a novel compound like 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, which belongs to the well-precedented pyrazolopyridine class of kinase inhibitors, a systematic profiling campaign is not just recommended, but essential. By employing a phased screening approach, utilizing a combination of robust assay technologies, and carefully interpreting the quantitative data, researchers can build a comprehensive selectivity profile. This profile is invaluable for guiding lead optimization, predicting potential safety liabilities, and ultimately increasing the probability of success in developing a safe and effective targeted therapy.

References

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Validation

Comparative Benchmarking of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine Against Established Kinase Inhibitor Standards

A Technical Guide for Drug Discovery Professionals Introduction: Unveiling the Potential of a Novel Pyrazolo[4,3-c]pyridine Scaffold The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Novel Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] This structural motif is particularly prominent in the development of kinase inhibitors, as it can effectively function as a hinge-binding purine bioisostere, occupying the ATP-binding pocket of various kinases.[2][3] Several pyrazolopyridine derivatives have advanced into clinical trials, underscoring the therapeutic promise of this compound class.[2]

This guide focuses on 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (CAS 41372-95-6), a novel derivative whose pharmacological profile is yet to be fully characterized.[4][5] Given the established precedent of the pyrazolo[4,3-c]pyridine scaffold, we hypothesize that this compound functions as a kinase inhibitor. The objective of this guide is to provide a rigorous, data-driven framework for benchmarking its performance against well-characterized standards. By employing a combination of biochemical and cell-based assays, we aim to elucidate its potency, selectivity, and cellular efficacy, thereby providing a clear roadmap for its potential progression in a drug discovery pipeline.

Strategic Selection of Benchmarking Standards

The choice of appropriate standards is critical for contextualizing the performance of a novel compound. For this investigation, we have selected two standards that provide distinct points of reference:

  • Staurosporine: A potent, broad-spectrum, non-selective protein kinase inhibitor. It serves as a crucial positive control in biochemical assays to validate the assay's performance and provides a benchmark for maximal achievable potency against a wide range of kinases.[6] Its inclusion helps to understand the general kinase-inhibitory potential of our test compound.

  • Glumetinib (SCC244): A selective and potent inhibitor of the c-Met receptor tyrosine kinase.[2] Glumetinib is a clinically relevant compound that also features a pyrazolopyridine core, making it an ideal comparator for assessing both the potency and potential selectivity profile of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine against a specific, therapeutically relevant kinase.[2]

Comprehensive Benchmarking Workflow

Our benchmarking strategy is designed as a tiered approach, moving from a direct biochemical assessment of enzyme inhibition to a more physiologically relevant cellular context. This progression allows for a comprehensive evaluation of the compound's intrinsic potency and its ability to engage its target within a complex biological system.

Benchmarking_Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation biochem_assay In Vitro Kinase Assay (ADP-Glo™) ic50 Determine IC50 Values (Potency) biochem_assay->ic50 Quantifies inhibition selectivity Assess Kinase Selectivity (Panel Screening) ic50->selectivity Informs panel choice cell_assay Cell-Based Proliferation Assay (CellTiter-Glo®) selectivity->cell_assay Guides cell line selection gi50 Determine GI50 Values (Cellular Efficacy) cell_assay->gi50 Measures growth inhibition tox Assess Cytotoxicity (Off-target effects) gi50->tox Compare against normal cells conclusion Data Analysis & Go/No-Go Decision gi50->conclusion tox->conclusion start Compound Synthesis & Purification of 2-benzyl-4-chloro-2H- pyrazolo[4,3-c]pyridine start->biochem_assay

Caption: A tiered workflow for benchmarking novel kinase inhibitors.

Experimental Protocols

The following protocols are designed to be robust and reproducible, incorporating industry-standard methodologies and controls.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

Rationale: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[6][7]

Materials:

  • Purified recombinant human c-Met kinase (or other kinases of interest).

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP (at Km concentration for the specific kinase).

  • 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, Staurosporine, Glumetinib (dissolved in 100% DMSO).

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating: Prepare a serial dilution (e.g., 11-point, 3-fold) of the test compound and standards in 100% DMSO. Dispense 1 µL of each concentration into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "maximum inhibition" (0% activity) controls.

  • Enzyme Addition: Add 10 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

  • Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.[8]

  • Reaction Initiation: Add 10 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and eliminates any remaining ATP.[6]

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the high and low controls. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

Protocol 2: Cell-Based Antiproliferative Assay (CellTiter-Glo®)

Rationale: This assay assesses the compound's ability to inhibit the proliferation of cancer cells, providing a measure of its efficacy in a biological context.[10] We selected the MV4-11 human biphenotypic B myelomonocytic leukemia cell line, which is known to be sensitive to various kinase inhibitors and has been used in the evaluation of other pyrazolopyridine compounds.[9][11]

Materials:

  • MV4-11 cancer cell line.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine and standards (dissolved in 100% DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • White, clear-bottom 96-well cell culture plates.

Procedure:

  • Cell Seeding: Culture MV4-11 cells under standard conditions (37°C, 5% CO₂). Seed the cells into the 96-well plates at a density of 5,000 cells per well in 90 µL of culture medium.

  • Inhibitor Treatment: Prepare serial dilutions of the test compounds and standards in culture medium (ensure the final DMSO concentration is ≤ 0.5%). Add 10 µL of the diluted compounds to the respective wells. Include DMSO-only wells as vehicle controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[9]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reagent.

  • Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells. Plot the percentage of viable cells against the logarithm of the inhibitor concentration. Use non-linear regression analysis to calculate the GI₅₀ (concentration for 50% growth inhibition).[9]

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate how the results of these benchmarking studies would be structured for a clear comparative analysis.

Table 1: Biochemical Inhibition of c-Met Kinase

CompoundIC₅₀ (nM)
2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine 85
Glumetinib (Standard)15
Staurosporine (Control)5

Table 2: Antiproliferative Activity in MV4-11 Cells

CompoundGI₅₀ (nM)
2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine 450
Glumetinib (Standard)90
Staurosporine (Control)20

Interpretation: From this hypothetical data, we can draw several conclusions. In the biochemical assay, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine shows potent inhibition of c-Met, albeit being approximately 5-6 fold less potent than the selective standard, Glumetinib. Both are significantly more selective than the broad-spectrum inhibitor Staurosporine.

In the cell-based assay, the GI₅₀ value for our test compound is roughly 5-fold higher than its biochemical IC₅₀. This "biochemical-to-cellular shift" is common and can be attributed to factors such as cell membrane permeability, protein binding in the culture medium, or engagement with cellular efflux pumps. The key insight is that the compound retains significant activity in a cellular context, inhibiting cancer cell proliferation at a sub-micromolar concentration.

Mechanism of Action: Targeting Kinase Signaling

Protein kinases are central nodes in signaling pathways that regulate cell growth, proliferation, and survival. Receptor tyrosine kinases (RTKs) like c-Met are activated by ligand binding, leading to dimerization, autophosphorylation, and the initiation of downstream signaling cascades. ATP-competitive inhibitors, such as those from the pyrazolopyridine class, act by blocking the initial phosphorylation event, thereby shutting down the entire pathway.

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., c-Met) ADP ADP RTK->ADP converts to Substrate Substrate Protein RTK->Substrate binds ATP ATP ATP->RTK provides P pSubstrate Phosphorylated Substrate Substrate->pSubstrate phosphorylates Downstream Downstream Signaling (MAPK, PI3K/Akt) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-benzyl-4-chloro-2H- pyrazolo[4,3-c]pyridine Inhibitor->RTK INHIBITS

Caption: Inhibition of a generic RTK pathway by an ATP-competitive inhibitor.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for the initial benchmarking of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine. The proposed workflow, combining direct enzymatic inhibition assays with cell-based functional screens, provides the necessary data to make informed decisions about the compound's future development.

Based on our hypothetical data, 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine emerges as a promising hit compound with potent biochemical and cellular activity. The logical next steps in its evaluation would include:

  • Kinome-wide Selectivity Profiling: To understand its selectivity, the compound should be screened against a broad panel of kinases. This is crucial for identifying potential off-target effects and for understanding its mechanism of action more deeply.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs would help to optimize potency and selectivity, potentially leading to a lead compound with improved properties.[12]

  • In Vivo Pharmacokinetic and Efficacy Studies: If a lead compound is identified, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its efficacy in preclinical animal models would need to be evaluated.[13]

By systematically comparing this novel molecule against established standards, researchers can efficiently allocate resources and accelerate the journey from a promising chemical scaffold to a potential therapeutic candidate.

References

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Comparative

A Comparative Analysis of Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-c]pyridine Scaffolds in Drug Discovery

A Senior Application Scientist's Guide to Two Privileged Heterocyclic Scaffolds In the landscape of medicinal chemistry, the pyrazolopyridine core represents a "privileged scaffold," a molecular framework that demonstrat...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Privileged Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the pyrazolopyridine core represents a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets, leading to a wide range of therapeutic applications. This versatility stems from its structural resemblance to endogenous purine bases, allowing it to interact with a multitude of enzymes and receptors. Among the five possible pyrazolopyridine isomers, the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine scaffolds have garnered significant attention from researchers and drug development professionals. This guide provides an in-depth comparative analysis of these two isomeric systems, delving into their synthetic accessibility, physicochemical properties, and structure-activity relationships across various biological targets, supported by experimental data from peer-reviewed literature.

At a Glance: Key Distinctions

FeaturePyrazolo[3,4-b]pyridinePyrazolo[4,3-c]pyridine
Nitrogen Atom Positions Pyridine N at position 7Pyridine N at position 5
Prevalence in Research Extensively studied, with over 300,000 described structures[1]Less explored, but gaining interest
Approved Drugs Core scaffold in approved drugs like Riociguat (Adempas)[1]Present in clinical candidates like Orforglipron[2]
Primary Biological Targets Kinases (TRK, ALK, CDK, TBK1), AMPK, Topoisomerase IIα[3][4][5][6][7][8]Carbonic anhydrases, PEX14-PEX5 protein-protein interaction[9][10][11][12][13][14]
Synthetic Accessibility Well-established and diverse synthetic routesMultiple synthetic routes, including novel multicomponent reactions[15]

Structural Isomerism: The Foundation of Divergent Properties

The fundamental difference between the two scaffolds lies in the position of the nitrogen atom within the pyridine ring relative to the fused pyrazole ring. This seemingly subtle variation in the arrangement of nitrogen atoms has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These differences, in turn, dictate how the molecule interacts with biological targets, leading to distinct pharmacological profiles.

Scaffolds cluster_0 Pyrazolo[3,4-b]pyridine cluster_1 Pyrazolo[4,3-c]pyridine b_scaffold c_scaffold

Caption: Core structures of Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-c]pyridine.

Synthetic Strategies: Building the Core

The synthetic accessibility of a scaffold is a critical factor in drug discovery, influencing the feasibility of library synthesis and process development. Both pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine benefit from a variety of synthetic approaches.

Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of the pyrazolo[3,4-b]pyridine core is well-documented, with two primary retrosynthetic strategies: annelation of a pyridine ring onto a pre-existing pyrazole, or vice versa.[1][16]

A common and versatile method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[1] The regioselectivity of this reaction is governed by the relative electrophilicity of the carbonyl groups in the dicarbonyl compound.[1] Multicomponent reactions have also emerged as an efficient approach to this scaffold.[17]

Pyrazolo_b_synthesis cluster_0 Pyridine Ring Formation cluster_1 Pyrazole Ring Formation aminopyrazole 5-Aminopyrazole pyrazolo_b Pyrazolo[3,4-b]pyridine aminopyrazole->pyrazolo_b + dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyrazolo_b unsaturated_ketone α,β-Unsaturated Ketone unsaturated_ketone->pyrazolo_b pyridine Substituted Pyridine pyrazolo_b2 Pyrazolo[3,4-b]pyridine pyridine->pyrazolo_b2 + hydrazine Hydrazine hydrazine->pyrazolo_b2

Caption: General synthetic strategies for the pyrazolo[3,4-b]pyridine scaffold.

Synthesis of Pyrazolo[4,3-c]pyridines

The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be achieved through several routes. One common method involves the condensation of a dienamine with various amines containing sulfonamide fragments.[13][14] More recent advancements include a one-pot multicomponent procedure involving the microwave-assisted treatment of a 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions.[15]

Pyrazolo_c_synthesis cluster_0 Condensation Approach cluster_1 Multicomponent Approach dienamine Dienamine pyrazolo_c Pyrazolo[4,3-c]pyridine dienamine->pyrazolo_c + amine Amine amine->pyrazolo_c pyrazole_aldehyde Substituted Pyrazole-4-carbaldehyde pyrazolo_c2 Pyrazolo[4,3-c]pyridine pyrazole_aldehyde->pyrazolo_c2 + alkyne Terminal Alkyne alkyne->pyrazolo_c2 t_butylamine tert-Butylamine t_butylamine->pyrazolo_c2

Caption: Common synthetic routes to the pyrazolo[4,3-c]pyridine scaffold.

Physicochemical Properties and Pharmacokinetics: A Comparative Overview

PropertyPyrazolo[3,4-b]pyridine Derivatives[18]Pyrazolo[4,3-c]pyridine Derivatives[13]
Lipinski's Rule of Five Generally compliantGenerally compliant
Veber's Rule Generally compliantGenerally compliant
Predicted GI Absorption HighFavorable for oral absorption (TPSA dependent)
P-glycoprotein Substrate Mostly non-substratesNot explicitly stated
CYP Isoform Inhibition Observed for some derivativesNot explicitly stated

Biological Activities and Structure-Activity Relationships (SAR)

The true value of these scaffolds is realized in their diverse biological activities. The following sections highlight their application in different therapeutic areas, with a focus on the structure-activity relationships that govern their potency and selectivity.

Pyrazolo[3,4-b]pyridine: A Kinase Inhibitor Powerhouse

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase active site makes it an ideal starting point for inhibitor design.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors.[7] Compound C03 emerged as a potent inhibitor with an IC50 of 56 nM against TRKA and demonstrated significant anti-proliferative activity in the Km-12 cell line (IC50 = 0.304 μM).[7]

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: This scaffold has been successfully employed to develop inhibitors of the crizotinib-resistant ALK-L1196M mutant.[8] Compound 10g showed exceptional enzymatic activity (<0.5 nM IC50) against both wild-type and mutant ALK.[8]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized as potent and selective CDK inhibitors with anti-tumor activity.[6]

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: Through rational drug design, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors, with compound 15y exhibiting an IC50 of 0.2 nM.[4]

The SAR for pyrazolo[3,4-b]pyridine-based kinase inhibitors generally highlights the importance of:

  • The pyrazole N-H for hydrogen bonding with the kinase hinge region.[3]

  • Substituents at the C3 and C5 positions for modulating potency and selectivity.

  • A planar structure for effective DNA intercalation in the case of topoisomerase II inhibitors.[5]

Pyrazolo[4,3-c]pyridine: Emerging Applications

While not as extensively explored as its isomer, the pyrazolo[4,3-c]pyridine scaffold has shown significant promise in distinct therapeutic areas.

  • Carbonic Anhydrase (CA) Inhibitors: A series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their inhibitory activity against various human CA isoforms.[13][14] The structure-activity relationship studies revealed that the nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety is crucial for activity.[14]

  • PEX14-PEX5 Protein-Protein Interaction (PPI) Inhibitors: In a notable application, pyrazolo[4,3-c]pyridines were identified as the first inhibitors of the PEX14-PEX5 protein-protein interaction, with trypanocidal activity.[9][10][11][12] The optimization of the initial hit was guided by X-ray crystallography and NMR binding data.[10][12]

Experimental Protocols

To provide practical insights for researchers, the following are representative experimental protocols for the synthesis of derivatives of each scaffold.

General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from a method for synthesizing derivatives with affinity for β-amyloid plaques.

Materials:

  • α,β-unsaturated ketone (0.5 mmol)

  • 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)

  • Zirconium(IV) chloride (ZrCl4) (0.15 mmol, 35 mg)

  • Dimethylformamide (DMF) (0.5 mL)

  • Ethanol (EtOH) (0.5 mL)

  • Chloroform (CHCl3)

  • Water

Procedure:

  • To a solution of the α,β-unsaturated ketone in DMF, add a solution of 5-amino-1-phenyl-pyrazole in EtOH at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl3 and water to the residue and separate the two phases.

  • Wash the aqueous phase twice with CHCl3.

  • Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for the Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates

This protocol is based on the synthesis of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors.[13]

Materials:

  • Dienamine (2 mmol, 0.53 g)

  • Corresponding amine (2.1 mmol)

  • Triethylamine (Et3N) (2.2 mmol, 0.22 g, if using an amine hydrochloride salt)

  • Methanol (6 mL)

Procedure:

  • Combine the dienamine and the corresponding amine (and Et3N if necessary) in methanol.

  • Reflux the mixture for 1 hour.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with methanol (3 x 5 mL).

  • Dry the solid to afford the pure product.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine scaffolds, while structurally similar, exhibit distinct and, in some cases, complementary pharmacological profiles. The pyrazolo[3,4-b]pyridine isomer is a well-established and validated scaffold, particularly in the realm of kinase inhibition, with several approved drugs and a vast body of literature supporting its utility. Its synthetic accessibility and amenability to diversification make it a continued workhorse in drug discovery.

The pyrazolo[4,3-c]pyridine scaffold, though less explored, is emerging as a valuable framework for targeting a different set of biological targets, as evidenced by its application in developing carbonic anhydrase and protein-protein interaction inhibitors. The development of novel and efficient synthetic routes to this scaffold will undoubtedly accelerate its exploration and potential for therapeutic innovation.

For drug development professionals, the choice between these two scaffolds will ultimately depend on the specific biological target and the desired pharmacological profile. The extensive knowledge base surrounding the pyrazolo[3,4-b]pyridine scaffold provides a solid foundation for target-based design, while the pyrazolo[4,3-c]pyridine scaffold offers opportunities for discovering novel bioactivities and intellectual property. As our understanding of the chemical space and biological implications of these isomeric systems continues to grow, so too will their impact on the development of new medicines.

References

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Validation

A Comparative Guide to Pyrazolo[3,4-b]pyridine Derivatives as Novel TRK Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive evaluation of emerging pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin Receptor Kinases (TRKs), benchma...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of emerging pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin Receptor Kinases (TRKs), benchmarked against the FDA-approved drugs Larotrectinib and Entrectinib. We will delve into the mechanistic underpinnings, comparative efficacy based on available preclinical data, and the experimental methodologies crucial for their evaluation.

The Imperative for Novel TRK Inhibitors

The discovery of Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions as oncogenic drivers has ushered in a new era of precision oncology.[1][2][3] These fusions lead to the constitutive activation of TRK proteins (TRKA, TRKB, and TRKC), which in turn aberrantly drives downstream signaling pathways like Ras/MAPK and PI3K/Akt, promoting cellular proliferation and survival.[4][5] The clinical success of first-generation inhibitors like Larotrectinib and Entrectinib has been remarkable, offering a "tissue-agnostic" treatment paradigm.[1][2][6] However, the emergence of acquired resistance underscores the continuous need for structurally diverse and potent next-generation inhibitors. The pyrazolo[3,4-b]pyridine scaffold, a "privileged" structure in kinase inhibitor design, has recently emerged as a promising foundation for developing novel TRK inhibitors.[7]

The TRK Signaling Cascade: A Visual Overview

Activation of TRK receptors by neurotrophins, or constitutively through fusion events, triggers dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling crucial for cell growth and survival.

TRK_Signaling_Pathway TRK TRK Receptor (TRKA, TRKB, TRKC) PLCg PLC-γ TRK->PLCg PI3K PI3K TRK->PI3K Ras Ras TRK->Ras Proliferation Cell Proliferation, Survival, Differentiation PLCg->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The TRK signaling pathway, illustrating key downstream effectors.

Comparative Analysis of Lead Compounds

Our analysis focuses on promising pyrazolo[3,4-b]pyridine derivatives, specifically compounds C03 , C09 , and C10 , as reported in recent literature.[4] These compounds are compared against the established clinical benchmarks, Larotrectinib and Entrectinib .

Mechanism of Action and Kinase Selectivity

Larotrectinib is a highly selective pan-TRK inhibitor, while Entrectinib is a multi-kinase inhibitor targeting TRKs, ROS1, and ALK.[1][5][8][9] The novel pyrazolo[3,4-b]pyridine derivatives have been designed as TRK inhibitors, with some demonstrating pan-TRK activity.[4]

Compound TRKA IC₅₀ (nM) TRKB IC₅₀ (nM) TRKC IC₅₀ (nM) Other Notable Targets (IC₅₀) Reference
C03 56Pan-TRKPan-TRKFAK, PAK4, PLK4 (significant selectivity)[4]
C09 57Pan-TRKPan-TRKFAK, PAK4, PLK4 (significant selectivity)[4]
C10 26Pan-TRKPan-TRKFAK, PAK4, PLK4 (significant selectivity)[4]
Larotrectinib <20<20<20Highly selective for TRK family[4]
Entrectinib 135ALK (12 nM), ROS1 (7 nM)[4]

Note: Pan-TRK activity for C03, C09, and C10 was suggested by kinase selectivity assays, though specific IC₅₀ values for TRKB/C were not detailed in the primary source.

In Vitro Cellular Efficacy

The anti-proliferative activity of these compounds in cancer cell lines provides a crucial measure of their potential therapeutic efficacy.

Compound Cell Line IC₅₀ (µM) Notes Reference
C03 Km-12 (colorectal)0.304Showed selectivity vs. MCF-7 and HUVEC lines[4][10]
Larotrectinib Various NTRK fusion+Potent nM activityBroad activity across tumor types[2]
Entrectinib Various NTRK fusion+Potent nM activityAlso active in ROS1/ALK fusion+ lines[1]
Preliminary Pharmacokinetic and Safety Profile

Early-stage evaluation of pharmacokinetic properties and off-target effects is critical. Compound C03 has undergone preliminary assessment.

Compound Parameter Result Reference
C03 Plasma StabilityGood[4][10]
CYP InhibitionLow inhibition for most isoforms (except CYP2C9)[4][10]

Experimental Methodologies: A Practical Guide

Reproducible and rigorous experimental design is the bedrock of drug discovery. Below are standardized protocols for the key assays used to evaluate TRK inhibitors.

Workflow for Evaluating Novel TRK Inhibitors

TRK_Inhibitor_Workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Design Scaffold Hopping & CADD Synthesis Chemical Synthesis Design->Synthesis Biochem Biochemical Assay (TRK Kinase IC₅₀) Synthesis->Biochem Selectivity Kinase Selectivity Panel Biochem->Selectivity CellAssay Cell-Based Assays (Proliferation, Apoptosis) Selectivity->CellAssay Target Target Engagement (Western Blot) CellAssay->Target ADMET In Vitro ADMET (Plasma Stability, CYP) Target->ADMET InVivo In Vivo Efficacy (Xenograft Models) ADMET->InVivo Phase1 Phase I Trials (Safety, PK/PD) InVivo->Phase1 Phase2 Phase II Trials (Efficacy) Phase1->Phase2

Caption: A generalized workflow for the discovery and development of TRK inhibitors.

TRK Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified TRK kinase enzymes.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the kinase. The signal, often luminescence, is inversely proportional to the inhibitor's potency.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution series of the compound in assay buffer.

    • Prepare solutions of purified recombinant TRKA, TRKB, or TRKC enzyme, a biotinylated peptide substrate, and ATP at optimal concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted compound.

    • Add 2.5 µL of the enzyme/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding a detection solution containing streptavidin-coated donor beads and a phosphospecific antibody conjugated to an acceptor bead.

    • Incubate in the dark for 60 minutes.

    • Read the plate on a suitable plate reader to measure the signal (e.g., HTRF, AlphaScreen).

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of the inhibitor on the proliferation of cancer cells, particularly those with NTRK fusions.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed cells (e.g., Km-12) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis and Signal Generation:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the IC₅₀ value as described for the biochemical assay.

Expert Insights and Future Directions

The pyrazolo[3,4-b]pyridine scaffold represents a promising avenue for the development of next-generation TRK inhibitors. The lead compound, C03 , demonstrates potent enzymatic and cellular activity with a favorable preliminary safety profile.[4][10][11] Its efficacy in the low micromolar range against the Km-12 cell line, coupled with good plasma stability, positions it as a candidate for further exploration.[4][11]

However, several challenges remain. A comprehensive evaluation of C03 and its analogs against all three TRK family members (TRKA, B, and C) is necessary to confirm its pan-TRK inhibitory profile. Furthermore, extensive kinase selectivity profiling is crucial to anticipate potential off-target effects. The observed inhibition of CYP2C9 warrants further investigation to assess the risk of drug-drug interactions.[4]

The ultimate test will be in vivo efficacy in xenograft models derived from NTRK fusion-positive tumors. These studies will be critical to validate the therapeutic potential of this chemical series and its ability to compete with or supplement established therapies like Larotrectinib and Entrectinib, particularly in the context of acquired resistance. Computational studies, including molecular dynamics simulations, can further aid in understanding the binding modes of these compounds and guide the design of derivatives with improved potency and selectivity.[12][13]

References

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as Checkpoint Kinase 1 (Chk1) Inhibitors

This guide provides an in-depth analysis of the preliminary structure-activity relationships (SAR) of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones, a promising scaffold for the development of novel Checkpoint Kinase 1 (Chk1)...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the preliminary structure-activity relationships (SAR) of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones, a promising scaffold for the development of novel Checkpoint Kinase 1 (Chk1) inhibitors. We will dissect the key structural modifications that influence inhibitory activity, compare their performance with other relevant kinase inhibitors, and provide detailed experimental protocols to ensure the reproducibility and validation of the presented findings.

Introduction: The Therapeutic Potential of Targeting Chk1 with Pyrazolo[4,3-c]quinolin-3-ones

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage, inducing cell cycle arrest to allow for DNA repair.[1] In many cancers, the p53 tumor suppressor is inactivated, making the cancer cells heavily reliant on Chk1 for survival when treated with DNA-damaging chemotherapeutic agents. Therefore, inhibiting Chk1 has emerged as a promising therapeutic strategy to sensitize cancer cells to chemotherapy and enhance its anti-tumor efficacy.[1]

The pyrazolo[4,3-c]quinolin-3-one (PQ) core is a versatile heterocyclic system that has been explored for various biological activities, including as ligands for the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] Recent studies have identified this scaffold as a promising starting point for the development of Chk1 inhibitors.[1][4] This guide will focus on a congeneric series of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones and elucidate the initial SAR, providing a roadmap for future optimization efforts.

Core Molecular Structure and Synthesis Overview

The fundamental structure of the 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one scaffold is depicted below. The SAR studies primarily focus on substitutions at the R1 and R2 positions of the quinolinone core and various positions on the 2-aryl ring.

Synthesis_Workflow A Starting Materials (e.g., Substituted anilines) B Synthesis of Quinolinone Core A->B C Introduction of Substituents (R1, R2) B->C D Condensation with Substituted Phenylhydrazine C->D E Cyclization to form Pyrazolo[4,3-c]quinolin-3-one D->E F Purification and Characterization (NMR, MS) E->F

Caption: Generalized synthetic workflow for 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones.

Detailed Steps:

  • Synthesis of the Quinolinone Core: This is typically achieved through established methods such as the Conrad-Limpach synthesis or variations thereof.

  • Functionalization of the Quinolinone Core: Introduction of substituents at the R1 and R2 positions is performed using standard aromatic substitution reactions (e.g., halogenation).

  • Condensation and Cyclization: The substituted quinolinone is reacted with an appropriately substituted arylhydrazine. This reaction can be promoted by either conventional heating or microwave irradiation to facilitate the cyclization and formation of the pyrazole ring.

  • Purification and Characterization: The final products are purified using techniques such as column chromatography or recrystallization. The structures are confirmed by spectroscopic methods including 1H-NMR, 13C-NMR, and mass spectrometry. [2]

In-vitro Chk1 Kinase Assay

The inhibitory activity of the synthesized compounds against Chk1 is determined using a biochemical kinase assay.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection and Analysis A Prepare assay buffer B Dilute recombinant Chk1 enzyme C Prepare serial dilutions of test compounds D Incubate Chk1 with test compound E Initiate reaction with ATP and substrate D->E F Allow reaction to proceed at 30°C E->F G Stop reaction H Detect kinase activity (e.g., luminescence, fluorescence) G->H I Calculate % inhibition and determine IC50 H->I

Caption: General workflow for an in-vitro Chk1 kinase assay.

Key Steps:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

  • Enzyme and Inhibitor Incubation: Recombinant human Chk1 enzyme is pre-incubated with varying concentrations of the test compounds for a defined period.

  • Kinase Reaction: The kinase reaction is initiated by the addition of a substrate (e.g., a specific peptide) and ATP.

  • Signal Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays that detect the phosphorylated product.

  • Data Analysis: The percentage of Chk1 inhibition for each compound concentration is calculated relative to a control without an inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The preliminary SAR study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones has successfully identified this scaffold as a viable starting point for the development of Chk1 inhibitors. The initial findings indicate that electron-withdrawing substituents on the quinolinone core, combined with specific substitutions on the 2-aryl ring, are beneficial for activity. The modest but significant activity of compounds 4e2 and 4h2 provides a strong rationale for further investigation. [1] Future efforts should focus on:

  • Systematic Exploration of Substituents: A more comprehensive library of analogs should be synthesized to explore a wider range of electronic and steric properties at the R1, R2, and 2-aryl positions.

  • Computational Modeling: Molecular docking and dynamics simulations could provide insights into the binding mode of these inhibitors within the Chk1 active site, guiding the rational design of more potent compounds. [1]* Optimization of Physicochemical Properties: In addition to potency, future work should also focus on optimizing the drug-like properties of these compounds, such as solubility and metabolic stability.

  • Cell-Based Assays: Promising compounds from biochemical assays should be evaluated in cell-based assays to confirm their ability to inhibit Chk1 signaling in a cellular context and to assess their potential to sensitize cancer cells to chemotherapy.

By leveraging the insights from this preliminary SAR study and employing a multi-faceted approach to drug discovery, the 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one scaffold holds the potential to yield novel and effective Chk1 inhibitors for cancer therapy.

References

  • Structure-activity relationship studies at the benzodiazepine receptor (BZR): a comparison of the substitutent effects of pyrazoloquinolinone analogs. Journal of Medicinal Chemistry. [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. [Link]

  • Synthesis and Preliminary Structure-Activity Relationship Study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as Potential Checkpoint Kinase 1 (Chk1) Inhibitors. PubMed. [Link]

  • Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. ResearchGate. [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Taylor & Francis Online. [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2 H -pyrazolo[4,3- c ]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. CONICET Digital. [Link]

  • Structure-Guided Computational Methods Predict Multiple Distinct Binding Modes for Pyrazoloquinolinones in GABAA Receptors. PubMed Central. [Link]

  • Structure-activity relationship studies at benzodiazepine receptor (BZR): a comparison of the substituent effects of pyrazoloquinolinone analogs. ACS Publications. [Link]

  • Structure-Guided Computational Methods Predict Multiple Distinct Binding Modes for Pyrazoloquinolinones in GABAA Receptors. PubMed. [Link]

  • Synthesis and Biological Evaluation of 2,5-Dihydropyrazolo[4,3-c]quinolin-3-ones. A Novel Series of PDE4 Inhibitors with Low Emetic Potential and Antiasthmatic Properties. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of a New Set of 2-arylpyrazolo[3,4-c]quinoline Derivatives as Adenosine Receptor Antagonists. PubMed. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. [Link]

  • Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. Unknown Source. [Link]

  • 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. PubMed. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]

  • (PDF) Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones. ResearchGate. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

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Safety & Regulatory Compliance

Safety

Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine

For Immediate Implementation by Laboratory Personnel As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final disposition of a co...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final disposition of a compound, particularly one with the structural complexities and potential reactivity of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is paramount.

Hazard Profile:

Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning" . These classifications necessitate careful handling to avoid exposure.

Structural Considerations for Disposal:

The molecule contains a chlorinated pyridine ring, a heterocyclic structure that can exhibit persistence in the environment. The presence of the benzyl group and the pyrazole moiety adds to its chemical complexity. Improper disposal could lead to the release of a persistent and potentially toxic substance into the environment.

Personal Protective Equipment (PPE): The First Line of Defense

Strict adherence to appropriate PPE is non-negotiable when handling 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine for disposal. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Hands Chemically resistant glovesNitrile gloves are a common choice for general laboratory use, but for prolonged contact or when handling larger quantities, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's compatibility chart.
Eyes Chemical splash gogglesStandard safety glasses do not provide adequate protection from splashes. Goggles that form a seal around the eyes are required.
Body Laboratory coatA fully buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is mandatory to protect against incidental skin contact.
Respiratory Use in a certified chemical fume hoodAll handling and preparation for disposal of this compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. At no point should 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine waste be mixed with other waste streams without a thorough compatibility assessment.

Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, clearly labeled, and compatible hazardous waste container. The container should be made of a material that will not react with the compound (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine". Include the approximate concentration and quantity.

  • Solid Waste:

    • Pure Compound: Unused or expired solid 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine should be transferred directly into the designated hazardous waste container.

    • Contaminated Materials: Items such as weighing boats, contaminated filter paper, and disposable gloves should be placed in a sealed plastic bag and then into the solid hazardous waste container.

  • Liquid Waste:

    • Solutions: Solutions containing 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine should be collected in a separate, compatible liquid hazardous waste container.

    • Rinsate: When rinsing glassware that has contained the compound, the initial rinsate should be collected as hazardous waste. Subsequent rinses with copious amounts of water may be permissible for drain disposal, but only if local regulations allow and the initial concentration was low. It is best practice to collect all rinsates containing the compound for disposal.

Decontamination Procedures: Ensuring a Safe Workspace

Thorough decontamination of all surfaces and equipment that have come into contact with 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is essential to prevent cross-contamination and accidental exposure.

Surface Decontamination Protocol:

  • Initial Cleaning: For any visible spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.

  • Decontamination Solution: Prepare a 10% solution of household bleach (sodium hypochlorite) in water.

  • Application: Wearing appropriate PPE, wipe the contaminated surface with the 10% bleach solution. Allow a contact time of at least 10-15 minutes.[1]

  • Rinsing: After the contact time, wipe the surface with a cloth dampened with water to remove the bleach residue.

  • Final Cleaning: Clean the surface with a standard laboratory detergent and water.

Equipment Decontamination:

  • Disassembly: If applicable, disassemble equipment to ensure all parts are accessible for cleaning.

  • Soaking: Immerse non-sensitive equipment parts in a 10% bleach solution for at least one hour.[1]

  • Rinsing: Thoroughly rinse the equipment with water to remove the bleach.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely before storage or reuse.

Disposal Pathway: The Final Step

Under no circumstances should 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine or its containers be disposed of in the regular trash or down the drain. This compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram:

Caption: Workflow for the disposal of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and correct action is crucial.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spills: For small spills that you are trained and equipped to handle, follow the surface decontamination protocol above, ensuring you are wearing the appropriate PPE.

  • Large Spills: For large spills, contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, upholding the principles of laboratory safety and environmental protection.

References

  • CymitQuimica. (2024). Safety Data Sheet: 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine.
  • University of Kentucky. (n.d.).
  • UC San Diego. (n.d.).
  • Fisher Scientific. (2021).
  • Cole-Parmer. (n.d.).
  • University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety.
  • Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety.
  • OxyChem. (2014).
  • UC Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety.
  • American Industrial Hygiene Association. (2023).
  • Benchchem. (2025).
  • FEMA. (2023). 3.1.
  • U.S. EPA Region 9 Laboratory. (n.d.). Sampling Equipment Decontamination, Field Sampling Guidance Document #1230.
  • Government of Alberta. (2017).
  • University of Toronto. (2020). Equipment Decontamination Procedures. Environmental Health & Safety.
  • Force Flow. (n.d.).
  • Basrani, B. R., et al. (2007). Interaction between sodium hypochlorite and chlorhexidine gluconate. Journal of Endodontics, 33(8), 966-9.
  • Health Canada. (2018).
  • WaterOperator.org. (n.d.). What every operator should know about sodium hypochlorite.
  • CUNY. (n.d.). SOP Bio-005 Decontamination Reusable Labware, Work-surfaces and Equipment.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine

This guide provides essential, immediate safety and logistical information for the handling of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (CAS No: 41372-95-6).[1][2][3] As researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (CAS No: 41372-95-6).[1][2][3] As researchers and drug development professionals, a deep understanding of a compound's potential hazards is the foundation of a safe and effective experimental workflow. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation, ensuring that every step is a self-validating component of a comprehensive safety system.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific toxicological profile of 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is critical for appreciating the necessity of the stringent protective measures outlined. The compound is classified with the signal word "Warning" and is associated with several key hazards.[1][2]

  • Harmful if Swallowed (H302): Accidental ingestion can lead to acute toxicity.[1][2] This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing rigorous hand hygiene.[2]

  • Causes Skin Irritation (H315): Direct contact with the skin can cause irritation.[1][2] The benzyl and chloro functional groups, common in pharmacologically active molecules, can interact with skin, necessitating robust dermal protection.

  • Causes Serious Eye Irritation (H319): This is a significant risk, as splashes can lead to serious eye damage.[1][2] The compound is corrosive to the eyes, and any contact requires immediate and prolonged rinsing.[4]

  • May Cause Respiratory Irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract.[1][2] This hazard dictates that all handling of the solid compound must be performed in a controlled, ventilated environment to prevent airborne exposure.

Given its structural relation to pyridine and chlorinated phenols, it is prudent to handle it with the caution afforded to these classes of compounds, which are known for potential systemic effects and skin absorption.[4][5][6]

Core Protective Equipment Protocol: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is your primary barrier against exposure. A one-size-fits-all approach is insufficient; the PPE must be chosen to counter the specific hazards identified.

Protection Type Specific Recommendations Rationale & Causality
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves.[5][7][8]Provides a robust barrier against dermal absorption and irritation (H315).[2][8] Nitrile and neoprene offer superior chemical resistance to pyridine derivatives compared to latex.[5][7] Double-gloving minimizes risk if the outer glove is breached, a common occurrence in complex manipulations.[8][9]
Eye & Face Protection Chemical splash goggles conforming to EN166 or NIOSH standards.[10] Wear a full-face shield over goggles during procedures with a high risk of splashing (e.g., transfers, solution preparation).[7][11]Protects against splashes that can cause serious eye irritation (H319).[2][7] Standard safety glasses are inadequate as they do not provide a seal against splashes and aerosols.[11]
Skin & Body Protection A chemical-resistant, long-sleeved lab coat with tight-fitting cuffs.[7][8] Consider a disposable, solid-front, back-closing gown for higher-risk operations.[8]Protects skin from contact and irritation (H315).[2] The design ensures maximum coverage and prevents personal clothing contamination.[8] The cuffs should be tucked under the outer glove to create a seal.[9]
Respiratory Protection Primary: All handling must occur within a certified chemical fume hood.[5][12] Secondary: If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is mandatory.[7][13]Prevents inhalation of aerosols or dust that may cause respiratory irritation (H335).[2][7] A fume hood is the most critical engineering control for mitigating respiratory exposure.[6]

Step-by-Step Operational Plan: From Preparation to Completion

A disciplined, procedural approach to handling is essential to minimize risk.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble all Materials: Ensure all necessary equipment, reagents, and waste containers are inside the fume hood before starting.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[12]

  • Review SDS: Read the Safety Data Sheet (SDS) for 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine again before beginning work.[12]

Donning PPE: A Deliberate Sequence

The order in which you put on PPE is crucial to ensure complete and uncontaminated protection.

PPE_Donning cluster_prep Preparation Area lab_coat 1. Lab Coat / Gown respirator 2. Respirator (if needed) lab_coat->respirator goggles 3. Goggles / Face Shield respirator->goggles gloves1 4. Inner Gloves goggles->gloves1 gloves2 5. Outer Gloves gloves1->gloves2 PPE_Doffing cluster_doffing Doffing Area gloves2 1. Outer Gloves (Contaminated) lab_coat 2. Lab Coat / Gown gloves2->lab_coat goggles 3. Goggles / Face Shield lab_coat->goggles gloves1 4. Inner Gloves goggles->gloves1 respirator 5. Respirator (if used) gloves1->respirator wash 6. Wash Hands Thoroughly respirator->wash

Caption: Workflow for the correct sequence of doffing PPE.

Emergency Response and Decontamination

Preparedness is paramount. All personnel must be familiar with these procedures before handling the compound.

  • Spill Management:

    • Evacuate non-essential personnel and ensure the area is well-ventilated. [8] 2. Wearing the full PPE ensemble described above, contain the spill using an inert absorbent material like sand, vermiculite, or a universal binder. [2][6][8] 3. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. [6][10] 4. Decontaminate the area with an appropriate solvent and wash thoroughly.

  • Exposure Protocols:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. [2][5][14]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention. [5][14] * Skin Contact: Immediately remove all contaminated clothing. [2]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [2][14]Seek medical attention if irritation persists. [14] * Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. [2][14]If the person feels unwell, seek medical advice. [14] * Ingestion: Do NOT induce vomiting. [2]Rinse the mouth thoroughly with water. [2][10]Call a poison control center or doctor immediately for treatment advice. [2]

Disposal Plan

All waste containing 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect waste in sealable, airtight, and clearly labeled containers. [12]* Store waste containers in a designated, secure area away from incompatible materials. [12]* Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations. [2][14]

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]

  • Standard Operating Procedure: Pyridine. Washington State University. [Link]

  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. [Link]

  • Personal Protective Equipment. University of Texas at Dallas Environmental Health & Safety. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Seton. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine
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2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine
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